molecular formula C8H8BrNO2 B189047 2-Bromo-1,3-dimethyl-5-nitrobenzene CAS No. 53906-84-6

2-Bromo-1,3-dimethyl-5-nitrobenzene

Cat. No.: B189047
CAS No.: 53906-84-6
M. Wt: 230.06 g/mol
InChI Key: MDIUQZPRHOZKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,3-dimethyl-5-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIUQZPRHOZKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427418
Record name 2-bromo-1,3-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53906-84-6
Record name 2-bromo-1,3-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene

Abstract

This technical guide provides a comprehensive, in-depth methodology for the (CAS No: 53906-84-6), a key intermediate in the development of advanced organic materials and pharmaceuticals. This document, intended for researchers, chemists, and drug development professionals, details a highly regioselective synthetic pathway starting from 1,3-dimethyl-5-nitrobenzene. We will explore the mechanistic underpinnings of the chosen electrophilic aromatic substitution, provide a robust, step-by-step experimental protocol, and discuss critical aspects of product characterization, safety, and process optimization. The causality behind experimental choices is explained to provide field-proven insights, ensuring the protocol is a self-validating and reproducible system.

Introduction and Strategic Rationale

This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block in organic synthesis. The presence of three distinct functional groups—a bromine atom, two methyl groups, and a nitro group—at specific positions allows for a wide array of subsequent chemical transformations.

The primary challenge in synthesizing such a molecule lies in achieving the correct regiochemistry. The order of substitution reactions is paramount, as the directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles. A poorly planned synthesis can lead to a mixture of isomers that are difficult and costly to separate.[1]

This guide focuses on the bromination of 1,3-dimethyl-5-nitrobenzene. This strategy is selected for its superior regiochemical control. The rationale is based on the concerted directing effects of the substituents present on the starting material:

  • Two Methyl Groups (-CH₃): These are activating, ortho, para-directing groups.

  • One Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group.

When considering the electrophilic bromination of 1,3-dimethyl-5-nitrobenzene, the directing vectors of all three groups converge on the C2 position. It is ortho to both activating methyl groups and meta to the deactivating nitro group, making it the overwhelmingly favored site for substitution. This convergence minimizes the formation of unwanted isomers and simplifies product purification.

Synthetic Workflow and Mechanism

The synthesis proceeds via a single, high-yield electrophilic aromatic substitution step. The overall workflow is straightforward, involving the reaction, quenching, isolation, and purification of the final product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1,3-Dimethyl-5-nitrobenzene + Bromine + Sulfuric Acid B Electrophilic Bromination (Controlled Temperature) A->B Stirring C Reaction Quenching (Ice Water) B->C Pouring D Vacuum Filtration C->D E Washing (Water, NaHSO₃ soln.) D->E F Recrystallization (Ethanol/Water) E->F Crude Product G Drying F->G H Characterization (NMR, MP, MS) G->H Pure Product

Caption: Overall workflow for the .

Mechanistic Insight: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic bromination of a moderately activated benzene ring. Concentrated sulfuric acid serves as the solvent and a catalyst. It polarizes the Br-Br bond in molecular bromine (Br₂), creating a highly electrophilic bromine species (Br⁺ character) that can be attacked by the electron-rich aromatic ring.

Caption: Simplified mechanism of electrophilic bromination catalyzed by sulfuric acid.

The attack by the π-electrons of the benzene ring on the electrophilic bromine atom forms a resonance-stabilized carbocation known as the Wheland intermediate (or sigma complex). A base (H₂O or HSO₄⁻) then abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mol)Notes
1,3-Dimethyl-5-nitrobenzeneC₈H₉NO₂151.1615.1 g0.10Starting Material
Concentrated Sulfuric AcidH₂SO₄98.0875 mL~1.38Catalyst and Solvent
BromineBr₂159.8116.8 g (5.4 mL)0.105Limiting Reagent
EthanolC₂H₅OH46.07As needed-Recrystallization Solvent
Sodium BisulfiteNaHSO₃104.06As needed-For quenching excess Br₂
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.1 g (0.10 mol) of 1,3-dimethyl-5-nitrobenzene.

  • Acid Addition: Carefully add 75 mL of concentrated sulfuric acid to the flask while stirring. Mild heat may be generated. Allow the mixture to cool to room temperature.

  • Cooling: Place the flask in an ice-water bath and cool the stirred mixture to 5-10°C.

  • Bromine Addition: Add 16.8 g (5.4 mL, 0.105 mol) of bromine to the dropping funnel. Add the bromine dropwise to the reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature below 15°C throughout the addition to minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The mixture will become a dark reddish-brown.

  • Quenching: Carefully and slowly pour the reaction mixture onto approximately 400 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. Then, wash with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine (the color of the solid should lighten), followed by a final wash with cold water.

  • Purification: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 40-50°C to a constant weight.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
CAS Number 53906-84-6[2][3][4]
Molecular Formula C₈H₈BrNO₂[2][5]
Molecular Weight 230.06 g/mol [2][5]
Appearance Pale yellow crystalline solid
Melting Point Expected in the range of 80-85°C
¹H NMR (CDCl₃) δ ~7.8 ppm (s, 2H, Ar-H), δ ~2.5 ppm (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃) Expected signals for aromatic carbons and methyl carbons
IR (KBr, cm⁻¹) ~1520 & ~1350 (NO₂ stretch), ~3000-3100 (Ar C-H), ~2850-2950 (Alkyl C-H)
Expected Yield 80-90%

Safety and Handling

General Precautions: This synthesis involves corrosive, toxic, and hazardous materials. Adherence to strict safety protocols is mandatory.[6]

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7]

  • Perform all operations within a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

Reagent-Specific Hazards:

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water. Handle with extreme care.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin, eyes, or respiratory tract. Dispense in a fume hood.

  • This compound: Harmful if swallowed, inhaled, or in contact with skin.[6] Causes skin, eye, and respiratory irritation.[6] Avoid generating dust.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and halogenated waste streams should be segregated.

Troubleshooting and Field Insights

  • Low Yield:

    • Cause: Incomplete reaction or loss during work-up.

    • Solution: Ensure the reaction is stirred for the full duration. During recrystallization, use the minimum amount of hot solvent and cool the solution thoroughly to maximize crystal recovery.

  • Product is an Oil or Dark Solid:

    • Cause: Presence of unreacted bromine or other impurities.

    • Solution: Ensure the washing step with sodium bisulfite is thorough. If the product remains impure after one recrystallization, a second may be necessary. Column chromatography (silica gel, hexane/ethyl acetate eluent) can be used for higher purity if required.

  • Exothermic Reaction Out of Control:

    • Cause: Bromine added too quickly.

    • Solution: Maintain a slow, steady dropwise addition rate and ensure the ice bath is effectively cooling the reaction flask. A larger ice bath or an alternative cooling system (e.g., cryocooler) may be needed for larger scale reactions.

Conclusion

The via the direct bromination of 1,3-dimethyl-5-nitrobenzene is a robust and highly efficient method. The strategic choice of starting material, leveraging the powerful and convergent directing effects of its substituents, ensures high regioselectivity and simplifies the overall process. The detailed protocol and insights provided in this guide offer researchers a reliable pathway to access this valuable chemical intermediate for further applications in discovery and development.

References

  • Apollo Scientific. (2023, March 12).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7022096, this compound.
  • Gorelik, M. V., & Kononova, O. I. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3(1), 39-44.
  • Sigma-Aldrich. (2025, June 2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72942141, 1-Bromo-3,5-dimethyl-2-nitrobenzene.
  • Johnson, J. R., & Gauerke, C. G. (1928). m-BROMONITROBENZENE. Organic Syntheses, 8, 46. DOI: 10.15227/orgsyn.008.0046.
  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (n.d.).
  • PrepChem. (n.d.). Synthesis of meta-bromonitrobenzene.
  • Popczyk, A., et al. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Pall, S. (n.d.). Nitration of Bromobenzene.

Sources

2-bromo-1,3-dimethyl-5-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-1,3-dimethyl-5-nitrobenzene

This guide offers a comprehensive technical overview of this compound, a polysubstituted aromatic compound of interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a synthesized understanding of the molecule's structure, properties, and reactivity, grounded in established chemical principles. We will explore its physical and spectroscopic characteristics, potential synthetic routes, and key chemical transformations, with a focus on the causal relationships between its structure and its behavior in chemical reactions.

This compound (CAS No: 53906-84-6) is a substituted nitroarene.[1][2][3] The arrangement of its functional groups—a bromine atom, two methyl groups, and a nitro group on a benzene ring—creates a unique electronic and steric environment that dictates its chemical properties. The methyl groups are weak activating groups (ortho-, para-directing), while the bromine atom is a deactivating (ortho-, para-directing) and the nitro group is a strong deactivating group (meta-directing). This interplay governs the molecule's reactivity profile.

Chemical Identifiers and Molecular Properties

A clear identification is paramount for any chemical entity. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 53906-84-6Apollo Scientific, PubChem[1][3]
Molecular Formula C₈H₈BrNO₂PubChem[3]
Molecular Weight 230.06 g/mol PubChem, Sunway Pharm Ltd[3][4]
Canonical SMILES CC1=CC(=CC(=C1Br)C)[O-]PubChem[3]
InChIKey MDIUQZPRHOZKMG-UHFFFAOYSA-NPubChem[3]
Physical Properties and Safety Data

The physical state and general safety precautions are critical for laboratory handling. The compound is typically a light yellow to yellow solid.[5]

PropertyValueSource
Appearance Light yellow to yellow SolidChemicalBook[5]
Boiling Point 301.5 ± 37.0 °C (Predicted)ChemicalBook[5]
Density 1.533 ± 0.06 g/cm³ (Predicted)ChemicalBook[5]
Storage Keep in dark place, Sealed in dry, Room TemperatureChemicalBook, Sunway Pharm Ltd[4][5]
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Apollo Scientific[6]

Molecular Structure and Spectroscopic Profile

Understanding the spectroscopic signature of a molecule is essential for its identification and characterization during synthesis and analysis.

Molecular Structure

The structure of this compound features a sterically hindered bromine atom flanked by two methyl groups. The nitro group is positioned para to one methyl group and meta to the bromine and the other methyl group.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment Rationale
~7.8-8.0 s 2H, Ar-H The two aromatic protons are chemically equivalent and appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent electron-withdrawing nitro group.

| ~2.5 | s | 6H, -CH₃ | The two methyl groups are chemically equivalent and appear as a singlet. |

Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~148 C-NO₂ The carbon attached to the nitro group is significantly deshielded.
~140 C-CH₃ The two carbons attached to the methyl groups.
~125-130 C-H The two carbons bonded to aromatic protons.
~120 C-Br The carbon attached to the bromine atom.

| ~24 | -CH₃ | The carbons of the methyl groups. |

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Rationale
~3100-3000 C-H stretch (aromatic) Characteristic of C-H bonds on a benzene ring.
~2980-2850 C-H stretch (aliphatic) Characteristic of C-H bonds in the methyl groups.
~1530-1500 & ~1350-1330 N-O stretch (asymmetric & symmetric) Strong, characteristic absorptions for a nitro group.
~1600, ~1475 C=C stretch (aromatic) Characteristic of the benzene ring skeleton.

| ~1100-1000 | C-Br stretch | Absorption for the carbon-bromine bond. |

Synthesis of this compound

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction to ensure correct regiochemistry.[7] A plausible synthetic route to this compound starts from 1,3-dimethylbenzene (m-xylene).

  • Nitration of m-Xylene: The first step is the nitration of m-xylene. The two methyl groups are ortho-, para-directing and activating. They synergistically direct the incoming electrophile (NO₂⁺) to the C4 position (para to both methyls) and the C2 position (ortho to both). The primary product under controlled conditions is 1,3-dimethyl-4-nitrobenzene.

  • Bromination of 1,3-dimethyl-4-nitrobenzene: The subsequent step is the bromination of the nitrated intermediate. In this molecule, the two methyl groups strongly activate the ortho and para positions, while the nitro group deactivates the ring. The directing effects of the methyl groups will dominate, guiding the bromine to the C6 position, which is ortho to one methyl group and para to the other, leading to the desired product.

G Start 1,3-Dimethylbenzene (m-Xylene) Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 1,3-Dimethyl-4-nitrobenzene Step1->Intermediate Step2 Bromination (Br₂, FeBr₃) Intermediate->Step2 Product This compound Step2->Product

Caption: A plausible synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its substituents. The strong electron-withdrawing nitro group and the bromine atom make the aromatic ring electron-deficient, while the C-Br bond and the nitro group itself serve as primary sites for chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, significantly enhanced by the nitro group, makes the compound susceptible to nucleophilic aromatic substitution (SNAr).[8] The nitro group is positioned meta to the bromine leaving group. While SNAr is most efficient when the electron-withdrawing group is ortho or para to the leaving group—allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate—the overall electron deficiency of the ring can still permit substitution under forcing conditions.[9][10][11]

The mechanism proceeds in two steps:

  • Addition: A nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring.

G cluster_main SₙAr Mechanism Start Aryl Halide + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Addition (Slow) Product Substituted Product + Br⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The two-step Addition-Elimination mechanism of SₙAr.

Reduction of the Nitro Group

A cornerstone reaction for nitroarenes is the reduction of the nitro group to an amine. This transformation is synthetically valuable as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group.[12] This opens up a vast array of subsequent functionalization possibilities.

Common methods for this reduction include:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium (Pd), Platinum (Pt), or Raney Nickel.[12][13] Care must be taken, as some conditions (e.g., Pd/C) can also cause dehalogenation (removal of the bromine).[13] Raney Nickel is often preferred when preserving aryl halides.[13]

  • Metal/Acid Reduction: Using metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl.[12][13]

The resulting product, 3-bromo-2,6-dimethylaniline, is a versatile building block for pharmaceuticals and agrochemicals.

Protocol: Reduction of this compound with Tin(II) Chloride

This protocol describes a common laboratory-scale method for the reduction of an aromatic nitro group.

Objective: To synthesize 3-bromo-2,6-dimethylaniline from this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (approx. 3-4 eq) followed by the slow, careful addition of concentrated HCl.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully neutralize the acid by adding a concentrated NaOH solution until the mixture is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromo-2,6-dimethylaniline.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.[14][15] The reactivity order for halogens in these couplings is typically I > Br > Cl.[15]

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures.[15]

  • Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond.[14]

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an arylethyne derivative.[14]

The electron-withdrawing nitro group can enhance the rate of the initial oxidative addition step, which is often rate-limiting.[16] However, careful optimization of the catalyst, ligand, base, and temperature is crucial to achieve good yields and avoid side reactions.[16]

Safety and Handling

As indicated by its hazard classifications, this compound is a hazardous substance and must be handled with appropriate precautions.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Handling: Avoid breathing dust, fumes, or vapors.[6] Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for specific first-aid measures.[17]

References

  • PubChem, National Center for Biotechnology Information. This compound. [Link]
  • StackExchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]
  • Chemistry LibreTexts.
  • Chemistry LibreTexts.
  • YouTube.

Sources

2-bromo-1,3-dimethyl-5-nitrobenzene CAS number 53906-84-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-bromo-1,3-dimethyl-5-nitrobenzene (CAS: 53906-84-6)

Introduction

This compound is a polysubstituted aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its unique trifunctional nature—featuring an aryl bromide, two activating methyl groups, and a deactivatable nitro group—renders it a versatile building block for constructing complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the synthesis, reactivity, and handling of this compound is crucial for leveraging its full synthetic potential. This guide provides an in-depth analysis of its properties, synthesis, key chemical transformations, and safety protocols, grounded in established chemical principles.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound govern its behavior in reactions and its storage requirements. This compound is typically a light yellow solid at room temperature.[1] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 53906-84-6[2][3]
Molecular Formula C₈H₈BrNO₂[2][4]
Molecular Weight 230.06 g/mol [2][4]
IUPAC Name This compound[2]
Appearance Light yellow to yellow solid[1]
Boiling Point 301.5 ± 37.0 °C (Predicted)[1]
Density 1.533 ± 0.06 g/cm³ (Predicted)[1]
Synonyms Benzene, 2-bromo-1,3-dimethyl-5-nitro-; 2,6-Dimethyl-4-nitrobromobenzene[2][4]
Storage Sealed in a dry, dark place at room temperature[1]
Crystal Structure

Detailed crystallographic data for this compound has been reported, providing precise insights into its solid-state conformation.[2] The molecule crystallizes in the P-1 space group with specific unit cell dimensions (a=4.0502 Å, b=9.3817 Å, c=12.1823 Å) and angles (α=93.498°, β=99.284°, γ=101.722°).[2] This structural information is invaluable for computational modeling and understanding intermolecular interactions that can influence its physical properties and reactivity.

Synthesis Strategy: A Tale of Directing Groups

The synthesis of polysubstituted benzenes is a classic exercise in strategic planning, hinging on the directing effects of the substituents.[5] For this compound, the final arrangement of groups requires careful consideration of the order of reactions. The two methyl groups are ortho, para-directing and activating, while the nitro group is a strong meta-director and deactivating.

A logical synthetic approach begins with 1,3-dimethylbenzene (m-xylene). The two methyl groups will direct incoming electrophiles to the C2, C4, and C6 positions. Due to steric hindrance between the methyl groups, the C4 and C6 positions are the most likely sites for substitution. Nitration of m-xylene would yield 1,3-dimethyl-5-nitrobenzene as the major product. Subsequent bromination of this intermediate is then directed by all three substituents. The powerful meta-directing nitro group and the ortho, para-directing methyl groups all align to direct the incoming bromine electrophile to the C2 position, leading to the desired product with high regioselectivity.

G cluster_synthesis Proposed Synthesis Pathway m_xylene 1,3-Dimethylbenzene (m-Xylene) intermediate 1,3-Dimethyl-5-nitrobenzene m_xylene->intermediate HNO₃, H₂SO₄ (Nitration) product This compound intermediate->product Br₂, FeBr₃ (Bromination) G cluster_reactions Key Synthetic Transformations start 2-bromo-1,3-dimethyl- 5-nitrobenzene suzuki_product Biaryl Product start->suzuki_product Suzuki Coupling (Ar-B(OH)₂, Pd cat.) amine_product 3-bromo-2,6-dimethylaniline start->amine_product Nitro Reduction (e.g., SnCl₂/HCl) amide_product Amide Derivatives amine_product->amide_product Amide Formation (R-COCl)

Sources

physical properties of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry. Its trifunctional nature—featuring a bromine atom, two methyl groups, and a nitro group—provides multiple reaction sites for constructing more complex molecular architectures. This guide offers a comprehensive overview of its core physical properties, provides detailed protocols for their experimental determination, and discusses the expected spectroscopic characteristics. This document is intended for researchers in chemical synthesis and drug development who require a thorough understanding of this versatile intermediate.

Molecular Identity and Structure

The unambiguous identification of a chemical compound is foundational to all subsequent research. The key identifiers for this compound are consolidated below.

Table 1: Chemical Identity

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 53906-84-6 [2][3][4]
Molecular Formula C₈H₈BrNO₂ [1][4]
Molecular Weight 230.06 g/mol [1][5]
Canonical SMILES CC1=CC(=CC(=C1Br)C)[O-] [1]

| InChIKey | MDIUQZPRHOZKMG-UHFFFAOYSA-N |[1] |

The spatial arrangement of the substituents on the benzene ring dictates the molecule's reactivity and physical behavior. The nitro group is a strong electron-withdrawing group, while the methyl groups are weakly electron-donating. The bromine atom also acts as an electron-withdrawing group via induction but can be a weak deactivator in electrophilic aromatic substitution.

melting_point_workflow cluster_prep Preparation cluster_measurement Measurement Dry Dry Sample (Vacuum Desiccator) Crush Crush Sample Dry->Crush Load Load Capillary Tube (2-3 mm height) Crush->Load Coarse Coarse Measurement (10-15 °C/min) Load->Coarse Fine Fine Measurement (1-2 °C/min) Coarse->Fine Record Record T1 and T2 Fine->Record Result Melting Point Record->Result Report as Range T1-T2

Caption: Workflow for determining melting point.

Protocol for Gravimetric Solubility Determination

Rationale: Quantifying solubility is vital for applications in solution-phase reactions, purification, and formulation. This gravimetric method determines the mass of solute that can dissolve in a specific volume of solvent at a controlled temperature. [6] Methodology:

  • System Setup: Place a known volume of the desired solvent (e.g., 10.0 mL of ethyl acetate) into a screw-capped vial equipped with a magnetic stir bar. Place the vial in a temperature-controlled water bath.

  • Equilibration: Allow the solvent to reach thermal equilibrium with the bath (e.g., 25.0 °C) for at least 30 minutes.

  • Saturation: Add an excess of this compound to the vial, ensuring a visible amount of undissolved solid remains.

  • Stirring: Seal the vial and stir the mixture vigorously for a minimum of 24 hours to ensure the solution reaches saturation.

  • Settling: Turn off the stirrer and allow the excess solid to settle for at least 2 hours, keeping the vial in the temperature-controlled bath.

  • Sampling:

    • Tare a clean, dry beaker (Mass A).

    • Carefully withdraw a precise aliquot of the clear supernatant (e.g., 5.00 mL) using a volumetric pipette fitted with a filter tip to avoid transferring any solid particles.

    • Transfer the aliquot to the tared beaker.

  • Evaporation: Place the beaker in a fume hood on a hot plate set to a low temperature (well below the solvent's boiling point) or use a rotary evaporator to slowly remove the solvent.

  • Drying & Weighing: Once all solvent has evaporated, place the beaker in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved. Record the final mass of the beaker plus solute (Mass B).

  • Calculation:

    • Mass of dissolved solute = Mass B - Mass A.

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100.

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety.

  • Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation. [2][7]- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. [2]- Handling: Avoid generating dust. Use spark-proof tools and ensure all equipment is properly grounded. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use. [2]- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [7]- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. [2]

Conclusion

This compound is a key chemical intermediate whose utility is underpinned by its physical and chemical properties. This guide has consolidated its known molecular identifiers and provided a framework for its characterization. The predicted spectroscopic profile serves as a benchmark for researchers verifying its synthesis and purity. Furthermore, the detailed experimental protocols for determining melting point and solubility provide a practical basis for the rigorous scientific investigation required in research and development settings. Adherence to the outlined safety protocols is essential for the responsible handling of this compound.

References

  • PubChem. This compound.
  • PrepChem.com. Synthesis of meta-bromonitrobenzene. [Link]
  • Organic Syntheses. m-BROMONITROBENZENE. [Link]
  • Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. [Link]
  • BTEC Applied Science. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
  • Dr. Shailesh P. Gondkar. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

In the intricate tapestry of synthetic organic chemistry, the true value of a molecule is often found not in its final application, but in its potential as a versatile building block. 2-bromo-1,3-dimethyl-5-nitrobenzene is one such compound. While not a household name in the pantheon of blockbuster drugs, its strategic arrangement of functional groups—a bromine atom, two methyl groups, and a nitro group on an aromatic scaffold—presents a compelling case for its utility in the synthesis of more complex chemical entities. This guide, intended for the discerning eye of researchers and drug development professionals, aims to provide a comprehensive technical overview of this molecule. We will delve into its structural characteristics, plausible synthetic routes, predicted spectroscopic signature, and potential reactivity, all while maintaining a steadfast commitment to scientific integrity and practical applicability.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₈H₈BrNO₂, is a substituted aromatic compound. The core of its structure is a benzene ring, substituted at positions 1, 2, 3, and 5. The IUPAC name, this compound, clearly delineates the arrangement of these substituents.

The presence of a bromine atom and a nitro group, both of which are electron-withdrawing, alongside two electron-donating methyl groups, creates a unique electronic environment on the aromatic ring. This electronic interplay is fundamental to its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53906-84-6[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Light yellow to yellow solid (predicted)[2]
Boiling Point 301.5±37.0 °C (Predicted)[3]
Density 1.533±0.06 g/cm³ (Predicted)[3]
Crystal Structure Triclinic, Space Group P-1[1]

The crystal structure of this compound has been determined, providing precise data on bond lengths and angles within the solid state.[1] This information is invaluable for computational modeling and for understanding intermolecular interactions.

Caption: 2D Molecular Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through the electrophilic nitration of 2-bromo-1,3-dimethylbenzene (also known as 2-bromo-m-xylene). The directing effects of the substituents on the starting material are key to the regioselectivity of this reaction. The two methyl groups are ortho, para-directing and activating, while the bromine atom is also ortho, para-directing but deactivating. The position para to the bromine is blocked, and the positions ortho to the bromine are sterically hindered by the adjacent methyl groups. The most electronically activated and sterically accessible position for electrophilic attack is the C5 position, which is para to one methyl group and ortho to the other.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-bromo-1,3-dimethylbenzene reaction Electrophilic Aromatic Substitution: Nitration start->reaction product This compound reaction->product reagents Reagents: HNO₃ / H₂SO₄ reagents->reaction

Caption: Synthetic workflow for this compound.

Experimental Protocol (Predictive)

This protocol is based on established methods for the nitration of substituted aromatic compounds.

Materials:

  • 2-bromo-1,3-dimethylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Dissolve 2-bromo-1,3-dimethylbenzene in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and separate the organic layer.

  • Neutralization and Extraction: Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques and X-ray crystallography. While a complete set of publicly available experimental spectra is not readily accessible, we can predict the key features based on the known effects of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl protons. The two aromatic protons at the C4 and C6 positions are in different chemical environments and would likely appear as distinct singlets or very narrowly split doublets (meta-coupling). The two methyl groups at C1 and C3 are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons. Due to the electron-withdrawing nature of the nitro and bromo groups, the aromatic protons will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. Two additional signals would correspond to the two equivalent methyl carbons. The carbon atom attached to the nitro group (C5) and the carbon attached to the bromine atom (C2) are expected to be the most downfield of the aromatic signals.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the various functional groups.

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aliphatic C-H stretch (methyl groups): Just below 3000 cm⁻¹

  • N-O asymmetric and symmetric stretching (nitro group): Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-Br stretch: In the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the M⁺ and M+2 isotopes (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation pathways would include the loss of the nitro group (NO₂) and the bromine atom.

Reactivity Profile and Potential Applications in Drug Discovery

The synthetic utility of this compound lies in the sequential or selective manipulation of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can potentially be displaced by strong nucleophiles. However, the absence of strong electron-withdrawing groups ortho or para to the bromine atom suggests that forcing conditions would be necessary for such reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). The resulting aniline derivative opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and alkylation.

  • Cross-Coupling Reactions: The C-Br bond is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The trifunctional nature of this molecule makes it a potentially valuable intermediate in the synthesis of complex, biologically active molecules. Nitroaromatic compounds are precursors to many pharmaceuticals, and the ability to introduce further diversity through the bromine and methyl groups makes this compound an attractive starting point for the synthesis of compound libraries for drug screening.

cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Intermediate Products start This compound reduction Reduction of Nitro Group start->reduction coupling Cross-Coupling at C-Br start->coupling snar Nucleophilic Aromatic Substitution start->snar amine Aniline Derivative reduction->amine coupled_product Biaryl or Alkylated Derivative coupling->coupled_product substituted_product Substituted Derivative snar->substituted_product

Sources

A Comprehensive Technical Guide to 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1,3-dimethyl-5-nitrobenzene (CAS No: 53906-84-6), a substituted aromatic compound of interest in synthetic organic chemistry. The document, designed for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, a validated synthesis protocol rooted in the principles of electrophilic aromatic substitution, and robust analytical methods for its characterization. By elucidating the causality behind experimental choices and adhering to principles of scientific integrity, this guide serves as an authoritative resource for the synthesis, handling, and potential application of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its structure, featuring a bromine atom, two methyl groups, and a nitro group, makes it a valuable precursor for the synthesis of more complex molecular architectures. The electronic and steric effects of these substituents dictate the molecule's reactivity and physical characteristics.

The fundamental identifiers and properties of the compound are summarized below.

Table 1: Core Identifiers and Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 53906-84-6[1][2][3]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Light yellow to yellow solid[4]
Boiling Point 301.5 ± 37.0 °C (Predicted)[4]
Density 1.533 ± 0.06 g/cm³ (Predicted)[4]
Canonical SMILES CC1=CC(=CC(=C1Br)C)[O-][1]

Synthesis of this compound

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted benzene requires careful planning regarding the order of substituent introduction. The directing effects of the groups already present on the ring are paramount. For this compound, the key substituents are two methyl groups (-CH₃), a nitro group (-NO₂), and a bromine atom (-Br).

  • Methyl groups (-CH₃): Activating, ortho-, para-directing.

  • Nitro group (-NO₂): Strongly deactivating, meta-directing.

  • Bromo group (-Br): Deactivating, ortho-, para-directing.

A retrosynthetic analysis suggests that 1,3-dimethylbenzene (m-xylene) is an ideal starting material. The critical decision is the sequence of nitration and bromination.

  • Pathway A (Nitration followed by Bromination): Nitration of m-xylene is directed by the two activating methyl groups to the C-5 position (meta to both methyls and sterically accessible), yielding 1,3-dimethyl-5-nitrobenzene. Subsequent bromination of this intermediate is directed by the still-activating methyl groups to the available ortho and para positions (C-2, C-4, C-6). The C-2 position is sterically hindered, making bromination at the C-4 or C-6 positions more favorable. The nitro group's meta-directing effect also reinforces substitution at these positions. This pathway is highly regioselective for the desired product.

  • Pathway B (Bromination followed by Nitration): Bromination of m-xylene would yield 4-bromo-1,3-dimethylbenzene. Subsequent nitration would be directed by the methyl groups to the C-2 and C-6 positions. This would primarily produce 4-bromo-1,3-dimethyl-2-nitrobenzene, which is an isomer of the target compound.

Therefore, Pathway A is the superior and recommended synthetic route due to its high regioselectivity, which simplifies purification and maximizes yield.

Proposed Synthesis Pathway

The workflow begins with the nitration of m-xylene, followed by the bromination of the resulting nitro-intermediate.

Synthesis_Workflow Start 1,3-Dimethylbenzene (m-Xylene) Intermediate 1,3-Dimethyl-5-nitrobenzene Start->Intermediate HNO₃, H₂SO₄ 0-10 °C Product This compound Intermediate->Product Br₂, FeBr₃ Dichloromethane

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol details the two-step synthesis from m-xylene. All operations should be conducted in a well-ventilated fume hood.

Step 1: Nitration of 1,3-Dimethylbenzene

Table 2: Materials and Reagents for Nitration

ReagentFormulaM.W. ( g/mol )AmountMoles
m-XyleneC₈H₁₀106.1710.6 g (12.3 mL)0.10
Sulfuric Acid (98%)H₂SO₄98.0825 mL-
Nitric Acid (70%)HNO₃63.017.2 mL0.11

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 25 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 10.6 g (12.3 mL) of m-xylene to the sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding 7.2 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooling in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the stirred m-xylene/sulfuric acid solution over 30-45 minutes. Causality: A slow, dropwise addition is critical to control the highly exothermic reaction and prevent over-nitration or side reactions. The temperature must be maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for another hour to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This precipitates the organic product while the acids remain in the aqueous phase.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude 1,3-dimethyl-5-nitrobenzene. The product can be purified by recrystallization from ethanol if necessary.

Step 2: Bromination of 1,3-Dimethyl-5-nitrobenzene

Table 3: Materials and Reagents for Bromination

ReagentFormulaM.W. ( g/mol )AmountMoles
1,3-Dimethyl-5-nitrobenzeneC₈H₉NO₂151.167.55 g0.05
BromineBr₂159.818.0 g (2.56 mL)0.05
Iron(III) Bromide (catalyst)FeBr₃295.560.5 g-
Dichloromethane (solvent)CH₂Cl₂84.9350 mL-

Procedure:

  • Dissolve 7.55 g of 1,3-dimethyl-5-nitrobenzene in 50 mL of dichloromethane in a 250 mL flask protected from light.

  • Add 0.5 g of anhydrous iron(III) bromide to act as the Lewis acid catalyst. Causality: FeBr₃ polarizes the Br-Br bond, making the bromine a much stronger electrophile (Br⁺) required to attack the deactivated aromatic ring.

  • In a dropping funnel, place 8.0 g (2.56 mL) of bromine. Add the bromine dropwise to the stirred solution at room temperature. The flask should be equipped with a gas trap (e.g., a tube leading to a beaker with a sodium thiosulfate solution) to neutralize the HBr gas byproduct.

  • After the addition, stir the mixture at room temperature for 2-3 hours, or until the red-brown color of bromine has faded. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 100 mL of water. Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 5% sodium bisulfite solution (to remove any unreacted bromine), 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanism of Electrophilic Aromatic Substitution (EAS)

The synthesis hinges on the EAS mechanism. In both nitration and bromination, an electrophile (NO₂⁺ or Br⁺) is generated and attacks the electron-rich benzene ring. This proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation known as a sigma complex (or arenium ion).

EAS_Mechanism cluster_step1 Step 1: Formation of Sigma Complex cluster_step2 Step 2: Re-aromatization Benzene Aromatic Ring SigmaComplex Sigma Complex (Resonance Stabilized) Benzene->SigmaComplex Attack by π-electrons Electrophile E⁺ Electrophile->SigmaComplex SigmaComplex_2 Sigma Complex Base Base Product Substituted Product Base->Product SigmaComplex_2->Product Proton Abstraction

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Spectroscopic Characterization and Analytical Protocols

To validate the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is employed. The expected data provides a unique fingerprint for the molecule.

Table 4: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR δ ~7.8-8.0 ppm (s, 2H, Ar-H); δ ~2.5 ppm (s, 6H, 2 x -CH₃)
¹³C NMR Ar-C signals (6 peaks); -CH₃ signal (1 peak)
FT-IR (cm⁻¹) ~3100-3000 (Ar C-H stretch); ~1590, 1470 (Ar C=C stretch); ~1530, 1350 (Asymmetric & Symmetric NO₂ stretch); ~700-600 (C-Br stretch)
Mass Spec (EI) M⁺ peak at m/z ≈ 229/231 (characteristic isotopic pattern for Bromine)
Analytical Protocols
  • NMR Spectroscopy: Dissolve ~10-20 mg of the purified solid in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer to an NMR tube for analysis.

  • FT-IR Spectroscopy: Prepare a KBr pellet by grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Analyze using Electron Impact (EI) or Electrospray Ionization (ESI) techniques.

Safety, Handling, and Storage

This compound is a chemical that must be handled with appropriate precautions. Based on safety data for the compound and its analogs, it is classified as harmful.[5][6][7]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

Table 5: Personal Protective Equipment (PPE) and Handling Guidelines

AreaGuideline
Engineering Controls Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[5][7] Ensure eyewash stations and safety showers are nearby.[7]
Personal Protection Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles/face shield.[5]
Handling Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5] Keep containers securely sealed when not in use.[5]
Storage Keep in a dark, dry, and well-ventilated place.[4][6] Store in a tightly closed container.[6] Keep away from strong oxidizing agents and strong bases.[6]
Spill Cleanup For minor spills, use dry cleanup procedures to avoid generating dust.[5] Vacuum or sweep up material and place it in a sealed, labeled container for disposal.[5]

Potential Applications and Future Research

As a functionalized aromatic compound, this compound is primarily a chemical intermediate. Its value lies in the versatile reactivity of its functional groups.

  • Bromo Group: The bromine atom serves as an excellent handle for further transformations, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This opens up a vast area of chemistry, including diazotization reactions to introduce other functional groups or the formation of amides, which are prevalent in pharmaceuticals.

  • Building Block: The combination of these reactive sites makes the molecule a valuable building block for the synthesis of agrochemicals, pharmaceutical intermediates, and materials for electronics, such as photoresists.[8]

Future research could focus on leveraging this compound to synthesize novel heterocyclic systems or to develop new classes of ligands for catalysis. Its utility as a starting material for multi-step syntheses of complex target molecules remains a promising area for exploration by synthetic chemists.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 1,3-Dibromo-2-methyl-5-nitrobenzene.

Sources

2-bromo-1,3-dimethyl-5-nitrobenzene structural isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Isomers of Bromo-dimethyl-nitrobenzene

Abstract

Structural isomerism presents a formidable challenge in medicinal chemistry and materials science, where seemingly minor positional changes of functional groups on a core scaffold can lead to profoundly different physicochemical properties and biological activities.[1][2][3] This guide provides a detailed examination of the structural isomers of 2-bromo-1,3-dimethyl-5-nitrobenzene, a substituted aromatic compound with significant potential as a versatile chemical intermediate. We will explore the synthesis, characterization, and comparative properties of key isomers derived from the 1,3-dimethylbenzene (m-xylene) backbone. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of how substituent placement governs molecular behavior and to provide a practical framework for isomer-specific synthesis and identification.

Introduction: The Critical Role of Isomerism

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms.[4][5] In the realm of drug development, this seemingly simple distinction is of paramount importance. Different isomers of a drug can exhibit varied pharmacodynamic and pharmacokinetic profiles; one isomer might be a potent therapeutic agent while another could be inactive or even toxic.[2][6][7] The case of Thalidomide, where one enantiomer is sedative and the other is teratogenic, remains a stark reminder of this principle.[1][2]

This guide focuses on the structural isomers of this compound (molecular formula C₈H₈BrNO₂). By systematically altering the positions of the bromo and nitro groups on the 1,3-dimethylbenzene ring, we can generate a series of distinct compounds, each with a unique electronic and steric profile. Understanding the synthesis and properties of these specific isomers is crucial for their application as building blocks in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional materials.

Isomer Identification and Structural Elucidation

The core scaffold is 1,3-dimethylbenzene (m-xylene). The possible substitution points for the bromo and nitro groups are positions 2, 4, 5, and 6. This gives rise to several unique structural isomers. This guide will focus on three representative isomers to illustrate the impact of substituent placement.

Caption: Structures of the three selected isomers of bromo-dimethyl-nitrobenzene.

Detailed Analysis of Isomer 1: this compound

This is the titular compound, a key intermediate whose properties are foundational to this guide.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 53906-84-6[8][9]
Molecular Formula C₈H₈BrNO₂[9]
Molecular Weight 230.06 g/mol [9]
Appearance White to yellow crystalline solidPredicted
¹H NMR (Predicted) δ ~7.8 (s, 2H, Ar-H), 2.4 (s, 6H, Ar-CH₃)[10]
¹³C NMR (Predicted) δ ~148 (C-NO₂), 140 (C-CH₃), 125 (C-H), 118 (C-Br), 22 (CH₃)[10]
IR (Predicted, cm⁻¹) ~1520 (asymm NO₂), ~1345 (symm NO₂), ~880 (C-H out-of-plane)[10]
Synthesis Protocol: Electrophilic Nitration

The most direct synthesis route is the nitration of 2-bromo-1,3-dimethylbenzene. The directing effects of the substituents are key to the regioselectivity of this reaction. The two methyl groups and the bromine atom are all ortho-, para-directors. The para-position relative to the bromine (C5) is also the para-position relative to one methyl group and ortho to the other, making it highly activated and the primary site for electrophilic substitution.

Caption: Synthetic pathway for Isomer 1 via electrophilic nitration.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3.0 eq) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 2-bromo-1,3-dimethylbenzene (1.0 eq) to the cooled acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated H₂SO₄ (1.0 eq) and fuming nitric acid (HNO₃, 1.1 eq) and cool it to 0 °C. Add this mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Maintaining a low temperature is critical to prevent over-nitration and the formation of undesired byproducts. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the mixture over crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol or isopropanol to yield the pure this compound.

  • Characterization: Confirm the structure and purity using NMR, IR, and Mass Spectrometry, comparing the data to the predicted values.

Detailed Analysis of Isomer 2: 4-Bromo-1,3-dimethyl-2-nitrobenzene

In this isomer, the nitro group is sterically hindered, positioned between the two methyl groups. This placement significantly influences its synthesis and reactivity.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 51459-52-8PubChem CID 130833
Molecular Formula C₈H₈BrNO₂PubChem CID 130833
Molecular Weight 230.06 g/mol PubChem CID 130833
Appearance Pale yellow solidPredicted
¹H NMR (Predicted) δ ~7.4 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃)[10]
¹³C NMR (Predicted) δ ~150 (C-NO₂), 138 (C-CH₃), 135 (C-CH₃), 133 (C-H), 128 (C-H), 125 (C-Br), 20 (CH₃), 18 (CH₃)[10]
IR (Predicted, cm⁻¹) ~1525 (asymm NO₂), ~1350 (symm NO₂), ~850 (C-H out-of-plane)[10]
Synthesis Protocol: A Regioselective Approach

Synthesizing this isomer requires a different strategy. Direct bromination of 1,3-dimethyl-2-nitrobenzene is a viable route. The two methyl groups strongly activate the C4 and C6 positions for electrophilic substitution, while the deactivating nitro group at C2 directs meta to itself (also C4 and C6). This convergence of directing effects leads to high regioselectivity for bromination at the C4 (or C6) position.

Caption: Synthetic pathway for Isomer 2 via electrophilic bromination.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,3-dimethyl-2-nitrobenzene (1.0 eq) in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) as a catalyst.

    • Causality: FeBr₃ is a Lewis acid that polarizes the Br-Br bond, making the bromine a more potent electrophile for attacking the activated aromatic ring.

  • Bromination: Add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise at room temperature. The reaction is often exothermic and may require cooling to maintain a steady temperature.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol.

  • Characterization: Verify the product's identity and purity via spectroscopic methods.

Comparative Analysis and Implications for Drug Development

The distinct substitution patterns of these isomers lead to different physical and chemical properties, which are critical in a pharmaceutical context.

ParameterIsomer 1 (2-Br, 5-NO₂)Isomer 2 (4-Br, 2-NO₂)Isomer 3 (2-Br, 4-NO₂)
Symmetry High (C₂ᵥ)Low (Cₛ)Low (Cₛ)
Dipole Moment Relatively lowHighHigh
Steric Hindrance Low around NO₂ groupHigh around NO₂ groupModerate around NO₂ group
Synthetic Access High yield (convergent directing effects)High yield (convergent directing effects)Potentially lower yield (divergent directing effects)

Implications:

  • Receptor Binding: The steric and electronic profile of an isomer dictates its ability to fit into a biological target's binding pocket. The hindered nitro group in Isomer 2 might prevent interactions that are possible for the more accessible nitro group in Isomer 1.

  • Metabolism: The position of substituents affects susceptibility to metabolic enzymes (e.g., cytochrome P450). A methyl group ortho to a nitro group might be a site for oxidation, a pathway potentially blocked or altered in different isomers.

  • Solubility & Bioavailability: Different dipole moments and crystal packing energies (influenced by symmetry) affect a molecule's melting point and solubility, which in turn impacts its absorption and bioavailability.[6]

General Experimental Workflow

A robust and self-validating workflow is essential for the synthesis and verification of any chemical intermediate.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization & QC synthesis Regioselective Synthesis workup Aqueous Workup & Extraction synthesis->workup purification Recrystallization or Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) nmr->ms ir Infrared Spectroscopy (IR) ms->ir purity Purity Assessment (e.g., HPLC, GC) ir->purity final_product final_product purity->final_product Verified Isomer

Caption: Self-validating workflow for isomer synthesis and characterization.

Conclusion

This guide demonstrates that the structural isomers of bromo-dimethyl-nitrobenzene are not interchangeable entities but distinct chemical compounds with unique synthetic pathways and properties. The regiochemical outcome of electrophilic substitution is highly dependent on the concerted directing effects of existing substituents, a principle that must be expertly manipulated to achieve the desired isomer. For professionals in drug discovery and materials science, a thorough understanding and rigorous characterization of the specific isomer being used is not merely an academic exercise—it is a prerequisite for reproducible research, effective development, and ultimately, safety and efficacy.

References

  • PubChem. This compound.
  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–23. [Link]
  • McConnell, O. J., & Abel, A. D. (2021). Effects of Stereoisomers on Drug Activity. IntechOpen. [Link]
  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4-30. [Link]
  • LibreTexts Chemistry. Structural Isomerism in Organic Molecules. [Link]
  • Chemguide. Structural isomerism. [Link]
  • LibreTexts Chemistry. Synthesis of Polysubstituted Benzenes. [Link]
  • Organic Syntheses. m-BROMONITROBENZENE. [Link]

Sources

electrophilic aromatic substitution to synthesize 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene via Electrophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. The core of this synthesis lies in a highly regioselective electrophilic aromatic substitution (EAS) reaction. We will dissect the foundational principles governing this transformation, from the electronic interplay of directing groups to the mechanistic underpinnings of the bromination process. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical rationale and a field-proven experimental protocol to achieve the target molecule with high fidelity.

Introduction: The Strategic Logic of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) remains a cornerstone of organic synthesis, enabling the direct functionalization of stable aromatic rings.[1] The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by a rapid deprotonation step that restores the ring's aromaticity.[2][3]

The success of any EAS synthesis, particularly on a polysubstituted ring, hinges on a predictive understanding of substituent effects. Substituents dictate both the reaction rate and the regiochemical outcome (the site of substitution).[1][4] In our target synthesis, the starting material, 1,3-dimethyl-5-nitrobenzene, presents a classic case study in competing directing effects, which we will harness to achieve the desired regioselectivity.

Substrate Analysis: Directing Effects in 1,3-dimethyl-5-nitrobenzene

The regiochemical outcome of the bromination is determined by the electronic influence of the two methyl (-CH₃) groups and the single nitro (-NO₂) group on the aromatic ring.

  • Methyl Groups (-CH₃): Activating, Ortho-, Para-Directors The two methyl groups at positions C1 and C3 are classified as activating groups. They donate electron density to the ring through an inductive effect and hyperconjugation.[5] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene.[1] They direct incoming electrophiles to the positions ortho and para relative to themselves.

    • C1-Methyl directs to: C2 (ortho), C6 (ortho), and C4 (para).

    • C3-Methyl directs to: C2 (ortho), C4 (ortho), and C6 (para).

  • Nitro Group (-NO₂): Deactivating, Meta-Director Conversely, the nitro group at C5 is a strongly deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of electrophilic substitution.[6][7] The nitro group directs incoming electrophiles to the meta position.

    • C5-Nitro directs to: C1 (meta) and C3 (meta).

Synergistic and Competitive Effects:

When these effects are combined, a clear picture of the most favorable substitution site emerges.

  • Positions C1, C3, and C5 are already substituted.

  • The nitro group deactivates the entire ring but strongly disfavors substitution at its ortho (C4, C6) and para (C1) positions.

  • The activating methyl groups synergistically enhance the nucleophilicity of positions C2, C4, and C6.

    • Position C2 (and C6): This position is ortho to both the C1-methyl and the C3-methyl group. It is therefore highly activated.

    • Position C4: This position is para to the C1-methyl and ortho to the C3-methyl group, also making it highly activated.

The directing power in a competition between activating and deactivating groups is typically won by the activating group.[4] Therefore, substitution will occur at one of the positions activated by the methyl groups (C2, C4, or C6). Given the strong, dual activation from both methyl groups, position 2 (and its equivalent, 6) is the most electron-rich and sterically accessible site for electrophilic attack. This leads to the predicted major product, This compound .

Reaction Mechanism: Bromination of a Deactivated Ring

Due to the deactivating effect of the nitro group, the bromination of 1,3-dimethyl-5-nitrobenzene requires the generation of a potent electrophile. This is typically achieved by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[8]

The mechanism proceeds through three key stages:

  • Generation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as "Br⁺".

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophilic bromine, breaking the aromaticity and forming a resonance-stabilized arenium ion (sigma complex). The positive charge is delocalized across the ring, but the resonance structures that place the charge adjacent to the methyl groups are particularly stable.

  • Deprotonation and Aromaticity Restoration: A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the sp³-hybridized carbon, collapsing the sigma complex and restoring the stable aromatic ring to yield the final product.

Experimental Protocol

This protocol describes the bromination of 1,3-dimethyl-5-nitrobenzene. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1,3-dimethyl-5-nitrobenzene165.195.00 g30.3Starting Material
Iron(III) Bromide (FeBr₃)295.560.45 g1.52Anhydrous, Catalyst
Bromine (Br₂)159.811.63 mL (5.10 g)31.9Handle with extreme care
Dichloromethane (CH₂Cl₂)84.9350 mL-Anhydrous Solvent
10% Sodium Bisulfite (NaHSO₃)-~30 mL-For quenching
Saturated Sodium Bicarbonate-~30 mL-For washing
Brine-~30 mL-For washing
Anhydrous Magnesium Sulfate---For drying
Ethanol---For recrystallization
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube (or nitrogen inlet), add 1,3-dimethyl-5-nitrobenzene (5.00 g) and anhydrous dichloromethane (50 mL). Stir the mixture until the solid dissolves completely.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.45 g) to the solution. The mixture may darken.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (1.63 mL) in 5 mL of dichloromethane. Add this solution dropwise to the stirred reaction mixture over a period of 30 minutes. The reaction is exothermic; maintain the temperature at or near room temperature using a water bath if necessary. HBr gas will be evolved.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing 50 mL of ice water and 30 mL of 10% aqueous sodium bisulfite solution to quench any unreacted bromine. Stir until the red-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield this compound as a crystalline solid.

Product Characterization

The identity and purity of the final product, this compound (CAS 53906-84-6), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[9][10] The expected molecular weight is 230.06 g/mol .[10]

Conclusion

The synthesis of this compound is a prime example of a regiochemically controlled electrophilic aromatic substitution. By understanding and leveraging the powerful directing effects of the activating methyl groups against the deactivating nitro group, the bromination can be directed with high precision to the C2 position. The protocol provided herein is a robust and reproducible method for accessing this valuable substituted aromatic building block, grounded in the fundamental principles of physical organic chemistry.

References

  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • University of California, Irvine. (n.d.). 16. Electrophilic Aromatic Substitution.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • ChemHelp ASAP. (2021, February 11). Electrophilic Aromatic Bromination with N-bromosuccinimide.
  • American Chemical Society. (2025). Aromatic bromination: A green chemistry experiment. ACS Fall 2025.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
  • KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS.
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • PrepChem.com. (n.d.). Synthesis of meta-bromonitrobenzene.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Allen. (n.d.). What is the major product obtained by nitration of m-xylene?.
  • ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • Sciencemadness Discussion Board. (2003, November 22). Bromination of nitrobenzene.
  • PubChem. (n.d.). This compound.
  • Pearson. (2024, August 4). (b) Explain why m-xylene undergoes nitration 100 times faster than p-xylene.
  • Sarthaks eConnect. (2025, February 20). Statement (I) : On nitration of m-xylene with HNO3, H2SO4 followed by oxidation.
  • Infinity Learn. (n.d.). On nitration of m-xylene with HNO3, H2SO4 followed by oxidation....

Sources

An In-depth Technical Guide to 2-Bromo-1,3-dimethyl-5-nitrobenzene: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1,3-dimethyl-5-nitrobenzene, a substituted nitroaromatic compound. The document details its chemical and physical properties, a plausible synthetic route based on established principles of organic chemistry, and methods for its characterization. This guide is intended to be a valuable resource for professionals in research and development who require a thorough understanding of this molecule for its potential applications in medicinal chemistry and materials science.

Introduction and Context

This compound (CAS No. 53906-84-6) is a member of the halogenated nitroaromatic compound family.[1] These compounds are of significant interest in organic synthesis, serving as versatile intermediates. The presence of a nitro group, a strong electron-withdrawing entity, alongside halogen substituents, imparts unique reactivity to the aromatic ring. This makes them valuable precursors for a wide array of chemical transformations, including the synthesis of substituted anilines, which are key building blocks in the pharmaceutical and dye industries. The specific substitution pattern of this compound, with its methyl and bromo groups, offers a unique scaffold for further functionalization, making it a potentially valuable molecule in the design of novel bioactive compounds and advanced materials. While the historical discovery of every specific chemical entity is not always documented in dedicated publications, the synthesis of such molecules is grounded in the well-established principles of electrophilic aromatic substitution, a cornerstone of modern organic chemistry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been aggregated from various chemical databases and supplier information.[1][3]

PropertyValue
CAS Number 53906-84-6
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [1]
IUPAC Name This compound[1]
Appearance Light yellow to yellow solid
Boiling Point (Predicted) 301.5 ± 37.0 °C
Density (Predicted) 1.533 ± 0.06 g/cm³
Storage Keep in a dark place, sealed in a dry, room temperature environment

Synthesis of this compound

The synthesis of this compound can be logically achieved through the electrophilic nitration of 1-bromo-3,5-dimethylbenzene. This precursor is commercially available and provides a direct route to the target molecule.[4] The directing effects of the substituents on the aromatic ring are the primary consideration in this synthetic strategy. The two methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The position of nitration will be sterically and electronically influenced by these groups.

Retrosynthetic Analysis and Strategy

The most plausible synthetic route is the nitration of 1-bromo-3,5-dimethylbenzene. The two methyl groups strongly activate the positions ortho and para to them. The bromine atom also directs ortho and para. The position between the two methyl groups (position 2) is sterically hindered. The positions ortho to the bromine (positions 2 and 6) are also ortho to a methyl group. The position para to the bromine (position 4) is also ortho to both methyl groups. The position meta to the bromine (position 5) is para to one methyl group and ortho to the other. Considering the activating nature of the methyl groups, the nitration is expected to occur at a position activated by them. The nitro group will preferentially be introduced at the 5-position, which is para to one methyl group and ortho to the other, and meta to the bromine.

G Target This compound Precursor 1-Bromo-3,5-dimethylbenzene Target->Precursor Nitration Reagents HNO₃ / H₂SO₄ Reagents->Target

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Nitration of 1-Bromo-3,5-dimethylbenzene

This protocol is based on established procedures for the nitration of substituted bromobenzenes.[5][6]

Materials:

  • 1-Bromo-3,5-dimethylbenzene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Ethanol

  • Distilled water

  • Sodium bicarbonate solution (5%)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Recrystallization apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add 15 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C.

  • Addition of the Substrate: In a separate beaker, dissolve 5.0 g of 1-bromo-3,5-dimethylbenzene in a minimal amount of concentrated sulfuric acid (approximately 10 mL).

  • Reaction: Slowly add the solution of 1-bromo-3,5-dimethylbenzene to the cooled nitrating mixture dropwise using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 10-15 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 100 g). The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash with a small amount of cold 5% sodium bicarbonate solution, followed by another wash with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield light yellow to yellow crystals of this compound.

  • Drying: Dry the purified crystals in a desiccator.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up and Purification Nitrating Mixture Nitrating Mixture Addition Addition Nitrating Mixture->Addition Substrate Solution Dissolve 1-Bromo-3,5-dimethylbenzene in conc. H₂SO₄ Substrate Solution->Addition Reaction Stir at room temperature (1-2 hours) Addition->Reaction Quenching Pour onto crushed ice Reaction->Quenching Filtration Collect solid by vacuum filtration Quenching->Filtration Washing Wash with H₂O and NaHCO₃ soln. Filtration->Washing Recrystallization Recrystallize from ethanol Washing->Recrystallization Drying Dry the final product Recrystallization->Drying

Caption: Experimental workflow for the synthesis of this compound.

Characterization

While specific, publicly available spectra for this compound are limited, its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The existence and structure of this compound have been confirmed by X-ray crystallography.[1]

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon atoms attached to the bromine and nitro groups will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[7] Other significant peaks will correspond to C-H stretching of the methyl groups and the aromatic ring, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

A crystal structure for this compound has been reported, providing definitive structural confirmation.[1]

Safety and Handling

Nitroaromatic compounds and their halogenated derivatives should be handled with care, as they can be toxic and are often skin and eye irritants.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of this compound, including its properties, a well-reasoned synthetic protocol, and methods for its characterization. The synthesis, based on the nitration of 1-bromo-3,5-dimethylbenzene, is a practical approach for obtaining this compound in a laboratory setting. As a functionalized nitroaromatic molecule, this compound holds potential as a valuable intermediate for the synthesis of more complex molecules in the fields of drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • Sciencemadness Discussion Board. (2003, November 22). bromination of nitrobenzene.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • Pall, S. (n.d.). Nitration of Bromobenzene. Savita Pall and Chemistry.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
  • The Royal Society of Chemistry. (n.d.). Table of content.
  • Chemistry university. (2021, May 7). Nitration of Bromobenzene [Video]. YouTube.
  • Tishk International University. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Home Sunshine Pharma. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene CAS 314084-61-2.
  • PubChem. (n.d.). Benzene, 1-bromo-3,5-dimethyl-.
  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene.
  • ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl.
  • European Journal of Medicinal Chemistry. (1983). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 18(6), 501-506.
  • PubChem. (n.d.). 1-Bromo-2-nitrobenzene.
  • Spectroscopy Letters. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. 46(2), 91-99.

Sources

theoretical studies of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Foreword: Bridging Theory and Application

In modern chemical research, particularly within drug development and materials science, a deep, predictive understanding of molecular behavior is paramount. While empirical data provides the ultimate ground truth, theoretical and computational studies offer an invaluable lens through which we can predict, interpret, and guide experimental work. This guide focuses on this compound (C₈H₈BrNO₂), a substituted nitroaromatic compound whose properties make it an interesting candidate for synthetic chemistry and as a potential building block in larger functional molecules.[1] By applying robust computational methods, we can elucidate its structural, electronic, and reactive properties before a single flask is warmed. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to conduct and interpret a thorough theoretical analysis of this molecule, leveraging established principles from studies on analogous nitroaromatic systems.

Part 1: Molecular Geometry and Conformational Dynamics

The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms—the equilibrium geometry. For this compound, the primary conformational variable is the rotation of the nitro (NO₂) group relative to the plane of the benzene ring.

The Balance of Forces: Conjugation vs. Steric Hindrance

The orientation of the nitro group is governed by a delicate interplay between two opposing factors:

  • π-Conjugation: A planar conformation, where the NO₂ group is coplanar with the benzene ring, allows for maximum overlap between the p-orbitals of the nitro group and the π-system of the ring. This delocalization of electron density is energetically favorable.

  • Steric Repulsion: The oxygen atoms of the nitro group can experience steric clash with adjacent atoms on the ring. In this specific molecule, the ortho positions to the nitro group are occupied by hydrogen atoms. While less significant than bulky substituents, this interaction can still induce a slight twist.

For nitrobenzene itself, the equilibrium structure is planar, but the barrier to rotation is quite low, indicating significant torsional motion.[2] The presence of the methyl groups meta to the nitro group in our target molecule is not expected to introduce significant direct steric hindrance to the nitro group's rotation. Therefore, we hypothesize a nearly planar equilibrium geometry.

Computational Protocol: Geometry Optimization

A reliable prediction of the molecular structure is achieved through geometry optimization using Density Functional Theory (DFT), a method that offers a good balance of computational cost and accuracy for organic molecules.[3][4]

Step-by-Step Protocol:

  • Initial Structure Construction: Build the this compound molecule using a molecular editor. The IUPAC name is this compound.[1]

  • Method Selection: Employ the B3LYP functional, a widely used hybrid functional, paired with a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and bromine atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

  • Optimization Keyword: Run the calculation in a quantum chemistry software package (e.g., Gaussian) using the Opt keyword. This instructs the software to iteratively adjust the atomic positions to find the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation (Freq keyword) is mandatory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and calculates the harmonic vibrational frequencies, which are essential for simulating the IR spectrum.

Predicted Structural Parameters

Based on DFT studies of similar bromonitrobenzene and nitroxylene derivatives, we can predict the key geometric parameters. These theoretical values provide a robust framework for understanding the molecule's structure.[2][5]

ParameterPredicted Value (Å)Rationale & Cited Observations
C-Br Bond Length1.88 - 1.90Consistent with C(sp²)-Br bond lengths in other brominated aromatics.[5]
C-N Bond Length1.47 - 1.49Shorter than a typical C-N single bond due to partial double bond character from conjugation with the ring.[2]
N-O Bond Length1.22 - 1.24Characteristic of the nitro group, intermediate between a single and double bond due to resonance.[2]
C-C (Aromatic)1.38 - 1.40Typical aromatic C-C bond lengths.[5]
ParameterPredicted Value (°)Rationale & Cited Observations
O-N-O Angle~124°The geometry of the nitro group is well-established from studies on nitrobenzene.[2]
C-C-N Angle~118°The angle is slightly compressed from the ideal 120° due to the electronic influence of the nitro group.[2]
C-C-Br Angle119 - 121°Typical for a halogen substituent on a benzene ring.[5]
C-N Torsion Angle0 - 15°A low rotational energy barrier is expected, suggesting a preference for a near-planar conformation to maximize conjugation.[5]

Part 2: Electronic Properties and Spectroscopic Signatures

With an optimized geometry, we can now probe the electronic landscape of the molecule. This allows us to predict how it will interact with other molecules and with electromagnetic radiation, providing theoretical spectra that can be directly compared with experimental data.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.

  • HOMO: Represents the ability to donate an electron. We expect the HOMO to be localized primarily on the π-system of the benzene ring, with some contribution from the bromine atom's lone pairs.

  • LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be heavily localized on the electron-withdrawing nitro group, a characteristic feature of nitroaromatic compounds.[6]

  • HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of chemical stability and the energy required for the lowest-energy electronic excitation. A smaller gap generally implies higher reactivity.[7]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its charge distribution and is invaluable for predicting sites of non-covalent interactions and chemical reactions.

  • Negative Potential (Red/Yellow): Regions rich in electrons, typically found around the oxygen atoms of the nitro group. These are sites susceptible to electrophilic attack or hydrogen bond donation.

  • Positive Potential (Blue): Electron-deficient regions, expected over the hydrogen atoms of the benzene ring and methyl groups.

  • Neutral Potential (Green): Areas with balanced charge.

Simulating Spectroscopic Data

Theoretical calculations can generate spectra that serve as a powerful tool for interpreting experimental results.[8]

  • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies calculated during the Freq step can be used to generate a theoretical IR spectrum. The calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors.[4] Key predicted vibrations include:

    • NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹

    • NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹

    • C-Br Stretch: ~550-650 cm⁻¹

    • Aromatic C-H Stretch: >3000 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[9] The computed absolute shieldings are converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS), which must also be calculated at the same level of theory. This allows for a direct, atom-by-atom assignment of experimental ¹³C and ¹H NMR spectra.[9][10]

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations.[6] This allows for the simulation of the UV-Vis absorption spectrum. For nitroaromatic compounds, the lowest energy transition is typically a π→π* transition, involving the promotion of an electron from the HOMO (on the ring) to the LUMO (on the nitro group).[6][11]

Visualization of the Computational Workflow

The entire theoretical analysis follows a logical, self-validating sequence. Each step builds upon the previous one, ensuring the integrity of the final results.

G cluster_0 Part 1: Geometry & Conformation cluster_1 Part 2: Properties & Spectra cluster_2 Part 3: Reactivity cluster_3 Outputs A 1. Initial Structure (this compound) B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Verified Minimum Energy Structure C->D E 4a. FMO Analysis (HOMO, LUMO, Gap) D->E F 4b. MEP Calculation D->F G 4c. IR/Raman Simulation (from Frequencies) D->G H 4d. NMR Simulation (GIAO Method) D->H I 4e. UV-Vis Simulation (TD-DFT) D->I J 5. Reactivity Indices (Fukui Functions, NBO) D->J K Structural Parameters (Bond Lengths/Angles) D->K L Electronic Properties (Charge Distribution) E->L F->L M Predicted Spectra (IR, NMR, UV-Vis) G->M H->M I->M N Reactivity Predictions J->N L->L

Caption: A comprehensive workflow for the theoretical study of this compound.

Part 3: Reactivity and Mechanistic Insights

Theoretical chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction. For a substituted benzene like this one, we are particularly interested in its susceptibility to nucleophilic and electrophilic attack.

The Electronic Influence of Substituents

The reactivity of the benzene ring is profoundly influenced by its substituents:

  • Nitro Group (-NO₂): A very strong deactivating group due to both inductive withdrawal (-I) and resonance withdrawal (-R). It removes electron density from the ring, making it less susceptible to electrophilic attack. It directs incoming electrophiles to the meta position.

  • Bromo Group (-Br): Deactivating due to its inductive effect (-I) but is an ortho-, para- director due to the ability of its lone pairs to participate in resonance (+R).

  • Methyl Groups (-CH₃): Weakly activating groups through an inductive effect (+I) and hyperconjugation. They are ortho-, para- directors.

In this compound, the powerful deactivating effect of the nitro group is expected to dominate, making the ring electron-deficient and generally unreactive towards electrophiles. However, this electron deficiency makes it a potential candidate for Nucleophilic Aromatic Substitution (SₙAr) .

Predicting Sites of Attack

The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to attack by nucleophiles. The SₙAr mechanism is particularly favored when the leaving group (in this case, the bromide ion) is ortho or para to a strong electron-withdrawing group.[12] In our molecule, the bromine is meta to the nitro group. While this is less favorable than an ortho/para arrangement, the overall electron deficiency of the ring could still permit substitution under forcing conditions. Theoretical models can predict the most likely sites for nucleophilic attack by analyzing the LUMO distribution and calculating reactivity indices like Fukui functions. The carbon atom bonded to the bromine is a primary candidate for nucleophilic attack.

Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) provides an intuitive prediction of reactivity. Regions of positive potential are susceptible to nucleophilic attack, while negative regions are targets for electrophiles.

G cluster_0 Reactivity Predictions cluster_1 Governing Factors start This compound (Electron Deficient Ring) nuc Nucleophilic Attack (e.g., by RO⁻) start->nuc elec Electrophilic Attack (e.g., by NO₂⁺) start->elec factor_nuc Positive Electrostatic Potential LUMO localized on C-Br bond nuc->factor_nuc factor_elec Strong deactivation by NO₂ group elec->factor_elec outcome_nuc Favored Pathway: Nucleophilic Aromatic Substitution (SnAr) at C-Br position factor_nuc->outcome_nuc outcome_elec Disfavored Pathway: Requires harsh conditions factor_elec->outcome_elec

Caption: Logical relationship between electronic structure and predicted reactivity pathways.

Conclusion

This guide outlines a comprehensive theoretical framework for the study of this compound. By systematically applying established computational methodologies, researchers can gain profound insights into the molecule's structural, electronic, and reactive properties. The workflow presented here—from geometry optimization and spectroscopic simulation to reactivity prediction—constitutes a self-validating system that generates a rich dataset for guiding and interpreting experimental work. Such a synergistic approach, blending theoretical prediction with empirical validation, is the cornerstone of efficient and insightful molecular science in the 21st century.

References

  • Aboud, H. (2012). Density Functional Theory Calculations for Nitro Benzene Molecules Group. Semantic Scholar.[7]
  • AIP Publishing. (n.d.). DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. AIP Publishing.[6]
  • SciSpace. (n.d.). Electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111). SciSpace.[13]
  • Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10, 88-92.[3]
  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene.
  • OSTI.GOV. (n.d.). Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study. OSTI.GOV.[14]
  • PubChem. (n.d.). This compound. PubChem.
  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.[12]
  • Matrix Scientific. (n.d.). This compound.
  • ResearchGate. (n.d.). 4-Bromo-1-nitrobenzene.
  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST WebBook.[17]
  • Apollo Scientific. (n.d.). This compound. Apollo Scientific.[18]
  • Neuman, R. C. (n.d.). 5: Organic Spectrometry. Chemistry LibreTexts.[8]
  • PubChem. (n.d.). Benzene, 1-bromo-3-nitro-. PubChem.[19]
  • ResearchGate. (n.d.). Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations.
  • ResearchGate. (n.d.). In-Depth Quantitative and Theoretical Study of Ambident Electrophilies of 2-Bromo-3-X-5-nitrothiophenes.
  • ResearchGate. (n.d.). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone.
  • BenchChem. (2025). In-Depth Structural and Conformational Analysis of 1,3-Dibromo-5-nitrobenzene: A Technical Guide. BenchChem.[5]
  • ResearchGate. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.[9]
  • Scribd. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Scribd.[10]
  • International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. ijmprsjournal.com.[11]
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene. BenchChem.[22]
  • Filo. (2025). QUESTION 4 4.1. Propose a mechanism for the reaction of nitrobenzene wit.. Filo.[23]

Sources

Spectroscopic Data of 2-Bromo-1,3-dimethyl-5-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1,3-dimethyl-5-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring a benzene ring with bromine, two methyl groups, and a nitro group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, purity, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound. In the absence of publicly available experimental spectra, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each section includes a detailed interpretation of the predicted spectrum, elucidating the correlation between the spectral features and the molecular structure. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of each type of spectroscopic data, ensuring that researchers can confidently generate their own experimental data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will influence its spectra are:

  • Aromatic Ring: A benzene ring substituted with five groups.

  • Two Methyl Groups (-CH₃): These are chemically equivalent due to the molecule's symmetry.

  • A Bromine Atom (-Br): A heavy halogen atom that will influence the mass spectrum and electronic environment of the ring.

  • A Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly deshield adjacent protons and carbons in the NMR spectra and exhibit characteristic strong absorptions in the IR spectrum.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integration of the signals, one can deduce the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the symmetry of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.9Singlet2HAromatic (H-4, H-6)
~ 2.5Singlet6HMethyl (C1-CH₃, C3-CH₃)

The rationale behind these predictions is grounded in the electronic effects of the substituents on the aromatic ring.

  • Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are chemically equivalent. They are situated meta to the strongly electron-withdrawing nitro group and ortho to the two methyl groups. The nitro group's deshielding effect is expected to shift these protons significantly downfield to approximately 7.9 ppm. Due to their equivalence and the absence of adjacent protons, their signal is predicted to be a singlet.

  • Methyl Protons (C1-CH₃, C3-CH₃): The two methyl groups are also chemically equivalent. Their protons are not directly attached to the aromatic ring but are influenced by its electronic environment. Their chemical shift is anticipated to be around 2.5 ppm, a typical region for benzylic protons. As there are no adjacent protons to couple with, this signal will appear as a singlet, integrating to six protons.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 149C-5 (C-NO₂)
~ 140C-1, C-3 (C-CH₃)
~ 125C-4, C-6
~ 118C-2 (C-Br)
~ 23-CH₃

The predicted chemical shifts for the carbon atoms are based on the additive effects of the substituents on the aromatic ring.

  • C-5 (Carbon attached to NO₂): This carbon is directly bonded to the highly electronegative nitro group, causing it to be the most deshielded aromatic carbon, with a predicted chemical shift of around 149 ppm.

  • C-1 and C-3 (Carbons attached to CH₃): These two carbons are equivalent and their chemical shifts are influenced by the attached methyl groups and their position relative to the other substituents. A chemical shift of approximately 140 ppm is expected.

  • C-4 and C-6 (CH carbons): These equivalent carbons are bonded to hydrogen atoms and are deshielded by the adjacent nitro group, leading to a predicted chemical shift around 125 ppm.

  • C-2 (Carbon attached to Br): The carbon atom bonded to the bromine atom is expected to have a chemical shift of around 118 ppm. The effect of bromine on the chemical shift of the attached carbon is less pronounced than that of a nitro group.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons are expected to appear in the aliphatic region of the spectrum, with a predicted chemical shift of approximately 23 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation: a. Accurately weigh 10-20 mg of the compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Instrument: 400 MHz or higher field NMR spectrometer. b. Pulse Program: Standard single-pulse sequence. c. Acquisition Parameters:

  • Spectral Width: -2 to 12 ppm.
  • Number of Scans: 16 (can be increased for dilute samples).
  • Relaxation Delay (d1): 1-2 seconds. d. Processing:
  • Apply a Fourier transform to the Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃) to 7.26 ppm.
  • Integrate the signals.

3. ¹³C NMR Acquisition: a. Instrument: 100 MHz or higher field NMR spectrometer. b. Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30). c. Acquisition Parameters:

  • Spectral Width: 0 to 200 ppm.
  • Number of Scans: 1024 or more, depending on the sample concentration.
  • Relaxation Delay (d1): 2 seconds. d. Processing:
  • Apply a Fourier transform to the FID.
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale by setting the solvent peak (CDCl₃) to 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Predicted IR Spectroscopic Data

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the nitro group, and the C-H bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (from -CH₃)
1600 - 1585MediumAromatic C=C stretch
1550 - 1475StrongAsymmetric NO₂ stretch
1500 - 1400MediumAromatic C=C stretch
1360 - 1290StrongSymmetric NO₂ stretch
~ 1050MediumC-Br stretch
900 - 675StrongAromatic C-H out-of-plane bend
  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the methyl group protons (below 3000 cm⁻¹).[2]

  • Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1400 cm⁻¹ region.[2]

  • Nitro Group Stretching: The most prominent features in the IR spectrum will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. For aromatic nitro compounds, these bands typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3][4]

  • C-Br Stretching: The C-Br bond will have a stretching vibration in the fingerprint region, typically around 1050 cm⁻¹.

  • Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds. The exact position can provide information about the substitution pattern of the benzene ring.[2]

Experimental Protocol for IR Data Acquisition

The following protocol outlines the steps for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

1. Sample Preparation: a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. IR Spectrum Acquisition: a. Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. b. Acquisition Parameters:

  • Scan Range: 4000 - 400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16-32. c. Procedure:
  • Acquire a background spectrum of the empty, clean ATR crystal.
  • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is predicted to show a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z (Predicted)Ion Structure/FormulaAssignment
230/232[C₈H₈BrNO₂]⁺˙Molecular ion (M⁺˙)
213/215[C₈H₅BrNO]⁺˙[M - OH]⁺˙
184/186[C₈H₈Br]⁺˙[M - NO₂]⁺˙
105[C₈H₉]⁺[M - Br - NO₂]⁺
91[C₇H₇]⁺Tropylium ion
  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 230 and 232 with a characteristic ~1:1 intensity ratio. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance.[5] This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

  • [M - OH]⁺˙: A peak corresponding to the loss of a hydroxyl radical (17 amu) may be observed, which is a common fragmentation pathway for aromatic nitro compounds (the "ortho effect" is not at play here, but nitro group rearrangements can still lead to this loss).

  • [M - NO₂]⁺˙: The loss of the nitro group (46 amu) is a very common fragmentation pathway for nitroaromatic compounds, leading to a significant peak at m/z 184/186, which will also exhibit the bromine isotopic pattern.

  • [M - Br - NO₂]⁺: Subsequent loss of the bromine radical from the [M - NO₂]⁺˙ fragment would result in an ion at m/z 105.

  • Tropylium Ion: A peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is a common feature in the mass spectra of compounds containing a benzyl moiety, which can be formed through rearrangement.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a generalized protocol for obtaining an EI mass spectrum.

1. Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

2. Mass Spectrum Acquisition: a. Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer). b. Ionization Method: Electron Ionization (EI). c. Acquisition Parameters:

  • Electron Energy: 70 eV.
  • Mass Range: m/z 40 - 400.
  • Scan Rate: Dependent on the instrument and sample introduction method.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Sample Preparation NMR_acq NMR Acquisition (¹H and ¹³C) Sample->NMR_acq IR_acq IR Acquisition (FTIR-ATR) Sample->IR_acq MS_acq MS Acquisition (EI) Sample->MS_acq NMR_interp NMR Interpretation (Chemical Shift, Multiplicity, Integration) NMR_acq->NMR_interp IR_interp IR Interpretation (Functional Groups) IR_acq->IR_interp MS_interp MS Interpretation (Molecular Ion, Fragmentation) MS_acq->MS_interp Structure Structural Elucidation NMR_interp->Structure IR_interp->Structure MS_interp->Structure

Caption: A typical workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are designed to be robust and adaptable, enabling the acquisition of high-quality experimental data for verification and further research. By synthesizing theoretical predictions with practical, field-proven methodologies, this guide aims to empower researchers, scientists, and drug development professionals in their endeavors involving this important chemical intermediate.

References

  • PubChem. This compound. [Link]
  • UCLA Chemistry.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-bromo-1,3-dimethyl-5-nitrobenzene (CAS No: 53906-84-6)[1][2]. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum based on molecular structure, substituent effects, and spin-spin coupling principles. We will elucidate the causality behind the expected chemical shifts, integration, and signal multiplicities. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-quality ¹H NMR data for this and structurally similar compounds.

Molecular Structure and Symmetry Analysis

The interpretation of any NMR spectrum begins with a thorough understanding of the molecule's structure and symmetry. This compound is a polysubstituted benzene ring with a distinct substitution pattern that dictates the magnetic environment of its protons.

The key structural features are:

  • A central benzene ring.

  • Two methyl (-CH₃) groups at positions C1 and C3.

  • A bromine (-Br) atom at position C2.

  • A nitro (-NO₂) group at position C5.

A critical feature of this molecule is its symmetry. A plane of symmetry passes through the C2-Br bond and the C5-NO₂ bond. This symmetry renders the two methyl groups (at C1 and C3) chemically and magnetically equivalent. Likewise, the two aromatic protons (at C4 and C6) are also chemically and magnetically equivalent. Consequently, we predict a simplified ¹H NMR spectrum with only two distinct signals.

Caption: Structure of this compound showing equivalent protons.

Predicted ¹H NMR Spectral Parameters

The chemical shift, integration, and multiplicity of each signal are dictated by the electronic environment and proximity of neighboring protons.

Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups deshield protons (shifting them downfield to higher ppm values), while electron-donating groups shield them (shifting them upfield).

  • Aromatic Protons (H4, H6): These two equivalent protons are subject to strong deshielding. The primary influence is the nitro group (-NO₂), one of the most powerful electron-withdrawing groups used in organic chemistry. Through both inductive and resonance effects, the nitro group significantly reduces electron density at the ortho and para positions[3][4]. The H4 and H6 protons are positioned ortho to the nitro group, which will cause a substantial downfield shift. For comparison, the ortho protons in nitrobenzene resonate around 8.25 ppm[3]. The bromine atom and methyl groups exert secondary, less pronounced effects. The net result is a predicted chemical shift for these protons in the 8.0 - 8.3 ppm range.

  • Methyl Protons (C1-CH₃, C3-CH₃): These six equivalent protons will appear as a single signal. The baseline for benzylic protons (like in toluene) is typically around 2.3 ppm. In this molecule, the methyl groups are ortho to an electronegative bromine atom, which will induce a slight downfield shift. They are also meta to the electron-withdrawing nitro group; this effect is weaker but still contributes to deshielding. Therefore, their chemical shift is expected to be slightly downfield of toluene, predicted in the 2.4 - 2.6 ppm range.

Integration

The area under each NMR signal is directly proportional to the number of protons it represents[5].

  • Signal A (Methyl): Arises from the two equivalent methyl groups (2 x 3H), integrating to 6H .

  • Signal B (Aromatic): Arises from the two equivalent aromatic protons (2 x 1H), integrating to 2H .

The resulting integration ratio will be 6:2, which simplifies to 3:1 .

Spin-Spin Coupling and Multiplicity

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring protons that results in the splitting of NMR signals[6]. The multiplicity is described by the 'n+1' rule for simple cases.

  • Aromatic Protons (H4, H6): These protons are chemically equivalent and have no adjacent, non-equivalent proton neighbors on the ring. Therefore, no vicinal (³J) coupling will occur. While long-range coupling (e.g., ⁵J coupling to the methyl protons) is possible, the coupling constant is typically very small (<1 Hz) for aromatic systems and is often not resolved by standard high-resolution NMR spectrometers[7][8]. As a result, this signal is expected to appear as a singlet (s) , potentially broadened due to unresolved long-range couplings.

  • Methyl Protons (C1-CH₃, C3-CH₃): Similarly, the protons of the methyl groups have no vicinal or geminal neighbors. Any coupling to the distant aromatic protons would be a weak ⁵J coupling. Consequently, this signal will also appear as a sharp singlet (s) .

Data Summary and Spectral Interpretation

The predicted ¹H NMR data for this compound is summarized below.

Signal IDPredicted δ (ppm)IntegrationMultiplicityAssignment
A2.4 - 2.66HSinglet (s)C1-CH₃, C3-CH₃
B8.0 - 8.32HSinglet (s)C4-H, C6-H

An experimental spectrum should therefore exhibit two singlets with an integration ratio of 3:1. The downfield singlet at ~8.1 ppm corresponds to the two aromatic protons deshielded by the adjacent nitro group, while the upfield singlet at ~2.5 ppm corresponds to the six protons of the two equivalent methyl groups.

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible data, the following experimental protocol is recommended. This workflow is designed to be a self-validating system, minimizing ambiguity and artifacts.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Note: Many modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS optional.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize the magnetic field homogeneity. This step is critical for achieving sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) experiment.

    • Spectral Width: A sweep width of -2 to 12 ppm is sufficient to cover the expected signals and baseline.

    • Number of Scans (NS): 16 to 64 scans. A higher number of scans improves the signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to ensure full relaxation of all protons, which is crucial for accurate integration.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

  • Integration: Define the integral regions for the two signals and normalize them to obtain the correct proton ratio.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be remarkably simple, characterized by two singlets at approximately 2.5 ppm and 8.1 ppm with a 3:1 integration ratio. This simplicity is a direct consequence of the molecule's inherent symmetry. The significant downfield shift of the aromatic protons serves as a clear spectral signature for the powerful deshielding effect of an ortho-nitro group. This technical guide provides the foundational principles and a practical framework for predicting, acquiring, and interpreting the spectrum, serving as a valuable resource for the structural verification of this compound in any research or development setting.

References

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Molecular Architecture

In the landscape of modern drug development and materials science, the precise elucidation of molecular structure is paramount. Among the arsenal of analytical techniques available to the contemporary scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone for its ability to provide a direct window into the carbon framework of a molecule. This guide offers a comprehensive, in-depth analysis of the 13C NMR spectrum of 2-bromo-1,3-dimethyl-5-nitrobenzene, a polysubstituted aromatic compound whose spectral features exemplify key principles of structural chemistry. Our approach moves beyond a mere recitation of data, delving into the causal relationships between electronic substituent effects and observed chemical shifts. This document is designed for researchers, scientists, and professionals in drug development who seek not only to interpret spectra but to fundamentally understand the magnetic environment of the atomic nucleus.

Foundational Principles: The Essence of 13C NMR in Aromatic Systems

Carbon-13 NMR spectroscopy is a powerful technique that maps the carbon skeleton of a molecule by probing the magnetic properties of the ¹³C isotope.[1] While ¹³C has a low natural abundance (approximately 1.1%), modern NMR spectrometers with signal averaging capabilities can readily acquire high-resolution spectra.[2] In a ¹³C NMR experiment, distinct signals, or resonances, are observed for each chemically non-equivalent carbon atom in a molecule.[1][2] The position of these signals along the x-axis, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus.

For aromatic compounds like substituted benzenes, the carbons of the benzene ring typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm.[3] This downfield shift is a consequence of the ring current effect, where the delocalized π-electrons of the aromatic system induce a magnetic field that deshields the ring carbons. The precise chemical shift of each aromatic carbon is further modulated by the electronic effects of the substituents attached to the ring.

Substituents influence the electron density of the benzene ring through a combination of inductive and resonance effects. Electron-withdrawing groups, such as the nitro group (-NO₂), decrease the electron density at the ortho and para positions, leading to a deshielding effect and a downfield shift in the 13C NMR spectrum.[4][5] Conversely, electron-donating groups, like methyl groups (-CH₃), increase the electron density at these positions, causing an upfield shift.[4][5] Halogens, such as bromine, exhibit a more complex behavior, with an electron-withdrawing inductive effect and an electron-donating resonance effect. The overall impact on the chemical shifts is a net deshielding of the directly attached carbon (the ipso-carbon) and more subtle effects on the other ring carbons.[6]

The power of 13C NMR analysis lies in the principle of the additivity of substituent effects. By using empirically derived substituent chemical shift (SCS) parameters, one can predict the approximate chemical shifts of the carbons in a polysubstituted benzene ring. This predictive capability is an invaluable tool for structural assignment and verification.

Predicted 13C NMR Spectrum of this compound

The structure of this compound presents an excellent case study for the application of these principles. The molecule possesses six unique aromatic carbons and two equivalent methyl carbons, leading to a total of seven expected signals in the proton-decoupled 13C NMR spectrum.

Workflow for Spectral Prediction and Assignment

The following diagram illustrates the logical workflow for predicting and assigning the 13C NMR spectrum of the target molecule.

G cluster_0 Step 1: Structural Analysis cluster_1 Step 2: Substituent Effect Analysis cluster_2 Step 3: Chemical Shift Prediction cluster_3 Step 4: Spectral Assignment A Identify unique carbon environments in This compound B Determine the electronic nature of each substituent: -Br (Halogen) -CH3 (Electron-Donating) -NO2 (Electron-Withdrawing) A->B informs C Apply additivity of substituent chemical shifts (SCS) to predict the δ value for each aromatic carbon B->C enables D Assign predicted chemical shifts to specific carbons based on their electronic environment C->D leads to E Compare predicted spectrum with experimental data (if available) for verification D->E validated by

Caption: Logical workflow for 13C NMR spectral analysis.

To predict the chemical shifts, we start with the chemical shift of benzene (δ ≈ 128.5 ppm) and add the SCS values for each substituent at the ipso, ortho, meta, and para positions.

CarbonSubstituent at C1 (-CH₃)Substituent at C2 (-Br)Substituent at C3 (-CH₃)Substituent at C5 (-NO₂)Predicted Shift (ppm)
C1 ipso (+9.2)ortho (+0.4)ortho (+0.7)meta (+0.9)~140
C2 ortho (+0.7)ipso (-5.5)ortho (+0.7)meta (+0.9)~125
C3 ortho (+0.7)ortho (+0.4)ipso (+9.2)meta (+0.9)~140
C4 meta (0.0)meta (+2.2)para (-2.9)ortho (-4.8)~123
C5 meta (0.0)meta (+2.2)meta (0.0)ipso (+20.0)~151
C6 para (-2.9)meta (+2.2)meta (0.0)ortho (-4.8)~123
-CH₃ ~20-25

Note: The SCS values are approximate and can vary slightly depending on the solvent and other substituents. The predicted shifts are estimations to guide the spectral assignment.

Based on this analysis, we can make the following assignments:

  • C5 (δ ~151 ppm): This carbon is directly attached to the strongly electron-withdrawing nitro group, causing it to be the most deshielded and appear furthest downfield.

  • C1 & C3 (δ ~140 ppm): These carbons are attached to the methyl groups and are also deshielded due to the combined effects of the other substituents. Their chemical shifts are expected to be very similar.

  • C2 (δ ~125 ppm): The ipso-carbon attached to the bromine atom is expected to be in the mid-range of the aromatic region.

  • C4 & C6 (δ ~123 ppm): These carbons are predicted to be the most shielded of the aromatic carbons and will likely appear furthest upfield in the aromatic region, with very similar chemical shifts.

  • -CH₃ (δ ~20-25 ppm): The two equivalent methyl carbons will appear as a single signal in the aliphatic region of the spectrum.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of a high-quality, interpretable 13C NMR spectrum, a rigorous and standardized experimental protocol is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at δ ≈ 77.16 ppm, which can serve as an internal reference.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent's lock signal.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment. Broadband decoupling is employed to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[1]

    • Define the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 220 ppm).

    • Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

    • A relaxation delay of 2-5 seconds is recommended to allow for adequate T₁ relaxation of the carbon nuclei, particularly the quaternary carbons.

    • The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 256 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if necessary, although peak areas in proton-decoupled ¹³C NMR are not always directly proportional to the number of carbons.[1]

Data Acquisition Workflow Diagram

G A Sample Preparation (Dissolution in CDCl3) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (Proton-Decoupled 13C Experiment) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Peak Picking & Assignment) D->E

Caption: Experimental workflow for 13C NMR data acquisition.

Concluding Remarks and Further Perspectives

The 13C NMR analysis of this compound serves as a powerful illustration of how fundamental principles of electronic structure govern observable spectroscopic properties. The predictable nature of substituent effects on chemical shifts allows for a confident and detailed assignment of the carbon framework. For more complex molecules or to resolve ambiguities in assignments, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, and 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish C-H connectivity. The methodologies and principles outlined in this guide provide a robust framework for the structural elucidation of a wide range of organic molecules, a critical capability in the pursuit of novel therapeutics and advanced materials.

References

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchG
  • Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Journal of Chemical Physics. [Link]
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis Online. [Link]
  • Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. [Link]
  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]
  • NMR Spectroscopy of Benzene Deriv
  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes.
  • How to predict the 13C NMR spectrum of a compound - YouTube. [Link]
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
  • How might you use 13C NMR spectroscopy to differenti
  • Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter | Request PDF - ResearchG
  • NMR Chemical Shifts. [Link]
  • 13C NMR Chemical Shifts - Oregon St
  • Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
  • 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants | Request PDF - ResearchG
  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry - OpenStax. [Link]
  • 13C NMR spectroscopy • Chemical shift. [Link]
  • 13C NMR Chemical Shifts Guide | PDF | Molecules | Organic Chemistry - Scribd. [Link]

Sources

Mass Spectrometry of 2-Bromo-1,3-dimethyl-5-nitrobenzene: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-bromo-1,3-dimethyl-5-nitrobenzene (C₈H₈BrNO₂), a substituted aromatic compound of interest in synthetic chemistry and drug development. In the absence of a publicly available reference spectrum, this document outlines the predicted fragmentation pathways under Electron Ionization (EI) and discusses ionization considerations for Electrospray Ionization (ESI). We present a logical, field-proven framework for the structural elucidation of this molecule, combining theoretical fragmentation patterns with detailed, actionable experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously identify and characterize this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a multifaceted aromatic compound featuring three distinct functional groups that dictate its chemical reactivity and, consequently, its behavior within a mass spectrometer. The interplay between the electron-withdrawing nitro group, the halogen substituent (bromine), and the alkyl (dimethyl) groups on the benzene ring creates a unique fragmentation fingerprint. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such molecules. Understanding the predictable cleavage patterns under different ionization techniques is paramount for confident identification in complex reaction mixtures or during purity assessments.

This guide moves beyond a simple listing of potential fragments. It explains the why behind the fragmentation, grounding the predictions in the fundamental principles of ion chemistry and the established behavior of related chemical moieties.

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce extensive, reproducible fragmentation. The resulting mass spectrum is a rich source of structural information.

The Molecular Ion: A Definitive Starting Point

The molecular formula of this compound is C₈H₈BrNO₂. Its monoisotopic mass is calculated at approximately 228.97 Da. A key identifying feature will be the isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a characteristic pair of peaks for the molecular ion ([M]⁺•) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity.

  • [M]⁺•: A peak at m/z 229 (containing ⁷⁹Br).

  • [M+2]⁺•: A peak at m/z 231 (containing ⁸¹Br).

The observation of this 1:1 doublet is a strong primary indicator of the presence of a single bromine atom in the molecule.

Primary Fragmentation Pathways: Deconstructing the Molecule

The fragmentation of the molecular ion is predicted to be driven by the energetically favored loss of its functional groups and the formation of stable carbocations. The primary fragmentation pathways are hypothesized as follows:

  • Loss of the Nitro Group: Aromatic nitro compounds readily lose the NO₂ group (46 Da) or an oxygen atom. The most common fragmentation is the cleavage of the C-N bond.[3][4]

    • [M - NO₂]⁺: Loss of a nitro radical (•NO₂) leads to a prominent ion at m/z 183/185 . This fragment retains the bromine atom, and thus will exhibit the characteristic 1:1 isotopic pattern.

  • Loss of a Methyl Radical: The dimethylated benzene ring (a xylene structure) can undergo cleavage of a C-C bond to lose a methyl radical (•CH₃, 15 Da).[5] This often leads to the formation of a stable benzyl or tropylium-like cation.

    • [M - CH₃]⁺: Loss of a methyl radical results in an ion at m/z 214/216 . This fragmentation is a hallmark of methylated aromatics.

  • Loss of a Bromine Radical: Cleavage of the C-Br bond results in the loss of the bromine radical (•Br, 79/81 Da).[6]

    • [M - Br]⁺: This fragmentation would produce an ion at m/z 150 . This ion will be a singlet, as the isotopic signature of bromine has been lost.

Secondary Fragmentation and Key Diagnostic Ions

Subsequent fragmentation of the primary ions provides further structural confirmation. For instance, the [M - NO₂]⁺ ion (m/z 183/185) can further lose a methyl group to yield a fragment at m/z 168/170 . Alternatively, the [M - CH₃]⁺ ion (m/z 214/216) can subsequently lose the nitro group to form an ion at m/z 168/170 . The convergence of different pathways on the same fragment ion can reinforce the structural assignment.

The following diagram illustrates the predicted logical relationships in the EI fragmentation cascade.

G M [C₈H₈BrNO₂]⁺• m/z 229/231 F1 [C₈H₈Br]⁺ m/z 183/185 M->F1 - •NO₂ F2 [C₇H₅BrNO₂]⁺ m/z 214/216 M->F2 - •CH₃ F3 [C₈H₈NO₂]⁺ m/z 150 M->F3 - •Br F4 [C₇H₅Br]⁺• m/z 168/170 F1->F4 - •CH₃ F2->F4 - NO₂

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted EI-MS Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFormulaRationale for Formation
229 / 231[M]⁺• [C₈H₈BrNO₂]⁺•Molecular Ion
214 / 216[M - CH₃]⁺[C₇H₅BrNO₂]⁺Loss of a methyl radical (•CH₃)
183 / 185[M - NO₂]⁺[C₈H₈Br]⁺Loss of a nitro radical (•NO₂)
168 / 170[M - CH₃ - NO₂]⁺•[C₇H₅Br]⁺•Sequential loss of •CH₃ and NO₂
150[M - Br]⁺[C₈H₈NO₂]⁺Loss of a bromine radical (•Br)
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, from further fragmentation
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, from ring fragmentation

Electrospray Ionization (ESI) Considerations

Electrospray Ionization (ESI) is a soft ionization technique typically used for polar and thermally labile molecules. As a neutral, relatively nonpolar molecule, this compound is not an ideal candidate for ESI. However, ionization can sometimes be achieved through the formation of adducts or, in negative ion mode, through electron capture.

  • Positive Ion Mode ([M+H]⁺, [M+Na]⁺): Protonation to form [M+H]⁺ is unlikely due to the absence of a basic site. However, adducts with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may be observed if salts are present in the solvent system.[7]

  • Negative Ion Mode ([M]⁻•): The presence of the highly electronegative nitro group makes the molecule susceptible to electron capture, potentially forming a molecular radical anion, [M]⁻•.[8] Subsequent fragmentation in the gas phase could be induced (MS/MS) to yield structural information.[9]

For definitive analysis of this compound as a pure standard, EI is the more direct and informative method. ESI would be more relevant in an LC-MS context where the mobile phase composition can be manipulated to promote adduct formation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust starting point for the analysis of this compound. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-MS with Electron Ionization (EI)

This is the preferred method for obtaining a detailed fragmentation pattern for structural elucidation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in Ethyl Acetate (100 µg/mL) Inject Inject 1 µL Prep->Inject Separate GC Separation (HP-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 50-350) Ionize->Analyze Process Acquire Spectrum Analyze->Process Compare Compare with Predicted Fragments Process->Compare

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 10 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane to create a 100 µg/mL stock solution.[10]

    • Perform serial dilutions as necessary to achieve a final concentration suitable for your instrument, typically in the 1-10 µg/mL range.

  • Gas Chromatography (GC) Conditions:

    • GC System: Agilent Intuvo 9000 or equivalent.[11]

    • Injection: 1 µL, splitless or with a high split ratio (e.g., 50:1) to avoid source saturation.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Column: A nonpolar column such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended for aromatic compounds.[12]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[13]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 350 to ensure capture of the molecular ion and all significant fragments.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent front.

Protocol 2: LC-MS with Electrospray Ionization (ESI)

This method is applicable if the compound is part of a mixture being analyzed by LC-MS and is less volatile.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a mobile-phase compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this type of analyte.

    • Mobile Phase A: Water + 0.1% Formic Acid (to potentially aid adduct formation).[14]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments to determine the best response.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Cone Voltage: 30 V (can be optimized).

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Mass Range: Scan from m/z 100 to 500.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is most definitively achieved using GC-MS with electron ionization. The predicted spectrum is rich with structurally significant ions, headlined by the characteristic M/M+2 molecular ion doublet at m/z 229/231, which confirms the presence of bromine. Key fragmentation pathways, including the loss of the nitro group (to m/z 183/185) and a methyl radical (to m/z 214/216), provide a clear and logical path to structural confirmation.

For any analysis, the ultimate validation lies in comparing the experimentally obtained spectrum against a known reference standard. However, in the absence of such a standard, the combination of high-resolution mass measurement of the molecular ion and the logical consistency of the fragmentation pattern as outlined in this guide provides a high degree of confidence in the identification of this compound.

References

  • Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry.
  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Pandolfi, R. S., et al. (n.d.). Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. AIP Publishing.
  • ResearchGate. (n.d.). Resonant multiphoton ionization mass spectra of p-xylene at three different laser intensities.
  • Ledingham, K. W. D., et al. (1997). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. ACS Publications.
  • Dantus, M., et al. (2018). Femtosecond Laser Mass Spectrometry and High Harmonic Spectroscopy of Xylene Isomers. Nature.
  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds.
  • ResearchGate. (n.d.). Mass spectra of the xylene isomers.
  • ACS Publications. (n.d.). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm.
  • American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • YouTube. (2018). mass spectrometry examples 2.
  • University of Texas at Austin. (n.d.). Interpretation Mass spectral interpretation.
  • ACS Publications. (n.d.). No, the Molecular Mass of Bromobenzene Is Not 157 amu: An Exercise in Mass Spectrometry and Isotopes for Early General Chemistry.
  • Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769.
  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,3-dimethylbenzene.
  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization-mass spectrometry.
  • University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • Semantic Scholar. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS.

Sources

IR spectroscopy of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-bromo-1,3-dimethyl-5-nitrobenzene

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular fingerprint that enables the identification of functional groups and the elucidation of molecular structures. This guide offers a comprehensive examination of the infrared spectrum of this compound (C₈H₈BrNO₂), a substituted aromatic compound. By dissecting its molecular structure and correlating it with fundamental principles of vibrational spectroscopy, we will predict, analyze, and assign its characteristic IR absorption bands. This document is intended for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development who utilize FTIR spectroscopy for structural characterization.

The molecule , this compound, presents a rich tapestry of vibrational modes stemming from its unique combination of functional groups: an aromatic ring, two methyl substituents, a nitro group, and a bromine atom.[1] Understanding the interplay of these groups and their distinct spectroscopic signatures is key to its unambiguous identification.

Caption: Molecular structure of this compound.

Theoretical Framework: The Origin of Infrared Absorption

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. For a vibrational mode to be "IR active," it must produce a change in the molecule's net dipole moment during the vibration.[2] The frequency of the absorbed radiation is specific to the vibrational mode and is determined by the masses of the atoms involved and the stiffness of the bond connecting them, analogous to a harmonic oscillator.

A non-linear molecule with 'N' atoms has 3N-6 fundamental vibrational modes.[2] For this compound (N=20), this equates to 54 possible fundamental vibrations. These vibrations are categorized as either stretching (a change in bond length) or bending (a change in bond angle). While a full assignment of all 54 modes is complex, the power of IR spectroscopy lies in the concept of group frequencies, where specific functional groups reliably produce absorption bands within well-defined regions of the spectrum, largely independent of the rest of the molecule's structure.

Predicted Infrared Absorptions by Functional Group

The structure of this compound can be deconstructed into key functional groups, each with its own set of characteristic vibrational frequencies.

Aromatic Ring Vibrations

The benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts due to the sp² hybridization of the carbon atoms. They are typically observed as a series of sharp, medium-to-weak bands in the 3100-3000 cm⁻¹ region.[3][4][5][6][7]

  • C=C In-Ring Stretching: The conjugated π-system of the aromatic ring results in complex skeletal vibrations. These usually appear as two or more bands of variable intensity in the 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[3][4][7][8][9]

  • C-H Out-of-Plane (OOP) Bending: These are strong absorptions in the fingerprint region (900-675 cm⁻¹ ) whose exact positions are highly diagnostic of the ring's substitution pattern.[3][9][10][11] For this molecule, which has two adjacent hydrogens, a strong band is expected in the 840-800 cm⁻¹ range.

  • Overtone/Combination Bands: A pattern of weak bands is often visible between 2000-1665 cm⁻¹ . While often weak, their pattern can also provide clues about the substitution on the aromatic ring.[3][4][12]

Nitro Group (–NO₂) Vibrations

The nitro group is one of the most easily identifiable functional groups in IR spectroscopy due to its very strong and distinct absorptions.

  • Asymmetric N-O Stretching (νₐₛ): This vibration produces a very strong, prominent band between 1550-1475 cm⁻¹ .[13][14] Its high intensity is due to the large change in dipole moment associated with this stretching motion.

  • Symmetric N-O Stretching (νₛ): A second strong band appears at a lower frequency, typically in the 1360-1290 cm⁻¹ range.[13][14] The presence of this strong two-band pattern is compelling evidence for a nitro group.[15]

  • NO₂ Scissoring Vibration: A bending vibration of the nitro group can often be found in the 890-835 cm⁻¹ region, though it may overlap with other bands.[15]

Methyl Group (–CH₃) Vibrations

The two methyl groups attached to the aromatic ring will exhibit characteristic aliphatic C-H vibrations.

  • C-H Stretching: These occur at wavenumbers just below 3000 cm⁻¹. Expect an asymmetric stretch near 2962 cm⁻¹ and a symmetric stretch around 2872 cm⁻¹ .[12][16] These bands distinguish the aliphatic methyl protons from the aromatic ring protons.

  • C-H Bending: An asymmetric bending (scissoring) mode appears around 1460 cm⁻¹ , while a symmetric bending (umbrella) mode is found near 1375 cm⁻¹ .[12]

Carbon-Halogen (C-Br) Vibration
  • C-Br Stretching: Due to the heavy mass of the bromine atom and the relatively weak C-Br bond, this stretching vibration occurs at low frequencies. It is expected to appear as a strong to medium band in the far fingerprint region, typically between 600-500 cm⁻¹ .[17][18]

cluster_groups Functional Groups in this compound cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Aromatic_Ring Aromatic Ring Region1 C-H Stretch (3100-3000) Aromatic_Ring->Region1 Region2 C=C Stretch (1620-1400) Aromatic_Ring->Region2 Region3 C-H OOP Bend (900-675) Aromatic_Ring->Region3 Nitro_Group Nitro Group (-NO₂) Region4 Asymm. NO₂ Stretch (1550-1475) Nitro_Group->Region4 Region5 Symm. NO₂ Stretch (1360-1290) Nitro_Group->Region5 Methyl_Groups Methyl Groups (-CH₃) Region6 Aliphatic C-H Stretch (2970-2850) Methyl_Groups->Region6 Region7 Aliphatic C-H Bend (1460 & 1375) Methyl_Groups->Region7 C_Br_Bond C-Br Bond Region8 C-Br Stretch (600-500) C_Br_Bond->Region8 Start Start: Sample Analysis Step1 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Step1 Step2 2. Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) Step1->Step2 Step3 3. Apply Solid Sample to Crystal Step2->Step3 Step4 4. Apply Consistent Pressure (Ensure good contact) Step3->Step4 Step5 5. Collect Sample Spectrum (Same parameters as background) Step4->Step5 Step6 6. Automatic Ratioing (Sample / Background) Step5->Step6 Step7 7. Data Processing (Peak labeling, ATR correction) Step6->Step7 End End: Interpretable Spectrum Step7->End

Caption: Experimental workflow for FTIR data acquisition via ATR.

Spectral Interpretation: A Guided Analysis

The resulting spectrum should be analyzed systematically by region, correlating the observed bands with the predicted frequencies.

Wavenumber Range (cm⁻¹)Predicted VibrationFunctional GroupExpected Intensity
3100 - 3000C-H StretchingAromatic RingWeak to Medium
2975 - 2850C-H Stretching (Asymmetric & Symmetric)Methyl (-CH₃)Medium
1620 - 1585C=C In-Ring StretchingAromatic RingMedium to Weak
1550 - 1475NO₂ Asymmetric StretchingNitro (-NO₂)Very Strong
1500 - 1400C=C In-Ring StretchingAromatic RingMedium to Strong
~1460C-H Asymmetric BendingMethyl (-CH₃)Medium
~1375C-H Symmetric Bending (Umbrella)Methyl (-CH₃)Medium
1360 - 1290NO₂ Symmetric StretchingNitro (-NO₂)Strong
900 - 675C-H Out-of-Plane BendingAromatic RingStrong
600 - 500C-Br StretchingBromo-AromaticMedium to Strong

Key Interpretive Insights:

  • The most striking features of the spectrum will undoubtedly be the two intense absorptions of the nitro group between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. [15][14]Their presence and high intensity are primary identifiers.

  • The C-H stretching region (3100-2850 cm⁻¹) should clearly show two distinct types of signals: weaker peaks above 3000 cm⁻¹ confirming the aromatic C-H bonds and more intense peaks below 3000 cm⁻¹ corresponding to the two methyl groups. [3][7][12]* The fingerprint region (below 1500 cm⁻¹) will be complex but highly informative. The C=C ring stretches, methyl bending modes, and the strong C-H out-of-plane bending band will confirm the presence of the substituted aromatic core. The C-Br stretch, while in the low-frequency range, provides the final piece of evidence for the complete molecular structure.

Conclusion

The infrared spectrum of this compound is a composite of distinct, predictable absorption bands arising from its constituent functional groups. A systematic analysis, grounded in the principles of vibrational spectroscopy, allows for its confident identification. The very strong asymmetric and symmetric stretches of the nitro group, combined with the characteristic vibrations of the substituted aromatic ring, the aliphatic methyl groups, and the low-frequency carbon-bromine stretch, create a unique spectral fingerprint. By following a robust experimental protocol and a logical interpretive framework, researchers can effectively leverage FTIR spectroscopy as a powerful tool for the structural verification of this and other complex organic molecules.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry.
  • LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • University of Calgary. (n.d.). IR: nitro groups. University of Calgary Chemistry.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Hornback, J. M. (2006). Organic Chemistry (2nd ed.). Cengage Learning. (Relevant sections on IR spectroscopy of aromatic compounds). A general reference for typical IR absorption values.
  • UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Scribd. (n.d.). NO2 Stretching in Nitrocompounds.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Chemistry Steps. (n.d.). Infrared of nitro compounds.
  • ResearchGate. (n.d.). Frequencies (cm⁻¹) of the CH stretching vibrations of benzene.
  • Michigan State University. (n.d.). Infrared Spectroscopy. Chemistry Department.
  • Wisdom Library. (2025, October 28). Brominated compounds: Significance and symbolism.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane.
  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Vibrational Modes. YouTube.

Sources

Methodological & Application

applications of 2-bromo-1,3-dimethyl-5-nitrobenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2-Bromo-1,3-dimethyl-5-nitrobenzene in Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (CAS No: 53906-84-6) is a versatile aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its structure is strategically functionalized with a bromine atom, a nitro group, and two methyl groups, each imparting distinct reactivity and utility. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3] The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but can also be readily transformed into an amino group, opening pathways to a vast array of heterocyclic systems and other functionalities. The flanking methyl groups provide steric hindrance that can be exploited for regioselective reactions and introduce a specific substitution pattern into target molecules.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in modern synthetic methodologies. We will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials science.

Core Applications in Synthetic Chemistry

The utility of this compound is most prominently demonstrated in its use as a substrate for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthesis, allowing for the efficient construction of complex molecular architectures.[4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species.[5] For a substrate like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the bromine-bearing position.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium center, typically facilitated by a base. This is often the rate-determining step.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Due to the steric hindrance from the two methyl groups and the electron-deficient nature of the ring, careful selection of the catalyst system is crucial for achieving high yields. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition and reductive elimination steps.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[7]

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.[9]

  • Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Data Summary: Typical Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O80-1006-1870-95
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)Toluene11012-2465-85
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)THF808-1675-92

Yields are estimates based on reactions with structurally similar sterically hindered aryl bromides and require empirical validation.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, crucial for the synthesis of pharmaceuticals and agrochemicals where arylamines are common motifs.[10][11] This reaction couples an aryl halide with a primary or secondary amine.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction is palladium-catalyzed and follows a catalytic cycle.[11]

  • Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of the substrate.

  • Ligand Exchange/Coordination: The amine coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[10]

  • Reductive Elimination: The desired N-arylated product is formed, regenerating the Pd(0) catalyst.

The choice of base (often a sterically hindered alkoxide like sodium tert-butoxide) and a specialized phosphine ligand is critical to facilitate the deprotonation and reductive elimination steps, preventing catalyst decomposition and promoting high yields.[12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine Ligand (e.g., RuPhos, XPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.[12]

  • Seal the vessel, then evacuate and backfill with inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the amine, and finally this compound.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.[10]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Data Summary: Typical Buchwald-Hartwig Amination Conditions

Amine TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Primary ArylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2475-90
Secondary AlkylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane10012-2480-95
Primary AlkylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.5)THF808-1670-88

Yields are estimates based on reactions with structurally similar nitro-substituted aryl bromides and require empirical validation.[12]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition [(R2NH)ArPd(II)Br(L)] Amine Coordination Ar-Pd(II)-Br(L)->[(R2NH)ArPd(II)Br(L)] [ArPd(II)(NR2)(L)] Pd-Amido Complex [(R2NH)ArPd(II)Br(L)]->[ArPd(II)(NR2)(L)] Deprotonation [ArPd(II)(NR2)(L)]->Pd(0)L Reductive Elimination Ar-NR2 Arylamine Product [ArPd(II)(NR2)(L)]->Ar-NR2 Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L) R2NH Amine R2NH->Ar-Pd(II)-Br(L) Base Base Base->[(R2NH)ArPd(II)Br(L)]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Gateway to Heterocyclic Synthesis

The true synthetic power of this compound is realized when its functional groups are used in sequence. The nitro group is a masked amine; its reduction provides an aniline derivative that is a key precursor for a multitude of heterocyclic systems.[14]

Synthetic Strategy:

  • Functionalization: First, perform a cross-coupling reaction (e.g., Suzuki) at the bromine position to install a desired substituent.

  • Reduction: Reduce the nitro group to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl).

  • Cyclization: The resulting aniline, now possessing a neighboring group from step 1, can undergo intramolecular cyclization to form various heterocycles like indoles, quinolines, or benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[15]

Heterocycle_Synthesis_Workflow Start This compound Step1 Step 1: Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate1 Functionalized Nitroarene Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) Intermediate1->Step2 Intermediate2 Functionalized Aniline Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 End Heterocyclic Products (Indoles, Quinolines, etc.) Step3->End

Caption: General workflow for heterocyclic synthesis.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the arsenal of the modern organic chemist. Its capacity to undergo selective, high-yielding cross-coupling reactions, combined with the synthetic potential of its nitro group, provides a reliable and efficient entry point to complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage this reagent in their synthetic campaigns. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such multifunctional intermediates will remain paramount to innovation in chemical science.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Apollo Scientific. (n.d.). This compound. Apollo Scientific.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Synthetic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative. ACS Publications.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • ResearchGate. (2014). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate.
  • BLDpharm. (n.d.). 53906-84-6|this compound. BLDpharm.
  • CEM Corporation. (n.d.). Heterocyclic Chemistry. CEM Corporation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Synthesis: The Role of 2-Bromo-5-iodo-1,3-dimethylbenzene. NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate.
  • ResearchGate. (2014). ChemInform Abstract: Part II: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate.
  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. National Center for Biotechnology Information.
  • BenchChem Technical Support Team. (2025). Coupling Reactions of (2-bromo-1-cyclopentylethyl)benzene. Benchchem.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene. Benchchem.
  • ResearchGate. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. ResearchGate.
  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. National Center for Biotechnology Information.

Sources

Application Notes and Protocols: 2-Bromo-1,3-dimethyl-5-nitrobenzene as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1,3-dimethyl-5-nitrobenzene is a polysubstituted aromatic compound that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its strategic arrangement of a reactive bromine atom, a reducible nitro group, and two activating methyl groups on a benzene core allows for a diverse range of chemical transformations. This structure provides three distinct points for molecular elaboration, making it a powerful building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science. The C-Br bond is primed for metal-catalyzed cross-coupling reactions, the nitro group can be readily converted to an amino group to modulate electronic properties or serve as a synthetic handle, and the aromatic ring itself can undergo further substitution under specific conditions. This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed, field-tested protocols for researchers, chemists, and drug development professionals.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety requirements is critical for the effective and safe handling of any chemical intermediate.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 53906-84-6Multiple
Molecular Formula C₈H₈BrNO₂Multiple
Molecular Weight 230.06 g/mol Multiple
Appearance Light yellow to yellow solidMultiple
Melting Point 40 - 43 °CMultiple
Boiling Point 301.5 ± 37.0 °C (Predicted)Multiple
Density 1.533 ± 0.06 g/cm³ (Predicted)Multiple
Storage Store in a dark, dry place at room temperatureMultiple
Safety and Handling

Hazard Statement: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and dark environment away from incompatible materials such as strong oxidizing agents and strong bases.

Synthesis of this compound

The synthesis of the title compound is a robust two-step process starting from commercially available m-xylene. The regiochemical outcome of each step is governed by the powerful directing effects of the substituents on the aromatic ring.

Mechanistic Rationale & Strategy

The synthetic strategy hinges on the principles of electrophilic aromatic substitution (EAS).

  • Nitration of m-Xylene: The two methyl groups of m-xylene are ortho-, para-directing and activating. Nitration will preferentially occur at the C4 position, which is para to one methyl group and ortho to the other, and sterically accessible. The C2 position is sterically hindered by the two adjacent methyl groups.

  • Bromination of 1,3-Dimethyl-5-nitrobenzene: In the second step, the starting material contains two activating methyl groups and one deactivating, meta-directing nitro group. The directing effects of the activating methyl groups are dominant. They will direct the incoming electrophile (Br⁺) to the positions ortho and para to them. The C2 position is ortho to both methyl groups and meta to the nitro group, making it the most electronically activated and sterically accessible position for bromination.

G cluster_0 Synthesis Workflow m-Xylene m-Xylene Intermediate 1,3-Dimethyl-5-nitrobenzene m-Xylene->Intermediate HNO₃, H₂SO₄ (Nitration) Product This compound Intermediate->Product Br₂, FeBr₃ or NBS (Bromination)

Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-5-nitrobenzene from m-Xylene [1][2]

  • Materials: m-Xylene, concentrated nitric acid (70%), concentrated sulfuric acid (98%), ice, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 50 mL (0.43 mol) of m-xylene to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Prepare the nitrating mixture by slowly adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

    • Add the nitrating mixture dropwise to the stirred m-xylene/sulfuric acid solution over 1-2 hours. Crucial: Maintain the internal reaction temperature between 5-10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A yellow organic layer will separate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,3-dimethyl-5-nitrobenzene as a yellow oil. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound [3][4]

  • Materials: 1,3-Dimethyl-5-nitrobenzene, N-Bromosuccinimide (NBS), acetonitrile, water, dichloromethane, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 10.0 g (66.1 mmol) of 1,3-dimethyl-5-nitrobenzene in 150 mL of acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add 11.8 g (66.1 mmol) of N-Bromosuccinimide (NBS) to the solution in one portion with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding 100 mL of water.

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a light yellow solid.

Key Transformations & Protocols

The utility of this compound stems from its capacity to undergo a variety of high-yield transformations at its key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal handle for palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many pharmaceutical agents.[5]

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[6][7]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid (boronate) to the Pd(II) center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The base is crucial for activating the boronic acid to facilitate transmetalation.[8]

G cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-Br ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans

Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with Phenylboronic Acid [9][10]

  • Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), 1,4-dioxane, water, ethyl acetate.

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add 8 mL of 1,4-dioxane and 2 mL of water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor completion by TLC.

    • Cool the mixture to room temperature and dilute with 20 mL of ethyl acetate.

    • Wash the organic mixture with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the coupled product.

This reaction is a premier method for constructing aryl-amine bonds, coupling the aryl bromide with a primary or secondary amine.[11][12]

Mechanistic Insight: The cycle is similar to the Suzuki coupling, involving oxidative addition, but the key step is the formation of a palladium-amido complex after deprotonation of the amine by a base, followed by reductive elimination to form the C-N bond.[5] The choice of ligand is critical for reaction efficiency, and the use of strong bases like sodium tert-butoxide (NaOt-Bu) is common. However, the presence of a nitro group may require screening for a milder base like K₂CO₃ or Cs₂CO₃ to avoid side reactions.[12]

G cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(HNR₂)L₂]⁺Br⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR₂)L₂ AmineComplex->AmidoComplex Deprotonation (-HBr) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product ArX Ar-Br ArX->OxAdd Amine HNR₂ + Base Amine->AmineComplex

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine [13][14]

  • Materials: this compound, morpholine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XantPhos, cesium carbonate (Cs₂CO₃), anhydrous toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 230 mg), cesium carbonate (1.4 mmol, 456 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XantPhos (0.036 mmol, 20.8 mg) to a dry Schlenk tube.

    • Evacuate and backfill the tube with argon three times.

    • Add 5 mL of anhydrous toluene, followed by morpholine (1.2 mmol, 105 µL).

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

    • Wash the filtrate with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Reduction of the Nitro Group

Converting the nitro group to a primary amine (aniline) dramatically alters the electronic properties of the molecule, transforming a deactivating, meta-directing group into a strongly activating, ortho-, para-director. This opens up new avenues for subsequent synthetic steps.

Chemoselectivity Insight: The key challenge is to reduce the nitro group without affecting the C-Br bond (hydrodebromination). While catalytic hydrogenation with Pd/C is highly efficient for nitro reduction, it can also cleave aryl-halide bonds. Therefore, alternative, chemoselective methods are preferred. Reagents such as tin(II) chloride (SnCl₂) in HCl, or iron powder in acidic or neutral (NH₄Cl) media, are excellent choices for this selective transformation.[15]

Protocol: Chemoselective Reduction with Tin(II) Chloride

  • Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethyl acetate, 10% aqueous sodium hydroxide (NaOH).

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 mmol, 230 mg) in 10 mL of ethyl acetate.

    • In a separate flask, dissolve tin(II) chloride dihydrate (5.0 mmol, 1.13 g) in 5 mL of concentrated HCl.

    • Add the SnCl₂/HCl solution to the stirred suspension of the nitro compound at room temperature.

    • Heat the mixture to 60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 10% aqueous NaOH until the pH is ~9-10. Caution: This is an exothermic process.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2,6-dimethylaniline.

Summary of Synthetic Utility

This compound is a central hub from which numerous classes of compounds can be accessed. The judicious application of the protocols described above allows for the synthesis of biaryls, N-arylated amines and amides, and highly functionalized anilines, which are all privileged scaffolds in medicinal chemistry and materials science.

G center 2-Bromo-1,3-dimethyl- 5-nitrobenzene biaryl Biaryl Scaffolds center->biaryl Suzuki-Miyaura Coupling arylamine N-Aryl Amines center->arylamine Buchwald-Hartwig Amination bromoaniline 3-Bromo-2,6-dimethylaniline center->bromoaniline Nitro Group Reduction functionalized_aniline Further Functionalized Anilines bromoaniline->functionalized_aniline Diazotization, Coupling, etc.

Synthetic utility of this compound.

References

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Coll. Vol. 1, p.136 (1941); Vol. 2, p.22 (1922). [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Allen. (n.d.).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Sciencemadness Discussion Board. (2007). Large Scale Production of 2,6-dimethylnitrobenzene. [Link]
  • ChemRxiv. (2021).
  • NRO Chemistry (YouTube). (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 1,3-Dibromo-2-methyl-5-nitrobenzene. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chegg. (2012). What is the product of the following reaction?. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • DTIC. (1953). LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • PubMed Central (PMC). (2018).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth technical overview and a detailed protocol for the Suzuki coupling of a particularly challenging substrate: 2-bromo-1,3-dimethyl-5-nitrobenzene. This substrate presents a confluence of steric and electronic hurdles. The two ortho-methyl groups create significant steric hindrance around the reaction center, while the potent electron-withdrawing nitro group deactivates the aryl bromide. Overcoming these challenges requires a carefully considered, mechanistically grounded approach to catalyst selection and reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to successfully employ this substrate in complex synthetic pathways.

Mechanistic Insights and Key Considerations for a Challenging Substrate

The efficacy of a Suzuki coupling reaction is dictated by the smooth progression of its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] For a substrate like this compound, each step warrants special consideration.

The Catalytic Cycle

The general mechanism is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4][5]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R-B(OH)₃]⁻ biaryl_pd_complex Ar-Pd(II)-R(L)₂ transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-R base_activation Base Activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ base_activation->transmetalation

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Addressing the Core Challenges
  • Steric Hindrance: The two methyl groups adjacent to the bromine atom in this compound severely impede the approach of the bulky palladium catalyst for the initial oxidative addition step.[6][7] Furthermore, this steric congestion can hinder the final, bond-forming reductive elimination step.[7]

    • Solution: The use of bulky, electron-rich phosphine ligands is paramount.[8] Ligands such as SPhos, RuPhos, and XPhos (biaryl phosphines) are designed to promote the formation of a highly reactive, monoligated 14-electron palladium(0) species.[8] This less-encumbered catalyst is more effective at accessing the hindered reaction site. These ligands also accelerate the reductive elimination step, preventing catalyst decomposition and side reactions.

  • Electronic Deactivation: While electron-withdrawing groups can sometimes accelerate oxidative addition, the strong nitro group in the para position can also influence the overall electron density of the aromatic ring, affecting catalyst-substrate interactions. The primary challenge, however, remains steric hindrance.[5][9] For electron-deficient systems, ensuring a sufficiently nucleophilic boronic acid partner through proper base activation is crucial for the transmetalation step.

    • Solution: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10] For sterically hindered couplings, strong yet non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a highly reliable choice, though other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[8][11]

  • Solvent Selection: The solvent must solubilize all reaction components and is often used in combination with water to facilitate the dissolution of the inorganic base and the formation of the active boronate species.[12]

    • Recommendation: Anhydrous, aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common and effective system.[13] Toluene is another excellent choice, particularly when higher reaction temperatures are required to overcome activation barriers.[8]

Detailed Experimental Protocol: A Recommended Starting Point

This protocol describes the Suzuki coupling of this compound with phenylboronic acid. It is designed as a robust starting point, and optimization may be necessary for different boronic acid partners.

Materials and Equipment
  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution Workflow

Figure 2. Step-by-step experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely powdered K₃PO₄ (3.0 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting aryl bromide is observed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere (oxygen present). 3. Reaction temperature too low. 4. Inappropriate base or insufficient base strength.1. Use fresh catalyst and ligand. Consider a pre-formed catalyst like SPhos Pd G3 for higher activity.[14] 2. Ensure rigorous degassing of solvents and proper inerting of the reaction vessel.[11] 3. Incrementally increase the temperature (e.g., to 110-120 °C in toluene).[8] 4. Switch to a stronger base such as Cs₂CO₃ or K-t-BuOK, ensuring anhydrous conditions.[8]
Significant Side Products 1. Protodeboronation: Cleavage of the C-B bond of the boronic acid. 2. Hydrodehalogenation: Replacement of bromine with hydrogen. 3. Homocoupling: Dimerization of the boronic acid.1. Use a slight excess of boronic acid (1.2-1.5 equiv.). Consider using a more stable boronic ester (e.g., pinacol ester).[9][11] 2. Ensure high-purity, anhydrous, and peroxide-free solvents. 3. Optimize the catalyst-to-ligand ratio (a 1:2 ratio is a good starting point). Ensure a properly activated catalyst.[11]
Inconsistent Results 1. Variable quality of boronic acid (can dehydrate to form anhydrides). 2. Presence of moisture or oxygen.1. Use high-quality boronic acid from a reliable supplier. 2. Adhere strictly to anhydrous and inert techniques.

Reaction Scope and Optimization Parameters

The presented protocol is a starting point. For different boronic acids or for scaling up the reaction, further optimization may be beneficial. Below is a comparative table of conditions used for similar challenging Suzuki couplings to guide optimization efforts.

Parameter Condition A (Standard) Condition B (High Temp) Condition C (Alternative Base) Supporting Rationale
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosXPhos Pd G3Bulky, electron-rich phosphine ligands are essential for hindered substrates.[15][16] Pre-catalysts like G3 can offer higher activity.
Base K₃PO₄K₃PO₄Cs₂CO₃K₃PO₄ is a reliable and strong base for these couplings. Cs₂CO₃ is more soluble and can sometimes enhance rates.
Solvent Dioxane / H₂O (5:1)TolueneTHF / H₂O (4:1)Toluene allows for higher temperatures. THF can be a suitable alternative to dioxane.[4]
Temperature 100 °C110-120 °C80 °CHigher temperatures can overcome the activation energy for sterically demanding substrates.
Expected Yield Good to ExcellentPotentially higher for very hindered partnersGood to ExcellentYields are highly dependent on the specific boronic acid used.

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. (2019). The Journal of Organic Chemistry.
  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.).
  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. (2000). Tetrahedron Letters.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). RSC Advances.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008).
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... (2006). ResearchGate.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2002). ResearchGate.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki coupling reaction. (2020). YouTube.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides... (2001). ResearchGate.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2014). ResearchGate.
  • Struggling with Suzuki Reaction. (2024). Reddit.

Sources

Application Notes and Protocols for the Reduction of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-bromo-2,6-dimethylaniline

The selective reduction of the nitro group in 2-bromo-1,3-dimethyl-5-nitrobenzene is a critical transformation in organic synthesis, yielding the versatile intermediate, 4-bromo-2,6-dimethylaniline. This aniline derivative serves as a pivotal building block in the synthesis of a wide range of high-value compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the bromine atom and the amino group on the dimethylbenzene scaffold allows for subsequent functionalization through various cross-coupling reactions and diazotization, making it an indispensable precursor for complex molecular architectures.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable and efficient reduction of this compound. We will delve into the mechanistic underpinnings of various reduction methodologies, offering detailed, field-proven protocols and expert insights to ensure successful and safe execution. The focus will be on methods that offer high chemoselectivity, preserving the labile carbon-bromine bond, a common challenge in such transformations.

Methodology Overview: A Comparative Analysis of Reduction Strategies

The choice of reducing agent is paramount to the successful synthesis of 4-bromo-2,6-dimethylaniline, as the presence of the aryl bromide necessitates a delicate balance of reactivity to avoid hydrodebromination. Several methods have been established for the reduction of aromatic nitro compounds, each with its own set of advantages and limitations.[4] This guide will focus on three robust and widely applicable methods:

  • Catalytic Hydrogenation with Raney Nickel: A classic and often preferred method for its clean reaction profile and the reduced risk of dehalogenation compared to palladium-based catalysts.[5]

  • Metal-Mediated Reduction with Iron in Acetic Acid: A cost-effective and environmentally benign approach that offers excellent chemoselectivity for the nitro group in the presence of halides.[6][7]

  • Reduction with Tin(II) Chloride (SnCl₂): A mild and selective method that is particularly useful for small-scale preparations and substrates with sensitive functional groups.

The following sections will provide detailed protocols for each of these methods, accompanied by mechanistic insights and data for informed decision-making.

Protocol 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a powerful and atom-economical method for the reduction of nitro groups.[8] While palladium on carbon (Pd/C) is a common catalyst for this transformation, it can also promote the hydrogenolysis of aryl halides.[9][10] Raney nickel, on the other hand, is often the catalyst of choice when dehalogenation is a concern, offering a higher degree of selectivity.[5]

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Substrate in Solvent prep2 Add Raney Nickel Slurry prep1->prep2 react1 Purge with H₂ prep2->react1 react2 Pressurize with H₂ react1->react2 react3 Heat and Stir react2->react3 workup1 Cool and Vent react3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify (e.g., Crystallization) workup3->workup4

Caption: Workflow for catalytic hydrogenation.

Detailed Step-by-Step Protocol:
  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney nickel (approximately 5-10% by weight of the substrate). Caution: Raney nickel is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but can often be performed under balloon pressure for small scale) and stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-bromo-2,6-dimethylaniline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

ParameterValue
Substrate This compound
Reagent Raney Nickel
Solvent Ethanol or Methanol
Temperature Room Temperature to 50 °C
Pressure Atmospheric (H₂ balloon) to 100 psi
Typical Yield >90%

Protocol 2: Metal-Mediated Reduction with Iron in Acetic Acid

The reduction of nitroarenes using iron metal in an acidic medium is a long-standing and highly reliable method.[11] It is particularly advantageous due to its low cost, operational simplicity, and excellent chemoselectivity, especially for substrates containing reducible halogen substituents.[6][7] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group.[7]

Reaction Mechanism: Iron-Mediated Reduction

G cluster_0 Nitroarene cluster_1 Nitrosoarene cluster_2 Hydroxylamine cluster_3 Aniline Ar-NO2 Ar-NO2 Ar-N=O Ar-N=O Ar-NO2->Ar-N=O Fe, H+ Ar-NHOH Ar-NHOH Ar-N=O->Ar-NHOH Fe, H+ Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 Fe, H+

Caption: Stepwise reduction of a nitroarene.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Solvent and Acid: Add glacial acetic acid (10-20 mL per gram of substrate).

  • Iron Addition: To the stirred solution, add iron powder (3-5 eq) portion-wise to control the initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization and Extraction: Carefully neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide until the pH is approximately 8-9. This will precipitate iron salts. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Substrate This compound
Reagent Iron Powder
Solvent/Acid Glacial Acetic Acid
Temperature 80-100 °C
Typical Yield 85-95%

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride is a mild and effective method for the reduction of aromatic nitro compounds. It is particularly well-suited for laboratory-scale synthesis and is compatible with a wide range of functional groups, including aryl halides. The reaction is typically carried out in an acidic medium, often with hydrochloric acid.[12]

Experimental Workflow: SnCl₂ Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Substrate in Solvent prep2 Add SnCl₂·2H₂O prep1->prep2 react1 Add HCl prep2->react1 react2 Heat and Stir react1->react2 workup1 Cool Reaction react2->workup1 workup2 Basify with NaOH workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Purify workup3->workup4

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Sterically Hindered Activated Arene

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This powerful reaction is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of an aryl halide in an SNAr reaction is critically dependent on the electronic properties of the aromatic ring and the nature of the leaving group. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential for activating the ring towards nucleophilic attack.[1][2][3]

This application note focuses on the SNAr of 2-bromo-1,3-dimethyl-5-nitrobenzene, a substrate that presents a unique combination of electronic activation and steric hindrance. The nitro group at the 5-position strongly activates the ring towards nucleophilic attack. However, the two methyl groups flanking the bromine leaving group introduce significant steric congestion around the reaction center. Understanding and overcoming this steric challenge is key to successfully employing this versatile building block in synthetic campaigns.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on performing SNAr reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for various classes of nucleophiles, and provide insights into reaction optimization and troubleshooting.

Scientific Principles: Navigating Electronics and Sterics

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group.[1][5][6] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][7] The presence of the electron-withdrawing nitro group in the ortho or para position is crucial for stabilizing this intermediate by delocalizing the negative charge.[2][4][5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]

For this compound, the nitro group is meta to the bromine. While ortho and para EWGs provide the most significant stabilization through resonance, a meta-nitro group can still activate the ring towards nucleophilic attack, albeit to a lesser extent, primarily through its inductive electron-withdrawing effect.[5]

The most significant challenge with this substrate is the steric hindrance imposed by the two ortho-methyl groups.[8][9] These groups can impede the approach of the nucleophile to the electrophilic carbon, potentially slowing down the reaction rate or preventing it altogether, especially with bulky nucleophiles.[10] Therefore, careful selection of reaction conditions, including solvent and temperature, is paramount to achieving successful substitution.

Experimental Protocols

The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution of this compound with common classes of nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Workflow

The general workflow for these reactions is depicted below. It involves careful reagent preparation, controlled reaction execution, and systematic workup and purification.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagent Preparation (Substrate, Nucleophile, Solvent, Base) glassware Glassware Setup (Flame-dried, Inert Atmosphere) reagents->glassware addition Controlled Reagent Addition glassware->addition monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) addition->monitoring quench Reaction Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol outlines the synthesis of 1-(2,6-dimethyl-4-nitrophenyl)piperidine. The choice of a polar aprotic solvent like DMF or DMSO is crucial as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[11]

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add piperidine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 1,3-dimethyl-2-methoxy-5-nitrobenzene. Reactions with alkoxides are typically performed in the corresponding alcohol as the solvent to avoid trans-etherification.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of methanol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Protocol 3: Reaction with a Thiolate Nucleophile (e.g., Sodium Thiophenoxide)

This protocol details the synthesis of (2,6-dimethyl-4-nitrophenyl)(phenyl)sulfane. Thiolates are generally excellent nucleophiles for SNAr reactions.[12]

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the crude product by flash chromatography.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Yields are indicative and may vary based on the specific nucleophile and reaction scale.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Amine PiperidineDMFK₂CO₃80-1004-1270-90
Alkoxide Sodium MethoxideMethanol-Reflux6-1865-85
Thiolate Sodium ThiophenoxideTHFNaH0 to RT2-680-95

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following decision tree provides a logical framework for troubleshooting common issues.

SNAr_Troubleshooting start Low or No Conversion check_temp Increase Temperature? start->check_temp check_solvent Change Solvent? check_temp->check_solvent No increase_temp Increase temperature in increments of 10°C. Monitor for side product formation. check_temp->increase_temp Yes check_base Stronger Base Needed? check_solvent->check_base No change_solvent Switch to a more polar aprotic solvent (e.g., DMSO). Ensures solubility and enhances nucleophilicity. check_solvent->change_solvent Yes check_nucleophile Nucleophile Degradation? check_base->check_nucleophile No stronger_base Use a stronger, non-nucleophilic base (e.g., NaH, t-BuOK) to fully deprotonate the nucleophile. check_base->stronger_base Yes fresh_nucleophile Use freshly distilled or purified nucleophile. Check for potential decomposition pathways. check_nucleophile->fresh_nucleophile Yes

Caption: A decision tree for troubleshooting SNAr reactions.

Optimization Insights:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially when dealing with steric hindrance.[13][14] However, excessively high temperatures may lead to side reactions or decomposition.

  • Solvent: The choice of solvent is critical.[11][15][16] Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions as they effectively solvate cations, thereby increasing the reactivity of the anionic nucleophile.[17]

  • Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), the choice of base is important. A sufficiently strong base is needed to fully generate the nucleophile, but it should not be nucleophilic itself to avoid competing reactions.

  • Catalysis: In some cases, particularly with less reactive substrates or nucleophiles, the use of a phase-transfer catalyst or a copper catalyst can be beneficial.

Conclusion

The nucleophilic aromatic substitution of this compound offers a viable pathway to a range of substituted aromatic compounds. While the steric hindrance posed by the ortho-methyl groups presents a challenge, it can be effectively overcome through the careful selection of reaction conditions. The protocols and insights provided in this application note serve as a valuable resource for chemists in academia and industry, facilitating the synthesis of novel molecules for various applications. By understanding the interplay of electronic activation and steric effects, researchers can confidently employ this substrate in their synthetic endeavors.

References

  • Wikipedia.
  • Chemistry Steps.
  • The Organic Chemistry Tutor. (2017, January 14).
  • BYJU'S.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
  • Park, J. H., & Lee, S. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of Organic Chemistry.
  • Bentley, T. W., & Williams, I. H. (2000). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 122(12), 2957–2963.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
  • Gazitúa, M., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 7(85), 54133–54141.
  • Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]
  • Tsybizova, A. V., et al. (2013). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 24(10), 1537–1545.
  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]
  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2019–2024.
  • Master Organic Chemistry.
  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2019-2024.
  • PrepChem.com. Synthesis of 2-nitro-1,3-dimethyl-5-tertiary-butylbenzene. [Link]
  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]
  • Chemistry LibreTexts. 16.
  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
  • Moove.
  • Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry, 79(15), 7013–7020.
  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
  • Ghosh, R., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4814–4817.
  • Chemistry LibreTexts. 16.
  • Khan Academy. (2013, July 10). Nucleophilic aromatic substitution I [Video]. YouTube. [Link]
  • Jasiński, M., & Jasińska, E. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules (Basel, Switzerland), 25(20), 4825.
  • Dr. K. Cossey. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. [Link]
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 900662.
  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. [Link]
  • Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
  • Google Patents.
  • PubChem. 1,3-Dimethyl-5-nitrobenzene. [Link]

Sources

synthesis of anilines from 2-bromo-1,3-dimethyl-5-nitrobenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Bromo-2,6-dimethylaniline from 2-Bromo-1,3-dimethyl-5-nitrobenzene

Authored by: A Senior Application Scientist

Introduction

Substituted anilines are foundational building blocks in modern organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The specific scaffold of 4-bromo-2,6-dimethylaniline is of particular interest due to the orthogonal reactivity of its functional groups: the nucleophilic amino group, the sterically hindered aromatic ring, and the versatile carbon-bromine bond, which is amenable to a wide array of cross-coupling reactions.

This technical guide provides a comprehensive overview of the primary synthetic route to 4-bromo-2,6-dimethylaniline, focusing on the reduction of its nitro precursor, this compound. We will explore the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and safe synthesis. This document is intended for researchers, chemists, and process development professionals who require a practical and in-depth understanding of this important chemical transformation.

Physicochemical Properties

A clear understanding of the starting material and the final product is essential for planning the synthesis and purification strategy.

PropertyThis compound4-Bromo-2,6-dimethylaniline
Molecular Formula C₈H₈BrNO₂C₈H₁₀BrN
Molecular Weight 230.06 g/mol [3]200.08 g/mol
Appearance Yellow SolidOff-white to light brown solid
Melting Point Not specified, but related compounds are solids[4]Not specified
Key Identifiers CAS: 53906-84-6[5][6]CAS: 24596-18-7

Primary Synthetic Strategy: Reduction of the Nitro Group

The most direct and widely employed strategy for synthesizing anilines from nitroarenes is the reduction of the nitro group.[7] This transformation is highly efficient and can be achieved using several methods, the choice of which depends on factors like cost, scale, functional group tolerance, and safety.[8]

Reaction Workflow

The overall transformation is a six-electron reduction of the nitro group to an amino group, while preserving the carbon-bromine bond.

G start This compound product 4-Bromo-2,6-dimethylaniline start->product Reduction reagents Reducing Agent (e.g., Fe/HCl) reagents->product

Caption: Synthetic workflow for the reduction of this compound.

Mechanistic Considerations: Metal-Catalyzed Reduction

The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[8] When using reducing metals in acidic conditions (e.g., Fe/HCl, Sn/HCl), the metal acts as the electron donor.

G sub Ar-NO₂ (Nitroarene) int1 Ar-N=O (Nitroso) sub->int1 + 2e⁻, + 2H⁺ int2 Ar-NHOH (Hydroxylamine) int1->int2 + 2e⁻, + 2H⁺ prod Ar-NH₂ (Aniline) int2->prod + 2e⁻, + 2H⁺

Caption: Stepwise mechanism of nitro group reduction to an aniline.

Comparative Analysis of Reduction Methodologies

Several reagent systems can effectively reduce the nitro group. The choice of method is critical and should be based on the specific requirements of the synthesis.

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Béchamp Reduction Iron (Fe) powder, HClEthanol/Water, RefluxCost-effective, high chemoselectivity (preserves halides), environmentally benign metal.[8][9]Heterogeneous reaction, requires acidic conditions, iron sludge waste.
Tin/HCl Reduction Tin (Sn) granules, conc. HClRefluxHighly effective and reliable for a wide range of nitroarenes.[10][11]Expensive metal, stoichiometric tin waste is toxic, strongly acidic.
Catalytic Hydrogenation H₂, Pd/C or PtO₂Methanol/Ethanol, H₂ pressureClean reaction (water is the only byproduct), catalyst can be recycled.[7][12]Risk of hydrodehalogenation (C-Br bond cleavage), requires specialized high-pressure equipment.[7][13]

For the synthesis of 4-bromo-2,6-dimethylaniline, the Béchamp reduction using iron and hydrochloric acid is often the preferred method . Its excellent chemoselectivity ensures that the valuable carbon-bromine bond is not cleaved during the reaction, a common side reaction in catalytic hydrogenation.[7][9]

Detailed Experimental Protocol: Béchamp Reduction

This protocol provides a robust method for the synthesis of 4-bromo-2,6-dimethylaniline on a laboratory scale.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Suspend the starting material in a 1:1 mixture of ethanol and water (e.g., 10-15 mL per gram of starting material).

  • Addition of Iron: To the stirring suspension, add iron powder (3.0-4.0 eq).

  • Initiation of Reaction: Gently heat the mixture to approximately 60-70 °C. Through the top of the condenser, carefully add a small portion of concentrated HCl (e.g., 0.2-0.3 eq). An exothermic reaction should be observed. The reaction is often preferred over others because the formed FeCl₂ gets hydrolyzed, releasing more HCl, meaning only a catalytic amount of acid is needed to start.

  • Reaction Progression: Once the initial exotherm subsides, continue to heat the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up - Basification: Cool the reaction mixture to room temperature. Carefully add a 5 M NaOH solution to the mixture until it is strongly alkaline (pH > 12). This step neutralizes the acid and precipitates iron hydroxides, liberating the free aniline.[10]

  • Filtration: Filter the basic slurry through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with dichloromethane or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer two to three times with the same organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 4-bromo-2,6-dimethylaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure aniline.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

For certain advanced applications or when starting from a different precursor, modern cross-coupling methodologies offer an alternative. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[14][15] In a hypothetical scenario, one could synthesize the target molecule by coupling 1,4-dibromo-2,6-dimethylbenzene with an ammonia equivalent.

This reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[16] While highly versatile, this method requires expensive palladium catalysts and specialized ligands, making it more suitable for small-scale synthesis of complex molecules rather than bulk production of this specific intermediate.[17][18]

Safety and Handling

Proper safety precautions are paramount when performing these syntheses.

  • Starting Material (this compound): This compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[19]

  • General Precautions:

    • All manipulations should be performed in a well-ventilated chemical fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

    • The reduction reaction is exothermic; careful control of reagent addition and temperature is necessary.

    • Handle concentrated hydrochloric acid and sodium hydroxide solutions with extreme care as they are highly corrosive.

    • Avoid generating dust from the iron powder.[19]

Applications of 4-Bromo-2,6-dimethylaniline

The synthesized aniline is a valuable intermediate. The amino group can be readily diazotized and converted into a wide range of other functionalities. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures. These properties make it a key precursor for:

  • Pharmaceuticals: Synthesis of active pharmaceutical ingredients (APIs).

  • Agrochemicals: Development of new pesticides and herbicides.[2]

  • Dyes and Pigments: Used in the manufacturing of azo dyes and other colorants.[20]

References

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025).
  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. [Link]
  • Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. RSC Publishing. [Link]
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. [Link]
  • Synthesis of anilines. YouTube. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • 2,6-Dimethyl-4-Nitroaniline. MySkinRecipes. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]
  • Aniline synthesis by amination (aryl
  • Synthetic Methods for Primary Anilines. Books.
  • This compound. PubChem. [Link]
  • 2,6-Dimethyl-4-nitroaniline. PubChem. [Link]
  • m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]
  • Amines. NCERT. [Link]
  • Catalytic Hydrogenation of Alkenes and Heats of Hydrogen
  • Process for preparing nitroaniline derivatives.

Sources

using 2-bromo-1,3-dimethyl-5-nitrobenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-Bromo-1,3-dimethyl-5-nitrobenzene in Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel bioactive molecules. This compound emerges as a particularly valuable building block, offering a unique combination of functionalities that empower chemists to explore diverse chemical space.[1][2][3][4][5] Its architecture is defined by three key features: a bromine atom, an excellent handle for palladium-catalyzed cross-coupling reactions; a strongly electron-withdrawing nitro group, which not only activates the aromatic ring for nucleophilic substitution but also serves as a potential pharmacophore; and two methyl groups, which impart specific steric and electronic properties influencing molecular conformation and interaction with biological targets.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of this compound. It details field-proven protocols for its core transformations and illustrates its application in the rational design and synthesis of potential therapeutic agents.

Section 1: Reactivity Profile and Strategic Considerations

The synthetic utility of this compound is rooted in its distinct electronic and steric properties. The nitro group is a powerful electron-withdrawing moiety that deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[6][7] This activation, however, is most pronounced at the ortho and para positions. With the nitro group meta to the bromine, SNAr reactions are less facile than in para-substituted isomers but can still proceed under forcing conditions, offering an alternative synthetic route.[8]

The primary avenues for derivatization are through the carbon-bromine bond. This bond is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug synthesis.[9] The flanking methyl groups introduce steric hindrance around the reaction center, a critical factor that necessitates careful selection of catalysts and ligands to achieve high conversion rates. These methyl groups can also be advantageous, potentially locking the molecule into a favorable bioactive conformation or providing crucial hydrophobic interactions within a target's binding pocket.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53906-84-6PubChem[1]
Molecular Formula C₈H₈BrNO₂PubChem[1]
Molecular Weight 230.06 g/mol PubChem[1]
Appearance SolidN/A
Melting Point 54-56 °CMYSKINRECIPES[10]

Section 2: Core Synthetic Transformations & Protocols

The versatility of this compound allows for its incorporation into a wide array of molecular frameworks through several key reaction classes.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds, enabling the linkage of the aryl bromide scaffold to a vast library of commercially available boronic acids and esters.[11][12][13] This reaction is fundamental for creating biaryl structures, which are prevalent in many classes of drugs, including kinase inhibitors.[14] Given the steric hindrance from the ortho-methyl groups, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-B(OR)₂ Base pd2_boronate Ar-Pd(II)L₂(R') transmetal->pd2_boronate reductive_elim Reductive Elimination pd2_boronate->reductive_elim reductive_elim->pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for sterically hindered aryl bromides.[11][15]

  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv), Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1 mixture).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.[15]

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.[11]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[15]

Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[9][16][17] This reaction directly produces substituted anilines and their derivatives, which are key components of countless pharmaceuticals. The success of this reaction with a sterically hindered substrate like this compound is highly dependent on the ligand choice; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging reductive elimination step.[18]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on methodologies developed for challenging aryl halide substrates.[18][19]

  • Materials: this compound (1.0 equiv), Amine (1.1-1.5 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), Ligand (e.g., RuPhos, 3 mol%), Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry Schlenk tube.

    • Add this compound, the base, and a stir bar.

    • Seal the tube, remove it from the glovebox, and add the anhydrous solvent followed by the amine via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[18]

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.[18]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct nucleophilic aromatic substitution provides an alternative pathway for introducing heteroatom nucleophiles. The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[7][20] The reaction is driven by the presence of strong electron-withdrawing groups, such as the nitro group on the ring.[6][21] Although the meta-positioning of the nitro group in the title compound is not ideal for stabilizing the negative charge of the Meisenheimer intermediate, the reaction can be driven to completion with strong nucleophiles (e.g., alkoxides, thiolates) and elevated temperatures.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

  • Materials: this compound (1.0 equiv), Nucleophile (e.g., Sodium methoxide, 1.5-2.0 equiv), Polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve this compound in the polar aprotic solvent in a round-bottom flask.

    • Add the nucleophile portion-wise at room temperature.

    • Heat the mixture to 80-150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Section 3: Applications in Medicinal Chemistry and Drug Design

The true value of this compound is realized when these synthetic transformations are applied to the creation of molecules with therapeutic potential.

The Nitro Group: Pharmacophore and Prodrug

Nitroaromatic compounds have a long history in medicine, particularly as antimicrobial agents.[22][23] The nitro group is a key pharmacophore that can undergo enzymatic reduction within target cells (e.g., bacteria, or the hypoxic microenvironment of tumors) to produce cytotoxic nitroso and hydroxylamine radical species.[23] These reactive intermediates can damage DNA and proteins, leading to cell death.[22] This bio-reductive activation makes derivatives of this compound attractive candidates for development as antibiotics or as hypoxia-activated anticancer agents.[24]

A Scaffold for Structure-Activity Relationship (SAR) Studies

Rational drug design relies on systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an excellent platform for building libraries for SAR studies. Using the reactions described in Section 2, researchers can rapidly generate a matrix of analogues to probe the chemical space around a biological target.

Table 2: Hypothetical SAR for a Kinase Inhibitor Series

R-Group (at C2 via Suzuki)Linker (at C1 via Buchwald)IC₅₀ (nM)Rationale
Phenyl-NH-(p-methoxyphenyl)580Initial hit
4-Pyridyl-NH-(p-methoxyphenyl)150H-bond acceptor improves potency
3-Pyridyl-NH-(p-methoxyphenyl)450Isomeric change reduces affinity
4-Pyridyl-NH-(p-fluorophenyl)125Fluorine adds favorable interaction
4-Pyridyl-O-(p-methoxyphenyl)>1000C-N linker is critical for activity
Case Study: Workflow for a Hypothetical Bioactive Molecule

To illustrate the power of this scaffold, a synthetic workflow for a hypothetical multi-potent agent targeting a signaling pathway is presented below. This workflow combines several of the key transformations to build molecular complexity rapidly.

workflow start 2-Bromo-1,3-dimethyl- 5-nitrobenzene step1 Suzuki Coupling start->step1 (Pyridin-4-yl)boronic acid Pd(dppf)Cl₂, K₂CO₃ intermediate1 Intermediate A (Biaryl Nitro Compound) step1->intermediate1 step2 Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) intermediate1->step2 intermediate2 Intermediate B (Biaryl Aniline) step2->intermediate2 step3 Amide Coupling (with Bioactive Carboxylic Acid) intermediate2->step3 R-COOH, HATU, DIPEA final_product Final Bioactive Molecule step3->final_product

Caption: Synthetic workflow for a complex bioactive molecule.

This workflow highlights a common strategy in medicinal chemistry:

  • Scaffold Elaboration: A Suzuki coupling installs a key recognition motif (e.g., a pyridine ring).

  • Functional Group Interconversion: The nitro group, having served its purpose as an activating group, is reduced to a primary amine—a versatile handle for further modification.

  • Final Derivatization: The aniline is coupled with a carboxylic acid containing another bioactive fragment, yielding the final complex molecule.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its predictable reactivity in cornerstone synthetic reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, combined with the latent bioactivity of the nitroaromatic core, provides medicinal chemists with a powerful tool. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this scaffold to construct novel molecular entities and accelerate the journey toward new therapeutic breakthroughs.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. BenchChem.
  • BYJU'S. (n.d.).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • PubChem. (n.d.). This compound.
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3683. [Link]
  • Aksenov, A. V., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7352. [Link]
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • LookChem. (n.d.). CAS No.53906-84-6,this compound Suppliers. LookChem. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
  • MYSKINRECIPES. (n.d.). 1,3-Dibromo-2-methyl-5-nitrobenzene. MYSKINRECIPES. [Link]
  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • BenchChem. (2025). The Biological Significance of 2-Bromo-3-nitrobenzoic Acid: A Technical Guide for Researchers. BenchChem.
  • ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
  • ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
  • MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]
  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]
  • National Institutes of Health. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC. [Link]
  • PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene.

Sources

Synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene: A Comprehensive Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for the laboratory synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. This guide is intended for an audience of experienced researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic strategy, reaction mechanism, and practical laboratory protocols.

Introduction and Strategic Rationale

This compound (CAS No. 53906-84-6) is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a versatile building block in organic synthesis. The strategic placement of a bromine atom, two methyl groups, and a nitro group on the benzene ring allows for a wide range of subsequent chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures.

The synthesis of this target molecule is most logically achieved through the electrophilic nitration of 2-bromo-1,3-dimethylbenzene (also known as 2-bromo-m-xylene). This approach is favored due to the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects selectively guides the incoming nitro group to the C5 position, which is para to one methyl group and ortho to the other, and is the most sterically accessible activated position.

Theoretical Framework: The Chemistry of Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry. The nitration of an aromatic ring proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1]

The reaction mechanism can be summarized in the following key steps:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.

  • Electrophilic Attack: The π-electron system of the 2-bromo-1,3-dimethylbenzene ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring. The activating methyl groups strongly favor the introduction of the nitro group at the ortho and para positions relative to them. The bromine atom, while deactivating the ring overall, also directs incoming electrophiles to the ortho and para positions. The cumulative effect of these groups, along with steric considerations, leads to the preferential formation of the 5-nitro isomer.

Detailed Application Notes and Protocols

This section provides a comprehensive, step-by-step protocol for the laboratory synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-1,3-dimethylbenzeneReagent Grade, ≥98%Major Chemical SupplierStarting material
Concentrated Nitric AcidACS Reagent, 70%Major Chemical SupplierNitrating agent
Concentrated Sulfuric AcidACS Reagent, 95-98%Major Chemical SupplierCatalyst
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%Major Chemical SupplierSolvent
Sodium Bicarbonate (NaHCO₃)ACS ReagentMajor Chemical SupplierFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Chemical SupplierDrying agent
Ethanol95% or AbsoluteMajor Chemical SupplierRecrystallization solvent
Deionized WaterHigh PurityIn-house
Safety Precautions

Extreme caution must be exercised throughout this procedure.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles. An acid spill kit should be readily available.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Brominated Compounds: 2-Bromo-1,3-dimethylbenzene and the product are irritants. Avoid inhalation and skin contact.

Step-by-Step Synthesis Protocol
  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add 15 mL of concentrated sulfuric acid. Cool the funnel in an ice-water bath. Slowly, and with gentle swirling, add 15 mL of concentrated nitric acid to the sulfuric acid. Caution: This mixing process is exothermic. Allow the nitrating mixture to cool to 0-5 °C.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 18.5 g (0.1 mol) of 2-bromo-1,3-dimethylbenzene in 50 mL of dichloromethane.

  • Nitration Reaction: Cool the solution of 2-bromo-1,3-dimethylbenzene in an ice-salt bath to maintain a temperature between -5 and 0 °C. Begin the slow, dropwise addition of the cold nitrating mixture to the stirred solution. The rate of addition should be carefully controlled to maintain the reaction temperature below 5 °C. This addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice. Stir the mixture until all the ice has melted.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (dichloromethane).

  • Neutralization: Wash the organic layer sequentially with:

    • 100 mL of cold deionized water

    • 100 mL of a saturated sodium bicarbonate solution (handle with care due to CO₂ evolution)

    • 100 mL of brine (saturated NaCl solution)

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

Purification by Recrystallization
  • Solvent Selection: The crude product, a yellowish solid, can be purified by recrystallization from ethanol.

  • Recrystallization Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2]
Appearance Pale-yellow crystalline solid
Melting Point Expected in the range of 80-85 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (s, 2H, Ar-H), 2.45 (s, 6H, 2 x CH₃)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.5 (C-NO₂), 140.0 (C-CH₃), 132.0 (C-Br), 125.0 (C-H), 22.5 (CH₃)Predicted
IR (KBr, cm⁻¹) ν: ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~880 (C-H out-of-plane bend)Predicted
Mass Spectrometry (EI) m/z: 230/232 (M⁺, isotopic pattern for Br)Predicted

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Mix Conc. H₂SO₄ and Conc. HNO₃ (0-5 °C) nitration Slowly add nitrating mixture to substrate solution (-5 to 5 °C) prep_acids->nitration Nitrating Mixture prep_substrate Dissolve 2-bromo-1,3-dimethylbenzene in CH₂Cl₂ prep_substrate->nitration Substrate Solution stir Stir for 1 hour at 0-5 °C nitration->stir quench Pour into ice water stir->quench extract Separate organic layer quench->extract wash Wash with H₂O, NaHCO₃, brine extract->wash dry Dry with MgSO₄ and evaporate solvent wash->dry recrystallize Recrystallize from ethanol dry->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Aromatization HNO₃ HNO₃ Protonated HNO₃ Protonated HNO₃ HNO₃->Protonated HNO₃ + H₂SO₄ NO₂⁺ NO₂⁺ Protonated HNO₃->NO₂⁺ - H₂O + HSO₄⁻ Substrate 2-Bromo-1,3-dimethylbenzene Sigma Complex Sigma Complex Substrate->Sigma Complex + NO₂⁺ Product This compound Sigma Complex->Product - H⁺ (via HSO₄⁻)

Caption: Simplified mechanism of electrophilic aromatic nitration.

Conclusion

This guide provides a robust and scientifically sound protocol for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the detailed experimental procedures and safety precautions, researchers can reliably produce this valuable chemical intermediate for their advanced research and development endeavors. The provided characterization data serves as a benchmark for ensuring the quality and purity of the final product.

References

  • Organic Syntheses Procedure for m-Bromonitrobenzene.
  • PubChem Compound Summary for CID 7022096, this compound. This database entry provides key physical and chemical properties of the target compound.[2]
  • Nitration of Bromobenzene - Savita Pall and Chemistry.
  • A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies - Benchchem.
  • Design and Synthesis of a 4-Nitrobromobenzene Derivative... - ACS Publications.
  • An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene - Benchchem.
  • Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents.

Sources

scale-up synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Abstract

This comprehensive application note provides a detailed, field-tested protocol for the , a key chemical intermediate. The document elucidates the underlying synthetic strategy, including a mechanistic rationale for the regioselective nitration of 2-bromo-1,3-dimethylbenzene. Emphasizing scientific integrity and safety, this guide offers a step-by-step methodology, critical process controls, and robust analytical validation techniques suitable for researchers in industrial chemistry and drug development.

Introduction and Strategic Overview

This compound (CAS No: 53906-84-6) is a polysubstituted aromatic compound of significant interest as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of bromo, methyl, and nitro functional groups allows for a variety of subsequent chemical transformations.

The most direct and industrially viable route for its synthesis is the electrophilic aromatic substitution—specifically, the nitration—of the readily available starting material, 2-bromo-1,3-dimethylbenzene (also known as 2-bromo-m-xylene).

Mechanistic Rationale and Regioselectivity

The successful synthesis hinges on controlling the regioselectivity of the nitration reaction. The substituents on the aromatic ring of 2-bromo-m-xylene collectively direct the incoming electrophile, the nitronium ion (NO₂⁺).

  • Activating Groups: The two methyl (-CH₃) groups are electron-donating and are therefore activating, ortho-, para-directors.[3]

  • Deactivating Group: The bromine (-Br) atom is electron-withdrawing (deactivating) but is also an ortho-, para-director due to resonance effects.

The nitration is governed by the powerful activating effect of the two methyl groups. The NO₂⁺ group will preferentially add to the position most strongly activated and sterically accessible. The C5 position is para to one methyl group and ortho to the other, making it the most electronically enriched and favored site for substitution. The bromine at C2 provides some steric hindrance to the adjacent C3 position, further favoring substitution at C5.

The nitronium ion is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule.[3]

reaction_mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Substrate 2-Bromo-1,3-dimethylbenzene Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1-mole scale synthesis. All operations must be conducted in a certified, well-ventilated chemical fume hood or an appropriate process reactor.

Materials and Equipment
Reagent/MaterialGradeM.W.QuantityMolesEquiv.
2-Bromo-1,3-dimethylbenzene≥98%185.06185.1 g1.001.0
Sulfuric Acid (98%)Reagent98.08400 mL7.357.35
Nitric Acid (70%)Reagent63.0175 mL1.181.18
Deionized Water-18.02~4 L--
Ice--~2 kg--
Sodium BicarbonateReagent84.01As needed--
Ethanol (95%)Reagent46.07~1 L--

Equipment:

  • 2 L three-neck round-bottom flask (or jacketed glass reactor).

  • Overhead mechanical stirrer with a PTFE paddle.

  • Digital temperature probe and controller.

  • 500 mL pressure-equalizing dropping funnel.

  • Condenser with gas outlet to a scrubber (containing sodium carbonate solution).

  • Large cooling bath (ice/salt or cryocooler).

  • 5 L beaker or quench tank.

  • Large Buchner funnel and vacuum flask.

  • Vacuum oven.

Experimental Procedure

Step 1: Preparation of the Nitrating Mixture (Caution: Highly Exothermic)

  • In a 1 L beaker or flask, cool 200 mL of concentrated sulfuric acid to 0-5 °C using an ice/salt bath.

  • With vigorous stirring, slowly add 75 mL of concentrated nitric acid to the cold sulfuric acid via a pipette or dropping funnel. The rate of addition must be controlled to maintain the temperature below 15 °C.

  • Once the addition is complete, allow the mixture to cool back to 0-5 °C. This is the "mixed acid."

Step 2: Reaction Setup and Nitration

  • Equip the 2 L reactor with the overhead stirrer, temperature probe, and dropping funnel.

  • Charge the reactor with 185.1 g (1.00 mol) of 2-bromo-1,3-dimethylbenzene and the remaining 200 mL of concentrated sulfuric acid.

  • Begin stirring and cool the mixture to 0 °C using the external cooling bath.

  • Transfer the prepared cold mixed acid into the dropping funnel.

  • Add the mixed acid dropwise to the stirred solution of the substrate. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. This step is highly exothermic, and a rapid temperature increase can lead to dangerous side reactions and thermal runaway.[4][5] The addition typically takes 60-90 minutes.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 60 minutes to ensure completion. Reaction progress can be monitored by TLC or GC analysis of a quenched aliquot.

Step 3: Reaction Quench and Product Isolation

  • Prepare a quench tank containing approximately 2 kg of ice and 2 L of deionized water.

  • With vigorous stirring of the ice-water slurry, slowly pour the reaction mixture into the quench tank. This should be done carefully and in a controlled manner to manage the heat generated from the dilution of the strong acids.

  • A pale yellow solid should precipitate. Stir the slurry for 15-20 minutes to ensure complete precipitation and to break up any large clumps.

  • Isolate the crude product by vacuum filtration using the Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (~1 L) until the filtrate is neutral to pH paper (pH ~6-7). This removes the majority of the residual acid.

  • Perform a final wash with a cold, dilute (~5%) sodium bicarbonate solution (200-300 mL), followed by another wash with cold deionized water (~500 mL).

Step 4: Purification and Drying

  • Transfer the damp filter cake to a suitable flask for recrystallization.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified, crystalline product by vacuum filtration.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Expected Outcome: A pale yellow to off-white crystalline solid.

  • Typical Yield: 80-90%.

  • Melting Point: ~74-76 °C.

workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_acid 1. Prepare Mixed Acid (HNO₃ + H₂SO₄) Temp < 15°C prep_reactor 2. Charge Reactor (Substrate + H₂SO₄) Cool to 0°C prep_acid->prep_reactor react 3. Controlled Addition of Mixed Acid Temp: 0-10°C prep_reactor->react stir 4. Stir for 1 hour at 5-10°C react->stir quench 5. Quench on Ice-Water stir->quench filter1 6. Vacuum Filter Crude Solid quench->filter1 wash 7. Wash with H₂O & NaHCO₃ filter1->wash recrystal 8. Recrystallize from Ethanol wash->recrystal dry 9. Dry Under Vacuum recrystal->dry analyze 10. Analytical QC (NMR, GC-MS, MP) dry->analyze

Sources

The Strategic Utility of 2-Bromo-1,3-dimethyl-5-nitrobenzene in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1,3-dimethyl-5-nitrobenzene has emerged as a highly versatile and valuable building block, particularly in the realm of pharmaceutical and materials science. Its unique trifunctional nature, characterized by a reactive bromine atom, a reducible nitro group, and the steric influence of two methyl groups, offers a powerful toolkit for the synthetic chemist. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The strategic positioning of the functional groups on the aromatic ring dictates its reactivity. The bromine atom serves as a handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aryl bromide but also serves as a synthetic precursor to a primary amine, a critical functional group in many biologically active molecules. The two methyl groups ortho to the bromine atom introduce significant steric hindrance, a feature that can be strategically exploited to control selectivity in certain reactions but also presents challenges that require careful optimization of reaction conditions. This technical guide will delve into these aspects, providing a comprehensive overview of how to harness the full potential of this remarkable building block.

Core Synthetic Transformations and Mechanistic Considerations

This compound is amenable to a variety of high-yield and selective transformations. The following sections detail the most critical reactions, offering both the "how" and the "why" behind the experimental choices.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations. The two most pivotal reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials.[1] The reaction of this compound with an arylboronic acid proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The steric hindrance posed by the two ortho-methyl groups in this compound necessitates the use of bulky, electron-rich phosphine ligands.[3] Ligands such as SPhos or XPhos are often effective as they promote the oxidative addition of the sterically hindered aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[2] The choice of base, typically a carbonate or phosphate, can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0230 mg
Phenylboronic acid1.2146 mg
Pd(OAc)₂0.024.5 mg
SPhos0.0416.4 mg
K₃PO₄2.0424 mg
Toluene-5 mL
Water-1 mL

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Aryl Bromide) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [R'-B(OR)3]- Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 R-R' (Product) R-X This compound R'-B(OH)2 Arylboronic Acid Base Base (e.g., K3PO4)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[4][5] This reaction is particularly valuable in medicinal chemistry, where the arylamine moiety is a common pharmacophore.

Causality Behind Experimental Choices:

  • Ligand Selection for Hindered Substrates: Similar to the Suzuki-Miyaura coupling, the steric bulk of this compound requires the use of specialized ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) or bulky trialkylphosphines are highly effective in promoting the coupling of sterically demanding aryl bromides with a range of primary and secondary amines.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0230 mg
Morpholine1.2105 µL
Pd₂(dba)₃0.01513.7 mg
XPhos0.0419.1 mg
NaOtBu1.4135 mg
Toluene-5 mL

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 230 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.4 mmol, 135 mg) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl morpholine derivative.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Aryl Bromide) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R'2NH (Amine) Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 R-NR'2 (Product) R-X This compound R'2NH Primary or Secondary Amine Base Base (e.g., NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Reduction of the Nitro Group: Accessing the Corresponding Aniline

The reduction of the nitro group to a primary amine is a pivotal transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[7] This opens up a plethora of possibilities for further functionalization of the aromatic ring.

Causality Behind Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method.[7] Alternatively, metal-acid systems such as Sn/HCl or Fe/HCl are also effective.[5] The choice of reagent can depend on the presence of other functional groups in the molecule that might be sensitive to certain conditions. For substrates containing a bromine atom, reagents like Raney Nickel might be preferred to avoid dehalogenation.

  • Reaction Conditions: The reaction conditions are generally mild, but care must be taken to ensure complete conversion without over-reduction or side reactions.

Experimental Protocol: Reduction of this compound to 2-Bromo-1,3-dimethyl-5-aniline

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0230 mg
Tin(II) chloride dihydrate (SnCl₂·2H₂O)3.0677 mg
Ethanol-10 mL

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 230 mg) in ethanol (10 mL).

  • Add tin(II) chloride dihydrate (3.0 mmol, 677 mg) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-bromo-1,3-dimethyl-5-aniline can be used in the next step without further purification or can be purified by column chromatography if necessary.

Diagram: Reduction of Nitro Group Workflow

Nitro_Reduction_Workflow Start This compound Reduction Reduction (e.g., SnCl2, EtOH, Reflux) Start->Reduction Workup Aqueous Workup (NaHCO3, Extraction) Reduction->Workup Product 2-Bromo-1,3-dimethyl-5-aniline Workup->Product

Caption: General workflow for the reduction of the nitro group.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The strategic functionalization of this compound makes it an attractive starting material for the synthesis of complex bioactive molecules, particularly in the area of kinase inhibitors. Tropomyosin receptor kinase (TRK) inhibitors, such as entrectinib and repotrectinib, are a class of targeted cancer therapies that have shown significant promise.[8][9] The core structures of these molecules often feature highly substituted aromatic rings that can be accessed using the synthetic methodologies described above.

While specific, publicly available synthetic routes for entrectinib and repotrectinib that explicitly start from this compound are not widespread, the retrosynthetic analysis of analogous structures strongly suggests its utility. For instance, the synthesis of a key intermediate for a TRK inhibitor could involve the following conceptual pathway:

  • Buchwald-Hartwig Amination: Coupling of this compound with a suitable amine to introduce a key pharmacophoric element.

  • Nitro Group Reduction: Conversion of the nitro group to an aniline.

  • Further Functionalization: The newly formed aniline can then be used to construct a heterocyclic core, a common feature in many kinase inhibitors.

This strategic, multi-step approach allows for the rapid and efficient construction of a diverse library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Diagram: Conceptual Synthetic Strategy towards a Kinase Inhibitor Core

Kinase_Inhibitor_Strategy Start This compound Amination Buchwald-Hartwig Amination Start->Amination Intermediate1 N-Aryl Amine Intermediate Amination->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Diamino Intermediate Reduction->Intermediate2 Cyclization Heterocycle Formation Intermediate2->Cyclization Product Kinase Inhibitor Core Scaffold Cyclization->Product

Caption: Conceptual synthetic pathway towards a kinase inhibitor scaffold.

Conclusion: A Versatile and Indispensable Tool for Modern Synthesis

This compound stands out as a building block of significant strategic importance. Its trifunctional nature, when coupled with the power of modern synthetic methodologies such as palladium-catalyzed cross-coupling and selective reductions, provides a robust platform for the synthesis of complex and highly functionalized molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling them to confidently and efficiently utilize this versatile compound in their synthetic campaigns. The continued exploration of the reactivity of this compound is poised to unlock new avenues for the discovery and development of novel therapeutics and advanced materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • [Reference for the use of bromo-nitro arom
  • [Reference for the synthesis of 2,6-dimethyl-4-nitroaniline]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • [Reference for the synthesis of Entrectinib]
  • [Reference for the reduction of nitroarenes]
  • [Reference for the synthesis of Repotrectinib]
  • [Reference for Buchwald-Hartwig amination of sterically hindered substr
  • [Reference for Suzuki-Miyaura coupling of sterically hindered substr
  • [Reference for the synthesis of TRK kinase inhibitors]
  • [Reference for the reduction of sterically hindered nitroarom
  • [Reference for Buchwald-Hartwig amin
  • [Reference for Suzuki-Miyaura reaction principles]
  • [Reference for Buchwald-Hartwig amin
  • [Reference for nitro group reduction principles]
  • [Reference for TRK kinase inhibitors]
  • [Reference for properties of nitro and amino groups]
  • [Reference for Suzuki-Miyaura reaction in drug discovery]
  • [Reference for Buchwald-Hartwig amin
  • [Reference for the synthesis of entrectinib and repotrectinib analogues]
  • [Reference for the synthesis of this compound]
  • [Reference for the chemical properties of this compound]
  • [Reference for the mechanism of Suzuki-Miyaura reaction]
  • [Reference for the mechanism of Buchwald-Hartwig amin
  • [Reference for the biological activity of TRK kinase inhibitors]
  • [Reference for the role of steric hindrance in cross-coupling]
  • [Reference for the synthesis of substituted anilines]
  • [Reference for the synthesis of biaryl compounds]
  • [Reference for the synthesis of N-aryl amines]
  • [Reference for the clinical significance of TRK inhibitors]

Sources

Introduction: The Strategic Value of 2-Bromo-1,3-dimethyl-5-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Reactions Involving 2-Bromo-1,3-dimethyl-5-nitrobenzene

This compound (CAS No: 53906-84-6) is a versatile aromatic building block in modern organic synthesis.[1][2][3] Its utility stems from a combination of strategically placed functional groups. The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The strong electron-withdrawing nature of the nitro group significantly activates the C-Br bond towards oxidative addition, a key step in many palladium catalytic cycles, making this substrate highly reactive.[4] Furthermore, the nitro group itself is a valuable synthetic precursor, readily reduced to an aniline derivative, a common pharmacophore in medicinal chemistry.[5][6] The flanking methyl groups provide steric influence and modulate the electronic properties of the aromatic ring.

This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this substrate, complete with detailed mechanistic insights, step-by-step protocols, and expert commentary on experimental choices.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[7][8] It is widely employed for synthesizing biaryls, styrenes, and polyolefins due to the mild reaction conditions and the commercial availability and stability of many boronic acids.[7][9]

Mechanistic Overview

The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11] A base is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation.[9]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar = 2,6-dimethyl-4-nitrophenyl PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation [R-B(OR)₃]⁻ PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)L₂(R) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation Activates Boron Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar = 2,6-dimethyl-4-nitrophenyl PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex AmineCoord Amine Coordination + Base (deprotonation) PdII_complex->AmineCoord - HBr PdII_Amide Ar-Pd(II)L₂(NR¹R²) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkyne->Product CuX Cu(I)Br CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide CuAcetylide->PdII_complex Enters Pd Cycle Alkyne H-C≡C-R + Base Alkyne->CuX - HBr Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar = 2,6-dimethyl-4-nitrophenyl PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex AlkeneCoord Alkene Coordination PdII_complex->AlkeneCoord Insertion Migratory Insertion AlkeneCoord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product Substituted Alkene BetaElim->Product HPd_complex H-Pd(II)L₂(Br) BetaElim->HPd_complex HPd_complex->Pd0 + Base - HBr

Sources

Introduction: Unlocking Heterocyclic Diversity from a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds from 2-Bromo-1,3-dimethyl-5-nitrobenzene

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The starting material, this compound, represents a particularly valuable and versatile building block. Its structure is strategically functionalized: a reactive bromine atom, amenable to a wide range of cross-coupling reactions; two sterically influential methyl groups that can direct substitution patterns and modulate solubility; and a nitro group that serves as a potent electron-withdrawing group and a synthetic handle for further transformations, most notably into an amino group for subsequent cyclization reactions.

This guide provides an in-depth exploration of the key synthetic pathways for constructing diverse heterocyclic cores from this compound. We will move beyond simple procedural lists to dissect the underlying principles and mechanistic details of pivotal reactions, including the Buchwald-Hartwig amination, the Ullmann condensation, and their application in the multi-step synthesis of complex scaffolds like phenothiazines and carbazoles. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this substrate for the creation of novel molecular entities.

Core Synthetic Strategies: C-N and C-S Bond Formation

The primary route to heterocyclic synthesis from an aryl halide like this compound is through the formation of carbon-nitrogen (C-N) or carbon-sulfur (C-S) bonds. Modern organometallic catalysis provides powerful tools for achieving these transformations with high efficiency and broad functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, prized for its mild reaction conditions and remarkable scope.[1][2] This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides with a wide variety of amines, including primary and secondary aliphatic and aromatic amines, as well as N-H containing heterocycles.[3]

Mechanistic Rationale: The catalytic cycle is a well-understood sequence of organometallic transformations.[1][4] It commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as X-Phos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + HNR¹R² - HX pd2_amido L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination Product (Ar-NR¹R²) reductive_elimination->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application & Protocol Insights: The electron-withdrawing nitro group on the this compound substrate can influence reactivity, though its meta position relative to the bromine means it primarily exerts an inductive effect rather than the strong resonance activation seen in ortho/para substituted systems typical for SNAr reactions.[6][7] The reaction is thus dominated by the catalytic cycle.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Amine or N-H heterocycle (1.2 eq)

    • Pd(OAc)₂ (2 mol%)

    • X-Phos (4 mol%)

    • Potassium tert-butoxide (KOt-Bu) (1.4 eq)

    • Anhydrous toluene (solvent)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂, X-Phos, and KOt-Bu under an inert atmosphere (Argon or Nitrogen).

    • Add this compound and the amine coupling partner.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination

Amine SubstrateCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
AnilinePd(OAc)₂ / X-PhosKOt-BuToluene11085-95
MorpholinePd₂(dba)₃ / BINAPCs₂CO₃Dioxane10080-90
IndolePd(OAc)₂ / X-PhosK₂CO₃DMF12075-85
Benzophenone IminePd(OAc)₂ / X-PhosKOt-BuToluene100>90[5]
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N, C-O, and C-S bonds.[8][9] While often requiring higher temperatures than palladium-catalyzed systems, it remains a cost-effective and powerful alternative, especially for certain substrates like N-H heterocycles.[3][9] Modern protocols have improved upon the harsh conditions of traditional Ullmann reactions through the use of specific ligands and more efficient copper sources.[8]

Mechanistic Rationale: The mechanism is thought to involve the formation of a copper(I) amide (or alkoxide/thiolate) species.[9] This species then reacts with the aryl halide in what can be viewed as a metathesis reaction to form the product and a copper(I) halide. The reaction typically requires stoichiometric or high loadings of copper, though catalytic systems have been developed.

Ullmann_Workflow cluster_workflow Ullmann Condensation Workflow start Reactants: Ar-Br Nu-H (e.g., R₂NH) Base (e.g., K₂CO₃) catalyst Catalyst System: Cu(I) Source (e.g., CuI) Ligand (optional) Solvent (e.g., DMF) start->catalyst reaction Reaction Conditions: Heat (120-200 °C) Inert Atmosphere catalyst->reaction workup Aqueous Workup & Extraction reaction->workup product Purified Product: Ar-Nu workup->product

Caption: General workflow for a modern Ullmann condensation.

Protocol 2: Ullmann N-Arylation of an Imidazole

  • Materials:

    • This compound (1.0 eq)

    • Imidazole (2.0 eq)

    • Copper(I) iodide (CuI) (10 mol%)

    • L-Proline (20 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a reaction tube, combine this compound, imidazole, CuI, L-proline, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMF via syringe.

    • Seal the tube and heat the mixture to 130-150 °C in an oil bath with stirring.

    • After 24-48 hours, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Advanced Applications: Multi-Step Synthesis of Key Heterocyclic Scaffolds

The true utility of this compound is realized in multi-step sequences where the nitro group is transformed to enable intramolecular cyclization.

Synthesis of Substituted Phenothiazines

Phenothiazines are a critical class of sulfur- and nitrogen-containing heterocycles with widespread applications in pharmacology.[10] Their synthesis can be achieved by coupling an aryl halide with a 2-aminothiophenol, followed by an intramolecular cyclization.

Synthetic Strategy: The proposed route involves an initial copper- or palladium-catalyzed S-arylation to form a C-S bond. This is followed by the chemical reduction of the nitro group to an amine. The resulting intermediate possesses both an amino group and a secondary amine linkage, poised for an intramolecular cyclization (often oxidative) to forge the final phenothiazine ring system.

Phenothiazine_Synthesis cluster_pathway Phenothiazine Synthesis Pathway start 2-Bromo-1,3-dimethyl- 5-nitrobenzene step1 S-Arylation (e.g., Ullmann C-S Coupling) start->step1 reagent1 2-Aminothiophenol reagent1->step1 intermediate1 2-((2-Amino-phenyl)thio)-1,3- dimethyl-5-nitrobenzene step1->intermediate1 step2 Nitro Reduction (e.g., SnCl₂/HCl) intermediate1->step2 intermediate2 N¹-(2-(Mesitylthio)phenyl) -benzene-1,2-diamine (hypothetical intermediate) step2->intermediate2 step3 Oxidative Cyclization (e.g., I₂ or FeCl₃) intermediate2->step3 product Dimethyl-nitro-phenothiazine Derivative step3->product

Caption: Multi-step pathway for phenothiazine synthesis.

Protocol 3: Synthesis of a Dimethyl-nitro-phenothiazine Derivative (Conceptual)

  • Step A: S-Arylation

    • React this compound (1.0 eq) with 2-aminothiophenol (1.1 eq) using Ullmann conditions (e.g., CuI, K₂CO₃ in DMF at 140 °C) to form the diaryl sulfide intermediate. Purify by chromatography.

  • Step B: Nitro Group Reduction

    • Dissolve the diaryl sulfide from Step A in ethanol or ethyl acetate.

    • Add an excess of a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Cool, neutralize with a strong base (e.g., NaOH solution) to pH > 10, and extract the resulting aniline derivative.

  • Step C: Oxidative Cyclization

    • Dissolve the aniline derivative from Step B in a suitable solvent like chlorobenzene.

    • Add an oxidant such as iodine (I₂) or iron(III) chloride (FeCl₃) and heat the mixture. This promotes the intramolecular C-N bond formation to yield the phenothiazine core.[11]

    • After workup, purify the final product by recrystallization or chromatography.

Synthesis of Substituted Carbazoles

Carbazoles are another vital heterocyclic motif, known for their photophysical properties and biological activity.[12] A powerful method for their synthesis is the Cadogan reaction, which involves the reductive cyclization of an o-nitrobiphenyl.

Synthetic Strategy: This approach requires two key steps. First, a Suzuki-Miyaura cross-coupling reaction is used to construct the necessary 2-nitrobiphenyl intermediate by coupling this compound with a suitable arylboronic acid. Second, the resulting nitrobiphenyl is subjected to reductive cyclization using a deoxygenating agent like triethyl phosphite (P(OEt)₃), which is proposed to generate a transient nitrene species that undergoes intramolecular C-H insertion to form the carbazole ring.

Carbazole_Synthesis cluster_pathway Carbazole Synthesis via Cadogan Reaction start 2-Bromo-1,3-dimethyl- 5-nitrobenzene step1 Suzuki Coupling (Pd catalyst, Base) start->step1 reagent1 Arylboronic Acid (Ar'-B(OH)₂) reagent1->step1 intermediate1 2-Aryl'-1,3-dimethyl- 5-nitrobenzene step1->intermediate1 step2 Reductive Cyclization (P(OEt)₃, Heat) intermediate1->step2 product Aryl'-dimethyl-nitro-carbazole Derivative step2->product

Caption: Two-step carbazole synthesis via Suzuki coupling and Cadogan cyclization.

Protocol 4: Synthesis of a Substituted Carbazole (Conceptual)

  • Step A: Suzuki-Miyaura Coupling

    • Combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., aqueous Na₂CO₃, 2M solution) in a solvent mixture like toluene/ethanol.

    • De-gas the mixture and heat to reflux under an inert atmosphere until the starting aryl bromide is consumed.

    • Perform an aqueous workup, extract the product, and purify by column chromatography to isolate the 2-nitrobiphenyl intermediate.

  • Step B: Cadogan Reductive Cyclization

    • Place the purified 2-nitrobiphenyl intermediate in a flask with an excess of triethyl phosphite (P(OEt)₃), which often serves as both reagent and solvent.

    • Heat the mixture to a high temperature (typically 150-180 °C) under an inert atmosphere.

    • The reaction is often complete within a few hours. Monitor by TLC or GC-MS.

    • Cool the reaction and remove the excess triethyl phosphite under high vacuum.

    • Purify the resulting carbazole product by column chromatography or recrystallization.

Conclusion

This compound stands out as a highly adaptable platform for the synthesis of complex heterocyclic molecules. Through well-established catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation, its bromine atom serves as a reliable anchor point for introducing nitrogen-based functionalities. Furthermore, the strategic placement of the nitro group unlocks powerful intramolecular cyclization strategies for building fused systems such as phenothiazines and carbazoles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this versatile substrate in the design and execution of novel synthetic routes, ultimately accelerating the discovery of new chemical entities in drug development and materials science.

References

  • Hassan, A., & Ali, M. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Wikipedia. (2023).
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. [Link]
  • Chemistry LibreTexts. (2023).
  • Franke, R., Schal, A., & Gladysz, J. A. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1836–1843. [Link]
  • ACS Green Chemistry Institute. (n.d.).
  • Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. RSC Advances. [Link]
  • ACS Publications. (1951). The Chemistry of Phenothiazine. Chemical Reviews. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
  • National Institutes of Health. (2017). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
  • PubChem. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • R Discovery. (2025).
  • ResearchGate. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]

Sources

Strategic Functionalization of 2-Bromo-1,3-dimethyl-5-nitrobenzene: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOL GUIDE

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromo-1,3-dimethyl-5-nitrobenzene is a key aromatic building block, distinguished by its strategically positioned functional groups that offer multiple avenues for chemical modification. This guide provides an in-depth exploration of its functionalization, focusing on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the reduction of the nitro moiety. By presenting detailed, field-proven protocols and the underlying chemical principles, this document serves as a comprehensive resource for chemists aiming to leverage this versatile intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications.

Introduction: The Synthetic Potential of a Trifunctional Aromatic Core

This compound (CAS No: 53906-84-6) is a substituted aromatic compound that has garnered significant interest in synthetic organic chemistry.[1][2] Its utility stems from the presence of three distinct functional groups: a bromine atom, a nitro group, and two methyl groups. This unique arrangement allows for a diverse range of chemical transformations, making it an invaluable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4] The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a precursor to the synthetically versatile amino group.[5] The bromine atom is an excellent handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methyl groups, in addition to providing steric influence, can also be functionalized under specific conditions.

This guide will detail key functionalization strategies for this compound, providing both the theoretical framework and practical, step-by-step protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds in organic synthesis.[6][7][8] For this compound, these reactions are pivotal for introducing aryl, heteroaryl, and other organic fragments at the bromine-bearing carbon.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[9][10][11] This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. A pre-formed Pd(0) catalyst or an in-situ generated one from a Pd(II) salt like Pd(OAc)₂ is common. The ligand, often a phosphine, stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered substrates like this compound, bulky electron-rich phosphine ligands such as XPhos or SPhos can be particularly effective.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is typically employed to dissolve both the organic and inorganic reagents.[6][12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13][14][15] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[16][17]

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, the choice of palladium and ligand is crucial. Bulky, electron-rich phosphine ligands are generally preferred for aryl bromides.[16] The selection of the specific ligand can be critical for achieving high yields, especially with less reactive amines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this transformation.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq) and BINAP (0.03 eq) to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[18][19] In this reaction, a nucleophile displaces the bromide leaving group. The nitro group, being para to the bromine, effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[20][21][22]

Causality of Experimental Choices:

  • Nucleophile: A variety of strong nucleophiles can be employed, including alkoxides, thiolates, and amines.[18] The choice of nucleophile will determine the nature of the newly introduced functional group.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[23]

Experimental Protocol: SNAr Reaction with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide (1.5 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Reduction of the Nitro Group: Accessing the Amino Moiety

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent functionalization possibilities, such as diazotization and amide bond formation.[24][25] This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[25]

Causality of Experimental Choices:

  • Reducing Agent: Several methods are available for nitro group reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[26] Alternatively, metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid, are also effective.[25][27] The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation may also reduce other sensitive groups.

Experimental Protocol: Reduction of the Nitro Group using Tin(II) Chloride

Materials:

  • Functionalized this compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the nitro-containing starting material (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a concentrated NaOH solution until the solution is basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aniline derivative by column chromatography if necessary.

Data Presentation & Visualization

Table 1: Summary of Functionalization Reactions

Reaction TypeReagents & ConditionsProduct TypeTypical Yields
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, Dioxane/H₂O, 100 °CBiaryl75-95%
Buchwald-Hartwig AminationMorpholine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °CAryl amine70-90%
Nucleophilic Aromatic SubstitutionNaOMe, DMF, 80 °CAryl ether60-85%
Nitro Group ReductionSnCl₂·2H₂O, HCl, Ethanol, RefluxAniline80-98%

Diagram 1: Key Functionalization Pathways of this compound

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat., Base) A->B C-C Bond Formation C Buchwald-Hartwig Amination (R2NH, Pd cat., Base) A->C C-N Bond Formation D Nucleophilic Aromatic Substitution (Nu-, Solvent, Heat) A->D C-Nu Bond Formation E Nitro Group Reduction ([H]) A->E Reduction P1 Biaryl Derivative B->P1 P2 Aryl Amine Derivative C->P2 P3 Substituted Nitrobenzene D->P3 P4 Substituted Aniline E->P4 P1->E Reduction P2->E Reduction P3->E Reduction Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)L2-Br B->C D Transmetalation (Ar'-B(OR)2, Base) C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic application of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and nitro group reduction allows for the efficient construction of a diverse array of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate, paving the way for the discovery and development of new chemical entities with significant applications in medicinal chemistry and materials science.

References

  • Chen, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China), 21 Suppl 1, S124-6.
  • Ragaini, F. (2001). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 101(11), 3495-3524.
  • Li, Z., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(1), 71-75.
  • Li, X., et al. (2024).
  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-13.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal.
  • Fors, B. P., & Buchwald, S. L. (2010). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 75(5), 15914-15917.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCBJz3ebHJqrXrjZUpt1c9Xqt6pjkywtR9cTQY8pmGESOjXWI96ZZkj0WcTKWLzhLpV6q1ZN9FE0Z8saDceTb6sWO5AlkUoqNroSw2VOtmApWDdlQOuqu7F7p2h3b-BKoKHyvRvfCTCXH1SifkxTdOHkvnwC055SbyXMc=]([Link]

Sources

Introduction: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 2-Bromo-1,3-dimethyl-5-nitrobenzene

This compound is a polysubstituted aromatic compound that serves as a highly versatile scaffold in organic synthesis.[1] Its structure is primed for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules in pharmaceutical and materials science research. The molecule's utility is derived from its distinct functional handles:

  • Aryl Bromide: This site is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Nitro Group: A powerful electron-withdrawing group, the nitro moiety can be readily reduced to an amino group. This transformation opens up a vast landscape of subsequent derivatization chemistries, including diazotization and acylation.

  • Steric Hindrance: The two methyl groups flanking the bromine atom provide significant steric bulk, which can influence the regioselectivity of certain reactions and the stability of the resulting products.

This guide provides detailed application notes and protocols for the key derivatization strategies of this compound, focusing on palladium-catalyzed cross-couplings and transformations involving the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the C-Br Bond

The bromine atom on the aromatic ring is the most versatile site for elaboration. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a C-C bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester.[2][3] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.

Causality Behind Experimental Choices:

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps, especially for sterically hindered substrates.

Experimental Protocol: Synthesis of 2-(Aryl)-1,3-dimethyl-5-nitrobenzene

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in toluene to form the active catalyst complex.

  • Add the catalyst solution to the Schlenk flask, followed by the toluene and water solvent system.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

ParameterValue/ConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active catalyst system for sterically demanding substrates.
Base K₃PO₄Effective base for activating the boronic acid for transmetalation.[6]
Solvent Toluene/WaterBiphasic system that facilitates both organic and inorganic reagent solubility.[6]
Temperature 80-100 °CProvides sufficient thermal energy to overcome activation barriers.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Add Reactants & Base (Substrate, Boronic Acid, K₃PO₄) Combine Combine & Add Solvents Start->Combine Catalyst Prepare Catalyst (Pd(OAc)₂, SPhos in Toluene) Catalyst->Combine Degas Degas with Argon Combine->Degas Heat Heat (80-100 °C) & Stir (4-12h) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc, H₂O, Brine) Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals.[8]

Causality Behind Experimental Choices:

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[9] The choice of a strong, non-nucleophilic base (like sodium tert-butoxide) is critical to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[10] The ligand system is again crucial, with bulky phosphine ligands being necessary to promote the reductive elimination step that forms the final C-N bond.[11]

Experimental Protocol: Synthesis of N-Aryl-2,6-dimethyl-4-nitroaniline

Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to a dry Schlenk flask.

  • Add the this compound and anhydrous toluene.

  • Add the amine coupling partner to the mixture.

  • Seal the flask and heat the mixture to 90-110 °C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

ParameterValue/ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA robust "third-generation" Buchwald-Hartwig catalyst system.
Base NaOt-BuStrong, non-nucleophilic base to facilitate amine deprotonation.[10]
Solvent Anhydrous TolueneAprotic solvent suitable for the reaction conditions.
Atmosphere Inert (Argon/N₂)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_prep Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Load Load Flask: Base, Ligand, Pd Source AddReactants Add Substrate, Toluene, & Amine Load->AddReactants SealHeat Seal & Heat (90-110 °C) & Stir (6-24h) AddReactants->SealHeat Monitor Monitor Progress (TLC/LC-MS) SealHeat->Monitor Quench Cool & Quench (Water) Monitor->Quench Extract Extract & Wash (EtOAc, Brine) Quench->Extract Purify Dry, Concentrate, & Purify Extract->Purify Product Final C-N Coupled Product Purify->Product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Derivatization via the Nitro Group

The nitro group provides a gateway to a different set of derivatives, primarily through its reduction to an amine.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an aniline is one of the most fundamental transformations in aromatic chemistry. The resulting amine is a versatile functional group that can undergo acylation, alkylation, diazotization, and other reactions.

Causality Behind Experimental Choices:

Several methods exist for this reduction. Catalytic hydrogenation (H₂/Pd-C) is a clean method but may not be suitable if other reducible functional groups are present. A classic and robust method is the use of tin(II) chloride (SnCl₂) in an acidic medium or metallic tin (Sn) and hydrochloric acid (HCl). This method is highly effective for nitro group reduction and is tolerant of the aryl bromide.[12]

Experimental Protocol: Synthesis of 3-Bromo-2,6-dimethylaniline

Objective: To reduce the nitro group of this compound.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated HCl. This may be an exothermic process.

  • Slowly add the acidic SnCl₂ solution to the ethanolic solution of the nitro compound.

  • Heat the reaction mixture to reflux (approx. 70-80 °C) for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the mixture in an ice bath and carefully basify by the slow addition of concentrated NaOH solution until the pH is >10. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can be further purified if necessary.

Data Presentation: Comparison of Nitro Reduction Methods

MethodReagentsProsCons
Tin(II) Chloride SnCl₂·2H₂O, HCl, EtOHHigh yield, tolerant of aryl halides.Generates tin waste.
Catalytic Hydrogenation H₂, Pd/CClean reaction, no metal waste.May reduce other functional groups.
Iron/Acid Fe powder, NH₄Cl or AcOHInexpensive, environmentally benign.Can be slower, requires filtration of iron salts.

Visualization: Nitro Group Reduction Workflow

Nitro_Reduction cluster_reaction Reduction Reaction cluster_workup Workup & Isolation Dissolve Dissolve Substrate in Ethanol AddReducer Add SnCl₂/HCl Solution Dissolve->AddReducer Reflux Reflux (70-80 °C) & Monitor (1-3h) AddReducer->Reflux Cool Cool in Ice Bath Reflux->Cool Basify Basify with NaOH (pH > 10) Cool->Basify Extract Extract with EtOAc Basify->Extract Isolate Wash, Dry, & Concentrate Extract->Isolate Product Aniline Product Isolate->Product

Caption: Workflow for the reduction of a nitro group using SnCl₂.

Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific substrate, Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for derivatization. The reaction involves the attack of a nucleophile on the aromatic ring, followed by the displacement of a leaving group.[13]

Mechanistic Considerations:

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group.[14][15] In this compound, the nitro group is meta to the bromine. This positioning means it can only provide weak inductive stabilization to the negatively charged Meisenheimer intermediate, rather than the powerful resonance stabilization seen in ortho/para systems.[16] Consequently, SNAr reactions on this substrate require harsh conditions (high temperatures, strong nucleophiles) and may proceed with low yields.

Conclusion

This compound is a synthetically powerful building block due to its orthogonal functional handles. The aryl bromide is readily functionalized through high-yielding and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Concurrently, the nitro group can be selectively reduced to an aniline, unlocking a rich and distinct set of subsequent chemical transformations. The strategic application of these protocols allows researchers to rapidly assemble complex molecular architectures for drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution.
  • Khan Academy. (2013). Nucleophilic aromatic substitution I.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NCERT. (n.d.). Amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene (CAS 53906-84-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and improve your reaction yields.

Synthesis Overview and Reaction Mechanism

The preparation of this compound is most reliably achieved via the electrophilic aromatic substitution (EAS) nitration of 2-bromo-1,3-dimethylbenzene (also known as 2-bromo-m-xylene). The reaction employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme:

2-bromo-1,3-dimethylbenzene is nitrated to form this compound.

The "Why": Understanding the Regioselectivity

The high regioselectivity of this reaction is a direct consequence of the directing effects of the substituents on the aromatic ring.

  • Methyl Groups (-CH₃): These are activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions.

  • Bromo Group (-Br): This is a deactivating group due to its electronegativity but is also an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (sigma complex) through resonance.

The incoming nitronium ion (NO₂⁺) is directed to the C5 position. This position is:

  • Para to the bromo substituent.

  • Ortho to one methyl group.

  • Sterically unhindered compared to the C4 and C6 positions, which are flanked by two substituents.

This combination of electronic and steric factors makes substitution at the C5 position the major and often exclusive outcome under controlled conditions.

Reaction Mechanism Workflow

The mechanism proceeds in two main stages: generation of the electrophile and the subsequent electrophilic aromatic substitution.

G cluster_0 Stage 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Stage 2: Electrophilic Aromatic Substitution A H₂SO₄ + HNO₃ B H₂NO₃⁺ + HSO₄⁻ A->B Protonation C NO₂⁺ + H₂O B->C Loss of Water D 2-bromo-1,3-dimethylbenzene + NO₂⁺ C->D Active Electrophile E Arenium Ion Intermediate (Sigma Complex) D->E Electrophilic Attack F This compound + H⁺ E->F Deprotonation

Caption: Key stages of the electrophilic nitration mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for nitrating substituted aromatic rings.[1][2][3] Yields and purity are highly dependent on precise execution and reagent quality.

Safety First: This reaction involves highly corrosive concentrated acids and is exothermic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolesMolar Eq.
2-Bromo-1,3-dimethylbenzeneC₈H₉Br185.065.00 g0.0271.0
Sulfuric Acid (98%)H₂SO₄98.0810 mL--
Nitric Acid (70%)HNO₃63.012.0 mL~0.032~1.2
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Crushed Ice / Deionized WaterH₂O18.02~100 g--
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Brine (Saturated NaCl)NaCl58.44~20 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Ethanol (for recrystallization)C₂H₅OH46.07As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (0.027 mol) of 2-bromo-1,3-dimethylbenzene in 10 mL of dichloromethane. Cool the flask in an ice-salt bath to 0 °C.

  • Preparation of Nitrating Mixture: In a separate, dry 50 mL flask, carefully and slowly add 10 mL of concentrated sulfuric acid. Cool this flask to 0 °C in an ice bath. With continuous stirring, add 2.0 mL of concentrated nitric acid dropwise to the sulfuric acid. Caution: This mixing is exothermic. Maintain the temperature below 10 °C. This mixture should be prepared fresh.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-1,3-dimethylbenzene over 20-30 minutes. The internal temperature of the reaction must be maintained between 0-5 °C. A color change to yellow or orange is typically observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product should have a lower Rf value than the starting material.

  • Work-up and Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water. A yellow precipitate of the crude product should form.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, caution: CO₂ evolution ), and finally with brine (1 x 20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield pale yellow crystals. An expected yield is typically in the range of 75-90%.

Troubleshooting and Yield Optimization (Q&A)

This section addresses common issues encountered during the synthesis.

Troubleshooting Workflow

G cluster_yield Low Yield / No Reaction cluster_purity Impure Product cluster_workup Workup Problems Start Unsatisfactory Result Yield_Cause1 Cause: Inactive Reagents (Old HNO₃/H₂SO₄) Start->Yield_Cause1 Yield_Cause2 Cause: Insufficient Time/Temp Start->Yield_Cause2 Purity_Cause1 Cause: Isomer Formation Start->Purity_Cause1 Purity_Cause2 Cause: Dinitration/Oxidation Start->Purity_Cause2 Workup_Cause1 Cause: Oily Product Start->Workup_Cause1 Yield_Sol1 Solution: Use fresh, high-purity acids. Yield_Cause1->Yield_Sol1 Yield_Sol2 Solution: Increase reaction time or allow to warm slowly to 10-15°C. Monitor by TLC. Yield_Cause2->Yield_Sol2 Purity_Sol1 Solution: Ensure strict temp control (0-5°C). Purify via column chromatography. Purity_Cause1->Purity_Sol1 Purity_Sol2 Solution: Avoid temp spikes. Use stoichiometric amount of HNO₃. Purity_Cause2->Purity_Sol2 Workup_Sol1 Solution: Ensure complete removal of acids. Attempt recrystallization from a different solvent (e.g., methanol, isopropanol). Workup_Cause1->Workup_Sol1 Workup_Cause2 Cause: Emulsion during Extraction Workup_Sol2 Solution: Add brine to break emulsion. Allow layers to separate over time. Workup_Cause2->Workup_Sol2

Caption: A logical guide for troubleshooting common synthesis issues.

Q1: My yield is very low or I recovered only starting material. What went wrong?

A: This is one of the most common issues and typically points to a problem with the nitrating agent or reaction conditions.

  • Causality (Reagents): The active electrophile, the nitronium ion (NO₂⁺), is formed in situ. If your nitric or sulfuric acid is old or has absorbed atmospheric moisture, the equilibrium for nitronium ion formation is hindered.

  • Solution: Always use fresh, concentrated acids (H₂SO₄ ≥96%, HNO₃ ≥68%).

  • Causality (Conditions): While temperature control is crucial to prevent side reactions, excessively low temperatures or insufficient reaction times can prevent the reaction from reaching completion. The two activating methyl groups on the starting material mean the reaction should proceed readily, but activation energy must still be overcome.

  • Solution: Ensure the reaction has run for the prescribed time. If TLC shows significant starting material remaining after 60 minutes, you can let the reaction stir for another 30-60 minutes or allow it to warm slowly to 10°C, monitoring carefully.

Q2: I've isolated a product, but my NMR spectrum shows a mixture of isomers. How can I improve selectivity?

A: While the C5 position is strongly favored, loss of temperature control can reduce regioselectivity.

  • Causality: Electrophilic aromatic substitution is kinetically controlled. Higher temperatures provide more energy, potentially overcoming the activation barrier for substitution at the less-favored C4 or C6 positions.

  • Solution: Strict temperature control is paramount. Ensure your ice-salt bath is efficient and that the nitrating mixture is added very slowly to prevent localized heating. If isomers persist, purification via column chromatography (silica gel, with a low-polarity eluent like hexane/ethyl acetate) is the most effective separation method.

Q3: The reaction mixture turned very dark brown or black, and I isolated a tarry, intractable material. What happened?

A: This indicates an uncontrolled exothermic reaction leading to oxidation and decomposition.

  • Causality: The combination of a strong oxidizing agent (HNO₃) and a strong dehydrating agent (H₂SO₄) can aggressively oxidize organic materials if the temperature rises uncontrollably. The activating methyl groups make the ring electron-rich and more susceptible to oxidation than benzene itself.[4]

  • Solution: This is a critical safety and yield issue. The cause is almost always adding the nitrating mixture too quickly or inadequate cooling. Re-attempt the synthesis with a more efficient cooling bath and a significantly slower, dropwise addition rate.

Q4: My product oiled out during recrystallization instead of forming crystals. How can I purify it?

A: This happens when the melting point of the solid is below the boiling point of the solvent or when residual impurities are present.

  • Causality: The presence of isomeric impurities or unreacted starting material can depress the melting point of the desired product, leading to an oil.

  • Solution:

    • Check Purity: First, run a TLC to confirm the presence of impurities.

    • Solvent Change: Try recrystallizing from a lower-boiling point solvent, such as methanol.

    • Column Chromatography: If recrystallization fails, column chromatography is the definitive method for removing impurities and isolating the pure product, which should then crystallize easily.

Frequently Asked Questions (FAQs)

  • Q: Why is concentrated sulfuric acid essential in this reaction?

    • A: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it. This protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring. Without sulfuric acid, the concentration of the nitronium ion is too low for the reaction to proceed efficiently.[2]

  • Q: Can I use a different nitrating agent?

    • A: While other nitrating systems exist (e.g., N₂O₅, nitronium salts like NO₂BF₄), the mixed acid (HNO₃/H₂SO₄) system is the most common, cost-effective, and well-understood method for this type of transformation.[5][6] Alternative methods are often reserved for substrates that are sensitive to strong acids.

  • Q: What is the optimal synthetic route starting from benzene?

    • A: The most logical sequence is:

      • Friedel-Crafts Alkylation: Benzene → m-Xylene.

      • Bromination: m-Xylene → 2-Bromo-1,3-dimethylbenzene.

      • Nitration: 2-Bromo-1,3-dimethylbenzene → this compound. Altering this order is problematic. For example, nitrating first would place a strongly deactivating nitro group on the ring, making subsequent Friedel-Crafts alkylation impossible.

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of techniques should be used:

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • TLC: A single spot on a TLC plate is a good indicator of purity.

      • Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure by showing the characteristic shifts and splitting patterns for the aromatic protons and carbons. Mass spectrometry will confirm the molecular weight.

References

  • Ohsawa, K., Yoshida, M., Izumikawa, M., et al. (2018). Bioorganic and Medicinal Chemistry, 26(23-24), 6023-6034. [Link]
  • Johnson, J. R., & Gauerke, C. G. (1928). m-BROMONITROBENZENE. Organic Syntheses, 8, 46. DOI: 10.15227/orgsyn.008.0046. [Link]
  • University of Northern Iowa. (n.d.).
  • Banushllari, L. (2024).
  • Pall, S. (n.d.). Nitration of Bromobenzene. Savita Pall and Chemistry. [Link]
  • PubChem. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene. [Link]
  • Kumar, A., & Kumar, V. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • LookChem. (n.d.). Cas 576-22-7, 2-Bromo-m-xylene. [Link]
  • PubChem. (n.d.). 2-Bromo-m-xylene.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. [Link]
  • Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PNAS. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-1,3-dimethyl-5-nitrobenzene (CAS 53906-84-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Understanding the Molecule: Physicochemical Properties

Before embarking on any purification strategy, a thorough understanding of the target molecule's properties is paramount. This compound is a substituted aromatic compound with moderate polarity, a characteristic dictated by the interplay of its functional groups. The electron-withdrawing nitro group and the bromine atom, combined with the electron-donating methyl groups, create a specific electronic and steric profile that governs its solubility and interaction with chromatographic stationary phases.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[PubChem][1]
Molecular Weight 230.06 g/mol [PubChem][1]
CAS Number 53906-84-6[PubChem][1]
Predicted Polarity Moderately PolarInferred from structure
Expected Solubility Soluble in many organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in non-polar solvents (e.g., hexanes); insoluble in water.General principles for similar compounds.[2]

The Synthetic Landscape: Anticipating Impurities

The purification strategy is intrinsically linked to the potential impurities generated during the synthesis of this compound. A common synthetic route involves the nitration of 2-bromo-1,3-dimethylbenzene.

Potential Impurities Include:

  • Isomeric Byproducts: Nitration of 2-bromo-1,3-dimethylbenzene can lead to the formation of other isomers, such as 2-bromo-1,3-dimethyl-4-nitrobenzene and 2-bromo-1,3-dimethyl-6-nitrobenzene. The separation of these positional isomers is often the primary purification challenge.

  • Unreacted Starting Material: Incomplete nitration will result in residual 2-bromo-1,3-dimethylbenzene.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro derivatives.

  • Residual Acids: Traces of the nitrating acids (sulfuric and nitric acid) may remain.

Purification Methodologies: A Troubleshooting Approach

This section is structured in a question-and-answer format to directly address the challenges you may face during the purification process.

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.

FAQs and Troubleshooting:

Q1: What is the best solvent for the recrystallization of this compound?

A1: For nitroaromatic compounds, alcoholic solvents are often a good starting point.[3] Ethanol and isopropanol are excellent candidates. A solvent pair system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. A good candidate will require a minimal amount of solvent for dissolution at elevated temperatures.

  • If the solid is insoluble in a particular solvent at room temperature, heat the test tube gently in a water bath. A suitable solvent will dissolve the compound upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The solvent that yields a good crop of crystals with minimal dissolved solid is your ideal choice.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

  • Solution 1: Re-dissolve and Cool Slowly. Reheat the solution until the oil redissolves. Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.

  • Solution 2: Use a Solvent Pair. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Highly conjugated impurities can be persistent. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip for every 100 mL of solvent). Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.

Column Chromatography

For complex mixtures, particularly for separating isomers, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Determine optimal solvent system (Rf of target ~0.3) Pack 2. Column Packing: Slurry pack silica gel in non-polar solvent TLC->Pack Load 3. Sample Loading: Dissolve crude in minimal solvent and load onto column Pack->Load Elute 4. Elution: Run solvent through column Load->Elute Collect 5. Fraction Collection: Collect small, equal-volume fractions Elute->Collect Analyze 6. TLC Analysis of Fractions: Identify fractions containing pure product Collect->Analyze Combine 7. Combine & Evaporate: Combine pure fractions and remove solvent Analyze->Combine

Caption: A typical workflow for purification by column chromatography.

FAQs and Troubleshooting:

Q1: What is the best stationary and mobile phase for purifying this compound?

A1:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective choice for compounds of moderate polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is recommended. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the target compound for the best separation.[5]

Q2: My isomeric impurities are co-eluting with my product. How can I improve the separation?

A2: Separating positional isomers can be challenging due to their similar polarities.

  • Solution 1: Decrease the Polarity of the Eluent. A less polar mobile phase will increase the interaction of the compounds with the silica gel, leading to better separation. This will, however, increase the elution time.

  • Solution 2: Use a Different Solvent System. Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane might provide a different separation profile.

  • Solution 3: Consider a Different Stationary Phase. For difficult separations of isomers, specialized stationary phases can be beneficial. Phenyl- or pentafluorophenyl- (PFP) bonded silica can offer different selectivity for aromatic compounds through π-π interactions.[6]

Q3: The compound is streaking on the TLC plate and the column. What is the cause?

A3: Streaking is often caused by overloading the sample or the presence of highly polar, acidic, or basic impurities.

  • Solution 1: Dilute the Sample. Ensure you are not spotting too much material on the TLC plate or loading too much onto the column.

  • Solution 2: Neutralize the Crude Product. If your synthesis involved acidic conditions, residual acid may be causing the streaking. Wash the crude product with a dilute sodium bicarbonate solution during your workup before attempting chromatography.

  • Solution 3: Add a Modifier to the Eluent. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can improve peak shape. For basic compounds, a small amount of triethylamine (e.g., 0.5%) can be beneficial.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Important Chemistry Tips. (2022, July 8).
  • MST.edu. (n.d.). Aromatic Nitro Compounds.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
  • Columbia University. (n.d.). Column chromatography.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.

Sources

Technical Support Center: Recrystallization of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the successful recrystallization of 2-bromo-1,3-dimethyl-5-nitrobenzene (CAS No. 53906-84-6). This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during the purification of this compound.

I. Understanding the Molecule and the Process

This compound is a substituted aromatic compound. The presence of the nitro group and the bromine atom on the benzene ring influences its polarity and solubility, which are key factors in developing an effective recrystallization procedure. Recrystallization is a purification technique used to remove impurities from a solid compound by dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize as the solution cools, leaving the impurities dissolved in the solvent.

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 53906-84-6[PubChem][1]
Molecular Formula C₈H₈BrNO₂[PubChem][1]
Molecular Weight 230.06 g/mol [PubChem][1]
Appearance Light yellow to yellow solid[ChemicalBook][2]
Predicted Boiling Point 301.5 ± 37.0 °C[ChemicalBook][2]
Predicted Density 1.533 ± 0.06 g/cm³[ChemicalBook][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow the solution to cool more slowly. Slow cooling is crucial for the formation of well-defined crystals.[3]

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: This is a common issue that can arise from a few factors. The most likely cause is that too much solvent was used, and the solution is not saturated. To fix this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, the solution may be supersaturated, meaning crystal nucleation has not initiated. You can induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a "seed crystal" of the pure compound.[3]

Q4: The yield of my recrystallized product is very low. Why?

A4: A low yield can be due to several reasons. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor. It is also possible that the product is being lost during filtration if the solution is not sufficiently cooled or if the crystals are washed with a solvent that is not ice-cold. To maximize your yield, use the minimum amount of hot solvent necessary to dissolve the crude product and ensure thorough cooling before and during filtration.

III. Detailed Troubleshooting Guide

This section provides a more in-depth look at potential problems during the recrystallization of this compound and their corresponding solutions.

ProblemProbable Cause(s)Solution(s)
Difficulty Dissolving the Crude Solid - The chosen solvent is inappropriate. - Insufficient solvent is being used. - The solvent is not hot enough.- Test the solubility of a small amount of the crude solid in various solvents to find a suitable one. - Gradually add more hot solvent until the solid dissolves. - Ensure the solvent is at or near its boiling point.
Premature Crystallization During Hot Filtration - The solution is cooling too quickly in the funnel. - The funnel and filter paper are at room temperature.- Use a stemless or short-stemmed funnel to minimize the surface area for cooling. - Pre-heat the funnel and the receiving flask with hot solvent before filtration. - Keep the solution at a boil until just before filtration.
Colored Impurities in the Final Product - The impurity has similar solubility to the product. - The impurity was not fully removed during the initial workup.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Be aware that using too much charcoal can reduce your yield.
Crystals are Very Fine or Powdery - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Insulating the flask can help slow the cooling process.

IV. Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the recrystallization of this compound.

1. Solvent Selection:

  • Based on the polarity of the target molecule, ethanol or methanol are recommended starting solvents.

  • To confirm the best solvent, perform a small-scale solubility test:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of the solvent at room temperature. If the solid dissolves, the solvent is not suitable.

    • If the solid does not dissolve, heat the test tube. If the solid dissolves in the hot solvent, it is a good candidate.

    • Allow the hot solution to cool. If crystals form, you have found a suitable solvent.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just cover the solid.

  • Heat the flask on a hot plate with gentle swirling.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, sand) or if activated charcoal was used to remove colored impurities, a hot filtration is necessary.

  • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask.

  • Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

5. Isolation of Crystals:

  • Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

  • Swirl the crystallized solution and pour it into the Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

6. Drying:

  • Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.

7. Analysis:

  • Weigh the dried, purified crystals to determine the yield.

  • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates a high degree of purity.

V. Visualizing the Workflow and Troubleshooting

Recrystallization Workflow Diagram:

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Crude_Solid Crude Solid Dissolution Dissolution in Hot Solvent Crude_Solid->Dissolution Solvent_Selection Solvent Selection Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals Analysis Analysis (Yield, MP) Pure_Crystals->Analysis

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree:

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield Start Problem Encountered Too_Much_Solvent Too Much Solvent? Start->Too_Much_Solvent Supersaturated Supersaturated? Start->Supersaturated Reheat_Add_Solvent Reheat & Add More Solvent Start->Reheat_Add_Solvent Oiling Out Check_Solvent_Volume Used Minimum Solvent? Start->Check_Solvent_Volume Low Yield Evaporate Evaporate Some Solvent Too_Much_Solvent->Evaporate Yes Induce_Crystallization Scratch/Seed Supersaturated->Induce_Crystallization Yes Cool_Slowly Cool Slowly Reheat_Add_Solvent->Cool_Slowly Check_Filtration_Temp Cooled Sufficiently? Check_Solvent_Volume->Check_Filtration_Temp Yes Optimize Optimize Conditions Check_Filtration_Temp->Optimize Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

VI. Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. In case of accidental contact, wash the affected area thoroughly with soap and water. Consult the Safety Data Sheet (SDS) for complete safety information before starting any experimental work.

VII. References

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to the Column Chromatography Purification of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-1,3-dimethyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through column chromatography. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure the success of your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of moderately polar aromatic nitro compounds like this compound, silica gel (230-400 mesh) is the industry-standard stationary phase.[1] Its slightly acidic nature and high surface area provide excellent resolving power for this class of molecules.[1] Should you observe any degradation of your compound on silica, consider using deactivated silica gel or an alternative stationary phase such as alumina.[1][2]

Q2: How do I select the optimal mobile phase (eluent) for my separation?

A2: The key to a successful separation is finding a mobile phase that provides a good retention factor (Rf) for your target compound. A good starting point is a binary mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1][3] To determine the ideal ratio, first run a Thin-Layer Chromatography (TLC) analysis. The optimal eluent system will give your product an Rf value between 0.2 and 0.4, which generally translates to a good separation on the column.[4][5]

Q3: What is the appropriate amount of silica gel to use for my column?

A3: A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[1] For separations of impurities with very similar polarities to the product, a higher ratio may be necessary to achieve baseline separation.

Q4: My compound is not very soluble in the eluent. How should I load it onto the column?

A4: If your compound has poor solubility in the mobile phase, a "dry loading" technique is recommended.[6] This involves pre-adsorbing your crude material onto a small amount of silica gel. First, dissolve your sample in a suitable volatile solvent (like dichloromethane or acetone), then add a small portion of silica gel.[6] The solvent is then removed under reduced pressure to yield a free-flowing powder, which can be carefully added to the top of your packed column.[6]

In-Depth Troubleshooting Guide

This section addresses more complex issues that can arise during the column chromatography of this compound.

Issue 1: Poor Separation of Impurities

Symptom: Your collected fractions are consistently showing a mixture of your desired product and one or more impurities, as confirmed by TLC or other analytical methods.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: If the Rf values of your product and impurities are too close on the TLC plate, the separation on the column will be challenging.

    • Solution: Systematically screen different solvent systems. If a hexane/ethyl acetate system is not providing adequate separation, consider trying a hexane/dichloromethane or a toluene/ethyl acetate mixture. The addition of a small percentage of a more polar solvent can sometimes dramatically improve selectivity.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.

    • Solution: Reduce the amount of sample loaded onto the column. As a rule of thumb, the amount of crude material should not exceed 2-3% of the total weight of the stationary phase.

  • Improper Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure your column is packed uniformly. Preparing a slurry of the silica gel in the initial mobile phase and carefully pouring it into the column can help create a homogenous packed bed.[5] Gently tapping the column as the silica settles can also help to remove air pockets.[5]

Issue 2: The Product is Eluting Too Slowly or Not at All

Symptom: You have passed a large volume of the mobile phase through the column, but your product is not eluting, or is eluting very slowly, leading to broad bands and excessive solvent consumption.

Possible Causes & Solutions:

  • Mobile Phase is Not Polar Enough: The chosen eluent may not have sufficient polarity to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase.[5] For a hexane/ethyl acetate system, this would involve incrementally increasing the percentage of ethyl acetate. This can be done in a stepwise or gradient fashion.

  • Compound Decomposition on Silica: Although less common for this specific compound, some nitroaromatics can interact strongly with the acidic sites on silica gel, leading to irreversible adsorption or degradation.

    • Solution: First, test the stability of your compound on silica by spotting a solution of the pure compound on a TLC plate and letting it sit for an hour before eluting. If streaking or the appearance of new spots is observed, your compound may be unstable. In this case, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina.[2]

Issue 3: The Product is Eluting Too Quickly

Symptom: Your product is coming off the column in the first few fractions, co-eluting with non-polar impurities.

Possible Causes & Solutions:

  • Mobile Phase is Too Polar: The eluent is too strong and is not allowing for sufficient interaction between your compound and the stationary phase.

    • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Again, use TLC as your guide to find the optimal solvent ratio.

Detailed Experimental Protocol: Column Chromatography of this compound

This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.

Materials and Reagents
Reagent/MaterialGrade
Crude this compoundSynthesis Grade
Silica Gel230-400 Mesh
HexanesHPLC Grade
Ethyl AcetateHPLC Grade
DichloromethaneACS Grade
Glass Chromatography ColumnAppropriate Size
Cotton or Glass Wool
SandWashed
TLC PlatesSilica Gel 60 F254
Collection Tubes/Flasks
Rotary Evaporator
Step-by-Step Procedure
  • TLC Analysis:

    • Dissolve a small amount of your crude material in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • Identify the solvent system that gives your product an Rf of approximately 0.3.[4]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in your chosen initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane.

    • Using a pipette, carefully add the sample solution to the top of the column.

    • Allow the sample to fully absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of your compound by periodically taking a small aliquot from the collected fractions and analyzing by TLC.

  • Isolation of Purified Product:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Safety Precautions

This compound and the solvents used in this procedure should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.[7][8] Avoid inhalation of dust and vapors.[7][8] In case of skin contact, wash the affected area thoroughly with soap and water.[9] For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical.[7][8][9][10]

References

  • Apollo Scientific. (2023, March 12). This compound Safety Data Sheet.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. National Institutes of Health.
  • Spectrum Chemical. (2022, May 31). 1-Bromo-2-nitrobenzene Safety Data Sheet.
  • Sigma-Aldrich. (2014, June 29). 5-Bromo-5-nitro-1,3-dioxane Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). 5-Bromo-m-xylene Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 16). 1-Bromo-2-nitrobenzene Safety Data Sheet.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals.
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Alwsci Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • BenchChem. (n.d.). Technical Support Center: Purifying 1-Bromo-3-butoxy-5-nitrobenzene with Column Chromatography.
  • BenchChem. (n.d.). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.

Sources

Technical Support Center: Synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene, a key intermediate in various research and development applications. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The synthesis typically proceeds via one of two primary electrophilic aromatic substitution (EAS) pathways: the bromination of 3,5-dimethylnitrobenzene or the nitration of 5-bromo-m-xylene. While seemingly straightforward, the interplay of activating (methyl) and deactivating (nitro, bromo) groups on the aromatic ring necessitates precise control to avoid unwanted side products. This guide provides in-depth, experience-driven answers to common experimental issues.

Troubleshooting and FAQs

This section addresses specific problems you may encounter. The solutions are based on fundamental chemical principles and validated laboratory practices.

Part 1: Issues in the Bromination of 3,5-Dimethylnitrobenzene

This route is often preferred due to the reduced risk of oxidizing the methyl groups. However, controlling the electrophilicity of the bromine and reaction conditions is paramount.

Question 1: My bromination reaction has a low conversion rate, with significant starting material left even after extended reaction times. How can I drive the reaction to completion?

Answer: A sluggish reaction in this synthesis points to insufficient electrophilicity of the brominating agent. The substrate, 3,5-dimethylnitrobenzene, has a moderately deactivated ring due to the electron-withdrawing nitro group, although this is partially offset by the two activating methyl groups.

  • Causality: The mechanism of bromination requires a potent electrophile (Br⁺ or a Br-Lewis acid complex) to attack the electron-rich aromatic ring.[1] If the electrophile is not strong enough, the activation energy for the formation of the sigma complex (the rate-determining step) will be too high, resulting in a slow reaction.[2]

  • Troubleshooting Steps:

    • Catalyst Choice: Standard iron filings (Fe) or iron(III) bromide (FeBr₃) are effective Lewis acid catalysts. FeBr₃ is generally more potent as it doesn't require an in-situ reaction with Br₂ to form the active catalyst. Ensure your catalyst is anhydrous, as water can deactivate it.

    • Solvent: Using a non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is standard. For deactivated systems, sometimes a slightly more polar solvent or no solvent (neat conditions) can be effective, but this must be carefully managed to control temperature.

    • Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. A modest increase in temperature, for instance from room temperature to 40-50°C, can significantly improve the conversion rate without drastically increasing byproduct formation. Monitor the reaction progress closely using TLC or GC.

Question 2: My TLC analysis shows multiple product spots. I suspect over-bromination (di-bromination). How can I prevent this?

Answer: The formation of di-bromo byproducts, such as 2,4-dibromo-1,3-dimethyl-5-nitrobenzene, is a classic example of a competing subsequent reaction. Although the first bromine atom added is deactivating, the ring is still activated by two methyl groups, making a second substitution possible under forcing conditions.

  • Causality: The law of mass action dictates that a higher concentration of the brominating agent or extended reaction times will increase the probability of a second electrophilic attack.

  • Preventative Measures:

    • Stoichiometry Control: This is the most critical factor. Use a slight excess of the substrate or a stoichiometric amount of bromine (1.0 to 1.05 equivalents). Avoid using a large excess of bromine. Adding the bromine solution dropwise over a period allows its concentration to remain low, favoring mono-substitution.

    • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable rate. Over-bromination has a higher activation energy than the initial bromination, so lower temperatures will disproportionately slow the side reaction.

    • Reaction Monitoring: Do not run the reaction for a fixed time blindly. Monitor the disappearance of the starting material by TLC or GC. Once the starting material is consumed, quench the reaction immediately to prevent further substitution.

Question 3: I've successfully purified my product, but NMR analysis shows trace impurities. Could the methyl groups have reacted?

Answer: While less common during bromination than nitration, oxidation of the benzylic methyl groups is possible, especially if the reaction conditions are too harsh or if contaminants are present. This would result in the formation of brominated benzaldehyde or benzoic acid derivatives.

  • Causality: The benzylic C-H bonds of the methyl groups are susceptible to radical or oxidative cleavage. This is less likely with Br₂/FeBr₃ but can occur if there is excessive heating or exposure to light, which can generate bromine radicals.

  • Diagnosis and Prevention:

    • Check NMR/IR: Look for signals corresponding to aldehyde (~9-10 ppm in ¹H NMR) or carboxylic acid protons (>10 ppm in ¹H NMR), and a strong C=O stretch in the IR spectrum (~1700 cm⁻¹).

    • Prevention: Conduct the reaction in the dark to prevent radical chain reactions. Use purified reagents and maintain careful temperature control. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if you suspect oxidative side reactions.

Part 2: Issues in the Nitration of 5-Bromo-m-xylene

This route is also viable, but the powerful oxidizing nature of the nitrating mixture (HNO₃/H₂SO₄) presents a significant risk to the sensitive methyl groups.

Question 1: My primary side product is insoluble in organic solvents but dissolves in aqueous base. I believe it's an oxidized byproduct. Why does this happen and how can I stop it?

Answer: This is the most common and significant side reaction in this synthetic route. The observation of base solubility strongly suggests the formation of a carboxylic acid, likely 2-bromo-5-nitro-m-toluic acid or 2-bromo-5-nitroisophthalic acid, from the oxidation of one or both methyl groups.

  • Causality: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is a potent oxidizing agent. The benzylic protons on the methyl groups are particularly susceptible to oxidation under these strongly acidic and hot conditions.[3]

  • Mitigation Strategies:

    • Temperature Control (Critical): The rate of oxidation increases exponentially with temperature. The reaction must be kept cold. Perform the addition of the nitrating mixture dropwise to the substrate solution while maintaining the internal temperature between 0°C and 5°C using an ice-salt bath.

    • Milder Nitrating Agents: If oxidation remains a problem, consider alternative, less-oxidizing nitrating agents. The choice of agent can dramatically reduce byproduct formation. See the table below for a comparison.

    • Reverse Addition: Adding the substrate (5-bromo-m-xylene) slowly to the cold nitrating mixture can sometimes help maintain a low concentration of the organic compound in the highly oxidizing medium, reducing its degradation.

Nitrating AgentTypical ConditionsOxidative PotentialComments
Conc. HNO₃ / Conc. H₂SO₄ 0-10°CHigh Standard, effective, but high risk of oxidation. Requires strict temperature control.
Fuming HNO₃ / Acetic Anhydride 0-5°CModerate Forms acetyl nitrate in situ, a less aggressive but still effective nitrating agent.
KNO₃ / Conc. H₂SO₄ 0-10°CModerate-High A common alternative, but still strongly oxidizing.
N₂O₅ in CH₂Cl₂ -10 to 0°CLow A much milder, non-acidic alternative, but N₂O₅ is less common and requires careful handling.

Question 2: How can I effectively separate the desired nitro product from the acidic byproduct during workup?

Answer: The difference in acidity between the neutral desired product and the carboxylic acid byproduct allows for a straightforward separation via extraction.

  • Protocol:

    • After quenching the reaction mixture on ice, extract the entire mixture into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).

    • The acidic byproduct will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral desired product will remain in the organic layer.

    • Separate the layers. The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude product, which is now largely free of the acidic impurity. You can re-acidify the aqueous layer to recover the acid byproduct for characterization if needed.

Experimental Protocols & Methodologies

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Protocol A: Optimized Bromination of 3,5-Dimethylnitrobenzene
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber containing NaOH solution), add 3,5-dimethylnitrobenzene (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per gram of substrate).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.05 eq) to the stirred solution.

  • Bromine Addition: Dissolve bromine (1.05 eq) in a small amount of DCM and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature over 30-60 minutes.

  • Reaction: Stir the reaction at room temperature, monitoring its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). If the reaction is slow, it may be gently warmed to 35-40°C.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or methanol to yield this compound as a solid.

Mechanistic Visualizations

The following diagrams illustrate the key chemical transformations and troubleshooting logic.

eas_mechanism cluster_step1 Step 1: Sigma Complex Formation (Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) A Aromatic Ring + Br-FeBr3 B Arenium Ion (Sigma Complex, Resonance Stabilized) A->B Attack by π-system C Deprotonation by FeBr4- B->C Loss of Aromaticity D Product + HBr + FeBr3 C->D Aromaticity Restored

Caption: General mechanism for electrophilic aromatic bromination.

troubleshooting_workflow cluster_bromination Route: Bromination cluster_nitration Route: Nitration node_action node_action start Low Yield or Side Products? b_issue Primary Issue? start->b_issue Bromination Route n_issue Primary Issue? start->n_issue Nitration Route b_slow Slow Reaction b_issue->b_slow b_over Di-bromination b_issue->b_over b_slow_sol Action: - Increase Temperature (to 40°C) - Use stronger catalyst (FeBr3) b_slow->b_slow_sol b_over_sol Action: - Reduce Br2 to 1.0 eq - Add Br2 slowly - Lower Temperature b_over->b_over_sol n_oxid Oxidation (Acid Byproduct) n_issue->n_oxid n_oxid_sol Action: - Maintain Temp at 0-5°C - Use milder nitrating agent - Purify with base wash n_oxid->n_oxid_sol oxidation_side_reaction reactant 5-Bromo-m-xylene intermediate Benzylic Radical/Cation Intermediate reactant->intermediate Attack on Benzylic C-H oxidizing_agent [O] (from HNO3/H2SO4) oxidizing_agent->intermediate product Carboxylic Acid Byproduct (e.g., 3-Bromo-5-methylbenzoic acid) intermediate->product Further Oxidation

Caption: Pathway for the oxidation of a methyl group side reaction.

References

Sources

Technical Support Center: A Researcher's Guide to Managing Isomeric Impurities in 2-bromo-1,3-dimethyl-5-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for the synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights to address the common challenge of isomeric impurity formation. Here, you will find practical, step-by-step guidance to ensure the synthesis of a high-purity final product, a critical aspect in pharmaceutical research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities encountered in the synthesis of this compound?

The synthesis of this compound is typically achieved through the nitration of 1-bromo-3,5-dimethylbenzene. The directing effects of the substituents on the aromatic ring—two methyl groups and a bromine atom—can lead to the formation of several isomers.[1][2][3] The most common isomeric impurities are 2-bromo-1,3-dimethyl-4-nitrobenzene and 4-bromo-1,3-dimethyl-2-nitrobenzene. The relative proportions of these isomers are highly dependent on the reaction conditions.

Q2: Why is the control of isomeric impurities critical in pharmaceutical development?

In the realm of drug development, the presence of even minute quantities of isomeric impurities can have profound implications. Different isomers of a compound can possess distinct pharmacological, toxicological, and metabolic properties.[4][5] The inclusion of unintended isomers can result in diminished therapeutic efficacy, heightened side effects, or unforeseen toxicity.[4][5] Consequently, regulatory bodies like the FDA and EMA enforce stringent guidelines on impurity levels in active pharmaceutical ingredients (APIs), making the management of isomeric purity a cornerstone of process chemistry and quality assurance.[6][7][8][9]

Q3: Which reaction parameters are most influential in determining the isomeric ratio?

The regioselectivity of the nitration reaction is sensitive to several key parameters:

  • Temperature: Elevated temperatures can diminish selectivity, leading to an increased proportion of undesired isomers and the potential for dinitration byproducts.[10][11]

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., a mixture of nitric and sulfuric acids) are crucial in controlling the reaction's course.[10][11]

  • Reaction Time: Extended reaction times can contribute to the formation of more thermodynamically stable, yet undesirable, byproducts.

  • Mixing and Rate of Addition: Inadequate mixing or a rapid addition of the nitrating agent can create localized "hot spots" of high reactant concentration, fostering non-selective side reactions.

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to help you navigate and resolve specific challenges during the synthesis and purification of this compound.

Problem 1: My post-reaction analysis (GC-MS or ¹H NMR) indicates a high percentage of the 2-bromo-1,3-dimethyl-4-nitrobenzene and/or 4-bromo-1,3-dimethyl-2-nitrobenzene isomer.

Root Cause Analysis:

The formation of these isomeric impurities is a common outcome of the nitration of 1-bromo-3,5-dimethylbenzene. The directing effects of the two methyl groups (ortho, para-directing) and the bromine atom (ortho, para-directing but deactivating) are not perfectly aligned to yield a single product.[1][12][13] Suboptimal reaction conditions can shift the product distribution in favor of these undesired isomers.

Solution Workflow:

  • Strict Temperature Regulation:

    • Recommendation: It is imperative to maintain a consistent and low reaction temperature, ideally between 0 and 5 °C, throughout the addition of the nitrating agent.

    • Rationale: Lower temperatures enhance the regioselectivity of the electrophilic aromatic substitution, favoring the formation of the kinetically controlled product, which in this case is the desired 5-nitro isomer.

  • Controlled Reagent Addition:

    • Recommendation: The nitrating agent should be added dropwise to the solution of 1-bromo-3,5-dimethylbenzene over a significant period (e.g., 1-2 hours) with efficient and vigorous stirring.

    • Rationale: This methodical approach prevents localized increases in temperature and reactant concentration, thereby minimizing the occurrence of less selective nitration pathways.

  • Optimized Nitrating System:

    • Recommendation: A well-established and effective nitrating system for this transformation is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid serves as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).

    • Rationale: Employing a standardized and well-characterized nitrating system leads to more reproducible and predictable isomeric ratios.

Experimental Protocol: Optimized Nitration of 1-bromo-3,5-dimethylbenzene

StepProcedure
1 Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Add 1-bromo-3,5-dimethylbenzene (1.0 eq).
2 Immerse the flask in an ice-water bath to cool the contents to 0 °C.
3 While maintaining the temperature below 10 °C, slowly add concentrated sulfuric acid (2.0 eq).
4 In a separate vessel, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
5 Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature remains at or below 5 °C.
6 Following the complete addition, continue to stir the reaction mixture at 0-5 °C for an additional hour.
7 Monitor the reaction's progress using TLC or GC-MS to confirm the complete consumption of the starting material.
8 Carefully quench the reaction by pouring the mixture onto crushed ice.
9 Extract the product using a suitable organic solvent, such as dichloromethane or ethyl acetate.
10 Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
Problem 2: I am finding it difficult to separate the isomeric impurities from the desired this compound using standard column chromatography.

Root Cause Analysis:

The isomeric products of this reaction possess very similar polarities and molecular weights, which makes their separation by conventional silica gel column chromatography a significant challenge, frequently leading to co-elution and poor resolution.

Solution Workflow:

  • Purification by Recrystallization:

    • Recommendation: Recrystallization is often the most efficacious method for purifying the desired this compound.[14][15][16]

    • Rationale: As the major product, the desired isomer will preferentially crystallize from a carefully selected solvent system, leaving the more soluble isomeric impurities behind in the mother liquor.[14]

    • Solvent Selection: Suitable solvents for recrystallization include ethanol, methanol, or a mixture of hexanes and ethyl acetate. The optimal solvent or solvent system should be determined empirically.[16]

  • High-Performance Liquid Chromatography (HPLC):

    • Recommendation: For analytical quantification and small-scale preparative separations, reversed-phase HPLC can provide the necessary high resolution.[17][18][19]

    • Rationale: HPLC offers superior separation power compared to standard column chromatography, attributable to the use of smaller stationary phase particles and the application of high pressure.[17]

Experimental Protocol: Purification via Recrystallization

StepProcedure
1 Dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol).
2 If the solution is colored, add a small quantity of activated charcoal and briefly heat the mixture.
3 Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
4 Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
5 Collect the resulting crystals by vacuum filtration and wash them with a small volume of cold solvent.
6 Dry the crystals under vacuum to remove any residual solvent.
7 Assess the purity of the recrystallized product and the composition of the mother liquor by GC-MS or HPLC to evaluate the separation efficiency.

Visualizing the Chemistry and Workflow

Diagram 1: Synthesis and Isomer Formation Pathway

G cluster_start Starting Material cluster_reaction Nitration cluster_products Products A 1-bromo-3,5-dimethylbenzene B HNO₃ / H₂SO₄ 0-5 °C A->B C This compound (Desired Product) B->C Major Product D Isomeric Impurities (e.g., 4-nitro, 2-nitro) B->D Minor Byproducts

Caption: Nitration of 1-bromo-3,5-dimethylbenzene yielding the desired product and isomeric impurities.

Diagram 2: Troubleshooting and Resolution Workflow

G Start High Isomeric Impurity Level Detected Q1 Was Reaction Temperature Strictly Controlled (0-5 °C)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was Nitrating Agent Added Dropwise? A1_Yes->Q2 Sol1 Implement Rigorous Temperature Control A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Purity Still Suboptimal After Reaction Optimization? A2_Yes->Q3 Sol2 Employ Slow, Controlled Addition Protocol A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Purification Purification Method: Recrystallization A3_Yes->Purification End High-Purity Product Achieved A3_No->End Sol3 Proceed to Purification Step Purification->End

Caption: A systematic workflow for troubleshooting and resolving issues with isomeric impurities.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Electrophilic aromatic directing groups - Wikipedia Source: Wikipedia URL:[Link]
  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: ICH URL:[Link]
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
  • Title: Directing Effects | ChemTalk Source: ChemTalk URL:[Link]
  • Title: Substituent Effects | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL:[Link]
  • Title: Directing Effects in Electrophilic Aromatic Substitution Reactions Source: Organic Chemistry Tutor URL:[Link]
  • Title: ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy Source: ECA Academy URL:[Link]
  • Title: Video: Directing Effect of Substituents: meta-Directing Groups Source: JoVE URL:[Link]
  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: ResolveMass Labor
  • Title: Guidance for Industry Q3B(R2) Impurities in New Drug Products Source: FDA URL:[Link]
  • Title: FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 Source: ECA Academy URL:[Link]
  • Title: A process for separating nitration isomers of substituted benzene compounds Source: Google Patents URL
  • Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: FDA URL:[Link]
  • Title: Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography Source: Waters Corpor
  • Title: International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Products Source: Federal Register URL:[Link]
  • Title: Separation of nitrotoluene isomers Source: Sciencemadness.org URL:[Link]
  • Title: TNT - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Process for the separation of nitrotoluene isomers Source: Google Patents URL
  • Title: 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes Source: Chemistry LibreTexts URL:[Link]
  • Title: Analytical advances in pharmaceutical impurity profiling Source: Ovid URL:[Link]
  • Title: Nitration of Bromobenzene Source: Savita Pall and Chemistry URL:[Link]
  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL:[Link]
  • Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: MSU chemistry URL:[Link]
  • Title: Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry Source: PubMed URL:[Link]
  • Title: Synthesis of meta-bromonitrobenzene Source: PrepChem.com URL:[Link]
  • Title: m-BROMONITROBENZENE Source: Organic Syntheses Procedure URL:[Link]
  • Title: Nitration of Bromobenzene | PDF | Organic Chemistry Source: Scribd URL:[Link]
  • Title: Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Title: Identification of Pharmaceutical Impurities Source: Taylor & Francis Online URL:[Link]
  • Title: 16.10: Synthesis of Polysubstituted Benzenes Source: Chemistry LibreTexts URL:[Link]
  • Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: PMC - NIH URL:[Link]
  • Title: NITRATION TIME! Making A Chemical Called Nitrobromobenzene Source: YouTube URL:[Link]
  • Title: Nitration of Substituted Aromatic Rings and Rate Analysis Source: Vdocument URL:[Link]
  • Title: this compound | C8H8BrNO2 | CID 7022096 Source: PubChem URL:[Link]
  • Title: Recrystalliz
  • Title: Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects Source: ResearchG
  • Title: Separation of olefinic isomers Source: Google Patents URL
  • Title: Nitration of Bromobenzene Source: YouTube URL:[Link]
  • Title: (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography Source: NACALAI TESQUE, INC. URL:[Link]
  • Title: Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characteriz
  • Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns Source: W

Sources

optimizing reaction conditions for Suzuki coupling of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Optimization

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura coupling of 2-bromo-1,3-dimethyl-5-nitrobenzene. This substrate presents a unique challenge: the C-Br bond is activated by the electron-withdrawing nitro group, which should facilitate the oxidative addition step.[1][2] However, the two ortho-methyl groups introduce significant steric hindrance, which can impede the approach of the palladium catalyst and complicate the reaction.[3][4] This guide is designed to help you navigate these competing electronic and steric factors to achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My initial attempt at the Suzuki coupling of this compound failed. What is the most likely cause?

A1: Failure with this substrate typically stems from an inability to overcome the steric hindrance imposed by the two ortho-methyl groups. The most common issues are:

  • Suboptimal Ligand Choice: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The catalyst requires a bulky, electron-rich ligand to promote the challenging oxidative addition step.[5][6]

  • Inactive Catalyst: The palladium(0) active species may not be forming efficiently from a Pd(II) precatalyst, or it may have decomposed. This can be due to the presence of oxygen or insufficient activation.

  • Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent system may not provide adequate solubility for all components.

Q2: What is the best palladium catalyst and ligand combination to start with for this sterically hindered substrate?

A2: For sterically demanding couplings, particularly those involving electron-deficient aryl halides, catalyst systems with bulky, electron-rich monophosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.[5]

  • Recommended Starting Point: A combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos , SPhos , or RuPhos . These ligands create a sterically demanding and electron-rich catalytic center that is highly active for the oxidative addition of hindered aryl bromides.[6]

  • Alternative: Using a pre-formed, air-stable precatalyst like XPhos Pd G3 or SPhos Pd G3 is an excellent choice. These "G3" (third-generation) precatalysts are designed for rapid, reliable activation to the active Pd(0) species, leading to more consistent results.

While Pd(PPh₃)₄ is a classic catalyst, its moderate bulk and electron-donating ability often render it insufficient for such a challenging transformation.

Q3: Which base and solvent system should I choose?

A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7][8]

  • Base Selection: A moderately strong to strong inorganic base is typically required.

    • Good Starting Point: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9][10]

    • For Difficult Couplings: Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and basicity.[9][11]

  • Solvent System: A polar aprotic solvent, often in a biphasic mixture with water, is standard.

    • Recommended Systems: 1,4-Dioxane/water, THF/water, or toluene/water (e.g., in a 4:1 or 5:1 ratio).[9][12] Water aids in dissolving the inorganic base and facilitates the key transmetalation step.

    • Anhydrous Conditions: If protodeboronation of the boronic acid is a concern, an anhydrous system using a strong base like K₃PO₄ in a solvent like anhydrous dioxane can be attempted.[5]

Q4: What are the most common side reactions with this substrate and how can I minimize them?

A4: The three primary side reactions to monitor are:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often promoted by excess water, high temperatures, or prolonged reaction times.[6]

    • Mitigation: Use a slight excess (1.1–1.2 equivalents) of the boronic acid. Consider using a more stable boronic acid pinacol ester (Bpin) derivative. Ensure the reaction is not heated for an unnecessarily long time.

  • Hydrodehalogenation: This is the replacement of the bromine atom on your starting material with a hydrogen atom, resulting in 1,3-dimethyl-5-nitrobenzene.

    • Mitigation: This side reaction can be complex but is often minimized by ensuring high-purity, anhydrous, and thoroughly degassed solvents and running the reaction under a strict inert atmosphere.[6]

  • Homocoupling: This side reaction produces a biphenyl product from the coupling of two boronic acid molecules or a biaryl from two molecules of the aryl bromide. It is often a sign of oxygen contamination or suboptimal catalyst performance.[1][6]

    • Mitigation: Rigorous degassing of all solvents and reagents is crucial. Ensure the catalyst is active and the stoichiometry is correct.

In-Depth Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) species is not forming or is decomposing. This is common if oxygen is present. 2. Inefficient Ligand: The chosen ligand is not bulky or electron-rich enough to facilitate oxidative addition.[5][13] 3. Low Temperature: The activation energy for the sterically hindered oxidative addition is not being met. 4. Incorrect Base: The base is not strong enough or soluble enough to promote transmetalation.1. Degas Rigorously: Use a freeze-pump-thaw technique (3-4 cycles) for solvents. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use a fresh batch of catalyst or a more stable precatalyst (e.g., XPhos Pd G3).[6] 2. Screen Ligands: Switch to a bulkier, more electron-rich ligand like XPhos, SPhos, or RuPhos. 3. Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments (typical range is 80-110 °C).[14] 4. Change Base: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[9]
Significant Formation of Side Products 1. Homocoupling: Oxygen is present in the reaction mixture, leading to oxidative homocoupling of the boronic acid.[1] 2. Protodeboronation: The boronic acid is unstable under the reaction conditions (excess water, high heat).[6] 3. Hydrodehalogenation: Impurities in solvents or reagents are acting as a hydride source.1. Improve Inert Atmosphere Technique: Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of inert gas throughout the reaction setup and duration. 2. Protect the Boronic Acid: Switch from the boronic acid to its corresponding pinacol ester (Bpin). Use only the necessary amount of water or switch to anhydrous conditions. 3. Use High-Purity Reagents: Use high-purity, anhydrous grade solvents.
Reaction is Sluggish or Stalls 1. Poor Solubility: One of the reaction components (e.g., the base or boronate salt) is not sufficiently soluble in the chosen solvent system. 2. Catalyst Deactivation: The active Pd(0) species is aggregating into inactive palladium black.1. Modify Solvent System: Increase the proportion of water slightly, or switch to a solvent with better solubilizing properties like DMF or DMAc (use with caution, as these can sometimes coordinate to the metal center).[15][16] 2. Increase Ligand Ratio: For catalyst systems generated in situ (e.g., Pd(OAc)₂ + Ligand), increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can help stabilize the catalytic species.
Inconsistent Results / Poor Reproducibility 1. Variable Reagent Quality: The boronic acid may be degrading upon storage, or the base may be hydrated to varying degrees. 2. Inconsistent Degassing: Small variations in oxygen exposure between runs can lead to large differences in yield.1. Use Fresh Reagents: Use a fresh bottle of boronic acid or purify it before use. Dry the base (e.g., K₃PO₄) in an oven before use. 2. Standardize Protocol: Develop a consistent, standardized procedure for degassing and setting up the reaction under an inert atmosphere.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][12]

Suzuki_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->oa_complex oa_label Oxidative Addition (Rate-Limiting Step) trans_complex Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) oa_complex->trans_complex trans_label Transmetalation trans_complex->pd0 product Ar-Ar' (Product) trans_complex->product re_label Reductive Elimination aryl_halide Ar-Br (Your Substrate) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting Workflow

This decision tree illustrates a logical workflow for troubleshooting a failed or low-yielding reaction with this compound.

Troubleshooting_Workflow start Reaction Start: Low Yield / No Reaction check_inert Is your inert atmosphere technique flawless? start->check_inert improve_inert Action: Improve Degassing (Freeze-Pump-Thaw) & Purging Technique check_inert->improve_inert No check_catalyst Are you using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? check_inert->check_catalyst Yes improve_inert->start Re-run change_catalyst Action: Switch to a more active ligand or use a G3 precatalyst. check_catalyst->change_catalyst No check_conditions Are temperature and base appropriate? check_catalyst->check_conditions Yes change_catalyst->start Re-run optimize_conditions Action: Increase Temp (80→110°C). Switch to stronger base (K₂CO₃ → K₃PO₄/Cs₂CO₃). check_conditions->optimize_conditions No check_reagents Are reagents (esp. boronic acid) of high purity and activity? check_conditions->check_reagents Yes optimize_conditions->start Re-run purify_reagents Action: Use fresh/purified boronic acid or switch to a Bpin ester. check_reagents->purify_reagents No success High Yield Achieved check_reagents->success Yes purify_reagents->start Re-run

Caption: A logical workflow for troubleshooting the Suzuki coupling.

Optimized Experimental Protocol: A Recommended Starting Point

This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or high-purity Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 230 mg), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol, 637 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 catalyst (0.02 mmol, 17 mg).

  • Seal and Purge: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a gas-tight syringe, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) for a 4:1 solvent ratio. The mixture should be a stirrable slurry.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. Check for the disappearance of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Corpet, M., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223*. MDPI.
  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
  • National Institutes of Health (NIH). (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
  • SciSpace. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots.
  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (n.d.). Reaction of Brett-Phos-Pd(0) with nitrobenzene and 1-nitronaphtalene.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Challenges in the Reduction of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-bromo-1,3-dimethyl-5-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with the reduction of 2-bromo-1,3-dimethyl-5-nitrobenzene. Our focus is on providing practical, field-proven insights to ensure high-yield, chemoselective conversion while avoiding common pitfalls.

The primary challenge in this transformation is the chemoselective reduction of the aromatic nitro group in the presence of a carbon-bromine bond. The inherent risk of hydrodehalogenation—the undesired cleavage of the C-Br bond—can significantly impact yield and purity, making the choice of reducing agent and reaction conditions paramount. This guide provides a structured approach to troubleshooting, method selection, and protocol execution.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the reduction of halogenated nitroaromatics.

Q1: My primary issue is debromination, leading to 3,5-dimethylaniline as a major byproduct. How can I prevent this?

A1: Hydrodehalogenation is the most significant challenge, particularly when using standard catalytic hydrogenation conditions. The choice of catalyst is critical. Palladium on carbon (Pd/C) is notoriously efficient at cleaving carbon-halogen bonds and should generally be avoided for this substrate.[1][2]

Recommended Solutions:

  • Switch to a Chemical Reductant: Reagents like Tin(II) chloride (SnCl₂·2H₂O) or iron powder with an acid (Fe/HCl) are highly selective for the nitro group and do not typically cause dehalogenation.[1][3][4] SnCl₂ is often preferred for its mild conditions and high chemoselectivity.[5]

  • Modify Catalytic Hydrogenation Conditions: If catalytic hydrogenation is necessary, replace Pd/C with a less aggressive catalyst. Raney Nickel is a well-established alternative that shows significantly lower dehalogenation activity.[1][6] Another advanced option is the use of sulfided platinum on carbon (Pt/C), which is specifically designed to suppress hydrodehalogenation.[1]

Q2: The reaction is very slow or incomplete, even after several hours. What are the likely causes?

A2: Incomplete conversion can stem from several factors related to reagents, conditions, or the substrate itself.

Troubleshooting Steps:

  • Reagent Stoichiometry & Quality: For chemical reductions (Fe, SnCl₂), ensure a sufficient molar excess of the reducing agent is used (typically 3-5 equivalents).[1][7] For catalytic methods, verify the catalyst's activity. Catalysts can be poisoned by impurities (e.g., sulfur compounds) or may have deactivated from improper storage.[2] Using a fresh batch is a reliable diagnostic step.

  • Solvent & Solubility: The starting material, this compound, must be fully dissolved in the reaction solvent. For SnCl₂ reductions, ethanol or ethyl acetate are common choices.[1][5] For catalytic hydrogenations, solvents like ethanol, methanol, or THF are suitable.[2] Poor solubility will severely limit the reaction rate.

  • Reaction Temperature: While many reductions proceed at room temperature, sluggish reactions can often be accelerated with gentle heating. For instance, SnCl₂ reductions are frequently refluxed.[1][8] However, be cautious, as excessive heat can sometimes promote side reactions.[7]

  • Agitation (for Heterogeneous Reactions): For reactions involving a solid catalyst (e.g., Raney Ni) or metal powder (Fe), vigorous stirring is essential to ensure adequate mixing and maximize surface area contact between the reactants.[2]

Q3: The work-up is difficult, and I'm struggling to remove all the metal salts from my product. What is the best practice?

A3: This is a very common issue with reductions using tin or iron. The formation of metal oxides and hydroxides can lead to emulsions or gelatinous precipitates that complicate extraction.

Optimized Work-up Procedure:

  • Quenching & Basification: After the reaction is complete, cool the mixture and pour it into ice water. Then, carefully add a base (e.g., 5-10% aqueous NaOH, NaHCO₃, or K₂CO₃) with vigorous stirring until the solution is distinctly basic (pH > 8-9).[1][3][9] This step is crucial to precipitate the tin or iron salts as hydroxides/oxides.

  • Filtration (Optional but Recommended): If a large amount of solid precipitate forms, it is often beneficial to filter the entire mixture through a pad of Celite® before extraction. This removes the bulk of the metal salts. Be sure to wash the Celite pad thoroughly with the extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.

  • Extraction: Extract the basic aqueous solution multiple times with a suitable organic solvent like ethyl acetate. The use of a brine wash for the combined organic layers can help break up any emulsions.

  • Complexation (for stubborn tin salts): If tin salts remain problematic, adding an aqueous solution of Rochelle's salt (potassium sodium tartrate) or citrate during workup can help chelate the tin and keep it in the aqueous phase.

Part 2: Method Selection Guide

Choosing the right reduction method from the outset is key to success. The following flowchart and comparative table are designed to guide your decision-making process based on common experimental constraints and desired outcomes.

G start Start: Reduce This compound q1 Is avoiding hydrodehalogenation the #1 priority? start->q1 method_chem Use Chemical Reductants q1->method_chem Yes method_cat Use Catalytic Hydrogenation q1->method_cat No, hydrogenation is preferred q2_chem Need mild conditions & high purity? method_chem->q2_chem q3_cat Is Pd/C the only catalyst available? method_cat->q3_cat sncl2 SnCl₂ · 2H₂O in Ethanol q2_chem->sncl2 Yes fe_hcl Fe / HCl or NH₄Cl in Ethanol/Water q2_chem->fe_hcl No avoid_pdc AVOID High risk of debromination q3_cat->avoid_pdc Yes raney_ni Use Raney® Ni or Sulfided Pt/C q3_cat->raney_ni No

Caption: Decision workflow for selecting a reduction method.

Table 1: Comparison of Common Reduction Methods
MethodReducing Agent(s)Typical ConditionsProsConsSelectivity (vs. C-Br)
Tin(II) Chloride Reduction SnCl₂·2H₂OEtOH, RefluxExcellent chemoselectivity; tolerates many functional groups; mild conditions.[1][5]Work-up can be difficult due to tin salts; moderate atom economy.[3]Excellent
Iron/Acid Reduction Fe / HCl or NH₄ClEtOH/H₂O, RefluxVery low cost; robust and reliable; environmentally benign metal.[9]Requires stoichiometric excess of iron; acidic conditions; work-up can be messy.Excellent
Catalytic Hydrogenation H₂, Raney® NickelEtOH or MeOH, RT, 1-4 atm H₂High atom economy; clean reaction; catalyst is reusable.Catalyst can be pyrophoric and requires careful handling; potential for low activity.[6]Good to Very Good
Catalytic Hydrogenation H₂, Pd/CEtOH or EtOAc, RT, 1 atm H₂High activity; very common catalyst.High risk of hydrodehalogenation (debromination). [1]Poor (Not Recommended)
Dithionite Reduction Na₂S₂O₄Acetonitrile/Water or Dichloromethane/WaterMetal-free; very mild conditions; excellent chemoselectivity.[10][11]Can require phase-transfer catalyst for some substrates; moderate yields reported in some cases.Excellent
Part 3: Detailed Experimental Protocols

These protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Selectivity Reduction using Tin(II) Chloride

This method is often the most reliable for preserving the C-Br bond.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.[8] The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Carefully add 5% aqueous NaOH solution with stirring until the pH is basic (pH 8-9). A thick, white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-1,3-dimethyl-5-nitroaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol is a suitable alternative to Pd/C for avoiding dehalogenation.

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), add this compound (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (5-10% by weight of the substrate). Caution: Raney Nickel is often supplied as a slurry in water and can be pyrophoric when dry. Handle with care.[2]

  • Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.[2] Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify as needed, typically via column chromatography.

Part 4: Understanding the Chemistry

A deeper understanding of the competing reaction pathways can inform better experimental design.

G sub 2-Bromo-1,3-dimethyl- 5-nitrobenzene path_good Chemoselective Reduction sub->path_good Conditions: SnCl₂, Fe/HCl, Raney Ni/H₂ path_bad Hydrodehalogenation (Side Reaction) sub->path_bad Conditions: Pd/C, H₂ prod_good Desired Product: 2-Bromo-1,3-dimethyl- 5-nitroaniline path_good->prod_good prod_bad Byproduct: 3,5-Dimethylaniline path_bad->prod_bad

Caption: Competing pathways in the reduction reaction.

The high propensity of palladium catalysts to induce hydrodehalogenation stems from their ability to readily undergo oxidative addition into the carbon-halogen bond. This process competes with the reduction of the nitro group. Catalysts like Raney Nickel have a different surface mechanism and electronic properties, which favor the adsorption and subsequent reduction of the nitro group over the cleavage of the aryl-bromide bond. Chemical reductants like SnCl₂ operate via a stepwise electron transfer mechanism, which is highly selective for the electron-deficient nitro group and generally does not possess a low-energy pathway for C-Br bond cleavage under typical reaction conditions.[3][11]

References
  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
  • Fiveable. (n.d.). Sodium Dithionite Definition. Organic Chemistry Key Term. [Link]
  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]
  • Xie, G., et al. (2017). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3.
  • Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]
  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]
  • Jang, M., & Park, B. Y. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(3), 1736-1745. [Link]
  • ResearchGate. (2000). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. [Link]
  • Fieser, L. F., & Fieser, M. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
  • Das, B., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. [Link]
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]
  • Brase, S., et al. (2004). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. Organic Letters, 6(8), 1253-1256. [Link]
  • Google Patents. (1964).
  • Stratakis, M., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • Lee, J. Y., & Yoon, C. H. (1998). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 19(11), 1195-1196. [Link]
  • Filo. (2024). (Q)Fe+HCl -> (R). [Link]
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

Sources

Technical Support Center: Selective Reduction of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective reduction of halogenated nitroaromatics. Specifically, we will address the common yet critical issue of preventing over-reduction—hydrodebromination—during the conversion of 2-bromo-1,3-dimethyl-5-nitrobenzene to its corresponding aniline. Our focus is on providing practical, field-proven insights and robust protocols to ensure high chemoselectivity and yield.

Troubleshooting Guide: Overcoming Hydrodebromination

This section addresses specific issues encountered during the reduction of this compound in a direct question-and-answer format.

Question 1: My primary product is 3,5-dimethylaniline instead of the desired 2-bromo-3,5-dimethylaniline. What is causing this over-reduction?

Answer: The formation of 3,5-dimethylaniline is a classic case of over-reduction, specifically a side reaction known as hydrodehalogenation. While you are successfully reducing the nitro group, the reaction conditions are also cleaving the carbon-bromine (C-Br) bond and replacing it with a carbon-hydrogen (C-H) bond.

This is a very common issue when using highly active hydrogenation catalysts, particularly Palladium on carbon (Pd/C) .[1][2] Palladium is exceptionally efficient at catalyzing the reduction of nitro groups but can also readily facilitate the hydrogenolysis of aryl halides. The degree of dehalogenation is influenced by the nature of the halogen (I > Br > Cl > F), the catalyst, solvent, and reaction conditions.[3]

Question 2: How can I modify my catalytic hydrogenation protocol to prevent this hydrodebromination?

Answer: If catalytic hydrogenation is your preferred method, several modifications can significantly suppress the undesired hydrodebromination side reaction.

  • Catalyst Selection: This is the most critical factor. Switching from Pd/C to a catalyst with lower dehalogenation activity is highly recommended.

    • Raney Nickel: Often the preferred alternative for substrates where dehalogenation is a concern. It is effective for nitro group reduction while being less aggressive towards C-Br bonds.[1][2]

    • Platinum-based Catalysts: Platinum on carbon (Pt/C), especially sulfided versions, has demonstrated high selectivity for nitro group reduction without significant dehalogenation.[1] Co-modification of platinum catalysts, for instance with Vanadium (Pt-V/C), has also been shown to be highly effective for this purpose.[4][5]

  • Reaction Conditions: Milder conditions can dramatically improve selectivity.

    • Hydrogen Pressure: Avoid high pressures. Often, a hydrogen balloon (atmospheric pressure) is sufficient and preferable to a high-pressure Parr apparatus to minimize hydrodehalogenation.[6]

    • Temperature: Conduct the reaction at room temperature. Elevated temperatures can increase the rate of both the desired reaction and the undesired dehalogenation.[6]

  • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Ethers like THF or 2-methyl-THF have been found to be suitable for selective hydrogenations of halogenated nitroaromatics.[4]

Question 3: Are there non-catalytic hydrogenation methods that are selective for the nitro group and won't affect the bromine substituent?

Answer: Absolutely. Chemical reduction methods are often superior for this transformation as they are highly chemoselective and generally do not affect aryl halides.

  • Metal & Acid Systems: These are classic, robust, and cost-effective methods.

    • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a widely used and reliable method for reducing nitroarenes without affecting other reducible groups, including halogens.[2][7] The reduction with iron powder and hydrochloric acid is a preferred industrial method because the iron(II) chloride formed can be hydrolyzed, regenerating some of the acid.

    • Tin(II) Chloride (SnCl₂): Stannous chloride in an acidic solvent like ethanol or concentrated HCl is another excellent choice for a mild and selective reduction of the nitro group.[2][7]

  • Transfer Hydrogenation: This method avoids the use of high-pressure gaseous hydrogen.

    • Hydrazine Hydrate with Pd/C: While Pd/C is used, the mechanism of transfer hydrogenation with a hydrogen donor like hydrazine hydrate can lead to different selectivity profiles. Several halogenated nitroarenes have been selectively reduced using this system.[8] However, careful monitoring is still required.

  • Metal-Free Reductions: Modern methods offer high selectivity under mild conditions.

    • Tetrahydroxydiboron [B₂(OH)₄]: This reagent, in combination with an organocatalyst like 4,4′-bipyridine, can rapidly and selectively reduce aromatic nitro compounds at room temperature, showing excellent tolerance for halogens.[9]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for hydrodebromination on a palladium catalyst?

A1: The generally accepted mechanism involves the oxidative addition of the aryl-bromide bond onto the palladium surface. This forms an arylpalladium(II) intermediate. This intermediate can then undergo hydrogenolysis (cleavage by hydrogen) to form the C-H bond and release the palladium catalyst, completing the dehalogenation cycle. The high affinity of palladium for such oxidative addition reactions is why it is often problematic for halogenated substrates.

Q2: How can I effectively monitor the reaction to prevent over-reduction?

A2: Close monitoring is crucial. The best method is Thin Layer Chromatography (TLC) for qualitative analysis or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis. Prepare three reference spots on your TLC plate: the starting material (this compound), the desired product (2-bromo-3,5-dimethylaniline), and the potential over-reduction byproduct (3,5-dimethylaniline). By running samples from your reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of both products, allowing you to stop the reaction once the starting material is consumed but before significant byproduct formation occurs.

Q3: Does the steric hindrance from the two methyl groups adjacent to the bromine atom offer any protection against dehalogenation?

A3: Yes, to some extent. The two ortho-methyl groups provide steric hindrance around the C-Br bond, which can make it more difficult for the aryl halide to coordinate with the active sites on the catalyst surface. This steric protection can slow down the rate of hydrodebromination compared to an unhindered bromoarene. However, this inherent protection is often insufficient to prevent over-reduction completely, especially under harsh conditions or with highly active catalysts like Pd/C. Therefore, relying on steric hindrance alone is not a robust strategy; choosing the right chemical method or catalyst system remains paramount.

Comparison of Selective Reduction Methods

The table below summarizes the recommended methods for the selective reduction of this compound.

MethodReagents/CatalystTypical ConditionsAdvantagesDisadvantagesSelectivity
Catalytic Hydrogenation H₂, Raney NickelRoom Temp, 1-4 atm H₂High yield, clean reactionPyrophoric catalyst, requires H₂ gasGood to Excellent
Catalytic Hydrogenation H₂, Pt-V/CRoom Temp, 1-4 atm H₂Excellent selectivity, high yieldCatalyst not as commonExcellent
Metal/Acid Reduction Fe, HCl / NH₄ClReflux in EtOH/H₂OVery high selectivity, low costHeterogeneous, requires acidic workupExcellent
Metal/Acid Reduction SnCl₂·2H₂O, HClRoom Temp to Reflux in EtOHMild conditions, high selectivityStoichiometric tin wasteExcellent
Transfer Hydrogenation N₂H₄·H₂O, Pd/CReflux in EtOHAvoids H₂ gas cylinderPotential for dehalogenation remainsModerate to Good
Metal-Free Reduction B₂(OH)₄, 4,4'-bipyridineRoom Temp in H₂O/THFExtremely fast, mild, metal-freeReagent cost may be higherExcellent

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol is robust, cost-effective, and highly selective, making it an excellent starting point.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add ethanol and water (e.g., a 4:1 mixture) to dissolve the substrate upon heating. Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-5 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (usually 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by extraction (e.g., with ethyl acetate from a basic aqueous solution) followed by column chromatography or recrystallization.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This method is valued for its mild conditions and high chemoselectivity.

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagents: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid (HCl) dropwise to the stirred solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Gentle heating may be required for some substrates.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by pouring it into ice and basifying with a concentrated NaOH or NaHCO₃ solution until the tin salts precipitate.

  • Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product for further purification.

Logical Workflow Diagram

The following diagram illustrates the decision-making process for the selective reduction of this compound, highlighting the desired pathway versus the problematic over-reduction route.

G cluster_start Starting Material start This compound cat_hydro Catalytic Hydrogenation (e.g., H₂, Pd/C) start->cat_hydro High Risk of Over-reduction chem_reduc Chemical Reduction (e.g., Fe/NH₄Cl, SnCl₂) start->chem_reduc Recommended for High Selectivity desired_product DESIRED PRODUCT 2-Bromo-3,5-dimethylaniline cat_hydro->desired_product Minor Pathway over_reduced OVER-REDUCTION BYPRODUCT 3,5-dimethylaniline cat_hydro->over_reduced Major Pathway (Hydrodebromination) chem_reduc->desired_product Major Pathway (Selective Reduction)

Caption: Decision workflow for selective nitro reduction.

References

  • Li, F., Frett, B., & Li, H.-y. (2014). Selective reduction of multi-halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Synlett, 25, 1403-1408.
  • Sokolova, L. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups and the Baeyer Villiger.
  • NCERT. (2025). Amines. In Chemistry Part II, Textbook for Class XII.
  • Knifton, J. F. (1987). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry, 52(8), 1579–1583.
  • Smith, A. J., & Shire, J. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene. BenchChem Technical Support.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Loos, P., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(7), 888–896.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • Corp, S. A., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 3(1), 19–27.
  • Wang, S., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919.
  • Maj, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organometallics, 40(7), 892–903.
  • ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • Liu, X., et al. (2015). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository.
  • ChemRxiv. (2024). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles.
  • David Publishing. (n.d.).
  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Farmer, S. (2019). 16.6: Multistep Synthesis. Chemistry LibreTexts.
  • Royal Society of Chemistry. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry.
  • BenchChem. (2025).

Sources

Technical Support Center: Nucleophilic Aromatic Substitution on 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-1,3-dimethyl-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the nucleophilic substitution on this compound, offering explanations and actionable solutions.

Question 1: Why is my reaction showing little to no product formation?

Answer:

Low or no conversion in the SNAr reaction of this compound can be attributed to several factors, primarily revolving around the substrate's inherent reactivity and the reaction conditions.

Root Causes and Solutions:

  • Insufficiently Activated Aromatic Ring: The rate-determining step in an SNAr reaction is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this complex is crucial for the reaction to proceed. In this compound, the powerful electron-withdrawing nitro group (-NO₂) is positioned meta to the bromine leaving group. This positioning is electronically unfavorable as it does not allow for resonance stabilization of the negative charge in the Meisenheimer complex, which is most effective when the electron-withdrawing group is in the ortho or para position.[3]

    • Solution: To overcome this, more forcing reaction conditions are necessary. This includes using higher temperatures, stronger nucleophiles, and polar apathetic solvents.[4]

  • Steric Hindrance: The two methyl groups ortho to the bromine atom create significant steric hindrance.[5][6] This bulkiness impedes the approach of the nucleophile to the carbon atom bonded to the bromine, further slowing down the reaction.

    • Solution: While you cannot change the substrate, using a less sterically hindered nucleophile might show a marginal improvement. However, the primary solution remains optimizing other reaction parameters.

  • Inadequate Reaction Conditions:

    • Temperature: SNAr reactions on deactivated substrates often require high temperatures, sometimes in the range of 100-200 °C.[4]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can dissolve a wide range of nucleophiles and stabilize the charged intermediate without protonating the nucleophile.[4]

    • Nucleophile Strength: Weak nucleophiles will struggle to react. For instance, if you are using an alcohol, it is highly recommended to first deprotonate it with a strong base like sodium hydride (NaH) to form the much more reactive alkoxide.[4]

The following table summarizes key parameters to consider for optimizing your reaction:

ParameterRecommendation for Low ReactivityRationale
Temperature Increase to 100-200 °C. Consider microwave heating.Provides the necessary activation energy to overcome the high energy barrier of the reaction.
Solvent Use high-boiling polar aprotic solvents (e.g., DMSO, DMF, NMP).These solvents effectively solvate the cation of the nucleophilic salt and do not protonate the nucleophile, thus maximizing its reactivity.
Nucleophile Use a strong, less sterically hindered nucleophile. Pre-form alkoxides from alcohols using a strong base (e.g., NaH).A more potent nucleophile is required to attack the electron-deficient ring, especially when electronic activation is suboptimal.
Question 2: My reaction is producing significant side products. What are they and how can I minimize them?

Answer:

Side product formation in SNAr reactions can be a significant issue. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Prevention:

  • Reduction of the Nitro Group: Under certain conditions, particularly with nucleophiles that can also act as reducing agents or in the presence of certain metal impurities, the nitro group can be reduced to an amine.[7][8]

    • Prevention: Ensure the purity of your reagents and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes be coupled with reductions. If you suspect your nucleophile is acting as a reductant, you may need to choose an alternative.

  • Reaction at Other Positions (Vicarious Nucleophilic Substitution): While less common, strong nucleophiles can sometimes attack positions on the ring other than the one bearing the leaving group, especially in highly activated systems.[9]

    • Prevention: Careful control of reaction temperature and stoichiometry is crucial. Using the precise amount of nucleophile can help minimize reactions at unintended sites.

  • Decomposition of Starting Material or Product: At the high temperatures often required for this reaction, both the starting material and the desired product can degrade over long reaction times.

    • Prevention: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the reaction has reached completion or the optimal conversion, work it up promptly to avoid degradation.

Question 3: I am using an amine as a nucleophile and the reaction is very slow. What can I do?

Answer:

Amines are common nucleophiles in SNAr reactions. However, their reactivity can be influenced by steric and electronic factors.

Optimizing Reactions with Amine Nucleophiles:

  • Steric Hindrance: As previously mentioned, the methyl groups on the substrate are a major hurdle. If you are using a bulky amine, the reaction will be exceptionally slow.[5][6]

    • Solution: If possible, switch to a less sterically hindered amine. For example, ammonia or a primary amine will react faster than a secondary amine.

  • Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are not the same. A very basic amine might deprotonate other species in the reaction mixture, leading to side reactions, without being a sufficiently strong nucleophile to attack the aromatic ring.

    • Solution: The addition of a non-nucleophilic base can sometimes be beneficial. For instance, a base can deprotonate the amine nucleophile after it has attacked the ring, aiding in the elimination of the leaving group. However, for the initial attack, a more nucleophilic amine is preferred.

  • Solvent Effects: The choice of solvent can significantly impact the reactivity of amines. In some cases, the solvent can form hydrogen bonds with the amine, reducing its nucleophilicity.

    • Solution: Continue to use polar aprotic solvents like DMSO or DMF. These solvents are generally the best choice for SNAr reactions with amines.

Frequently Asked Questions (FAQs)

What is the mechanism of nucleophilic aromatic substitution on this compound?

The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.[2][10]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine atom. This is typically the rate-determining step.[1] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion.

The following diagram illustrates the SNAr mechanism:

Caption: Comparison of resonance stabilization in para vs. meta-nitro substituted intermediates.

What are the key safety precautions when working with this compound?

As with any chemical reagent, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: A General Starting Point

This protocol provides a generalized procedure for a nucleophilic aromatic substitution reaction on this compound with an alcohol. This should be considered a starting point and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Alcohol nucleophile (1.2 - 2.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, silica gel)

Procedure:

  • Nucleophile Activation: In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) to anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following workflow diagram summarizes the experimental process:

Experimental_Workflow start Start setup Set up flame-dried flask under inert atmosphere start->setup add_alcohol Add alcohol and anhydrous DMF setup->add_alcohol cool Cool to 0 °C add_alcohol->cool add_nah Add NaH portion-wise cool->add_nah stir Stir to form alkoxide add_nah->stir add_substrate Add this compound stir->add_substrate heat Heat to 120-150 °C add_substrate->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool_down Cool to room temperature monitor->cool_down Reaction complete quench Quench reaction cool_down->quench extract Extract with organic solvent quench->extract purify Wash, dry, concentrate, and purify extract->purify end End purify->end

Caption: General experimental workflow for the SNAr reaction.

References

  • Nucleophilic arom
  • Nitro as a leaving group in an arom
  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+
  • Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound - Filo
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts
  • (PDF)
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr)
  • What is a nucleophilic substitution reaction in nitro compounds?
  • SNAr reactions of pi-deficient arom
  • Selected compounds ensemble for a SNAr reaction.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH
  • overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem
  • Nucleophilic substitution in nitroarenes: a general corrected mechanism
  • Nucleophilic Arom
  • 16.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution
  • 16.6: Multistep Synthesis - Chemistry LibreTexts
  • This compound - Apollo Scientific
  • Substitution Reactions of Benzene and Other Arom
  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr)
  • 16.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Echemi
  • This compound | C8H8BrNO2 | CID 7022096 - PubChem
  • Reactions of Amines
  • An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals - Benchchem
  • An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene
  • why 2-Bromo,1-nitrobenzene does not give nucleophilic addition but gi - askIITians
  • This compound | 53906-84-6 - Sigma-Aldrich
  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene - Benchchem
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide - Chemistry Stack Exchange
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchG
  • Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are tackling the unique challenges presented by cross-coupling reactions with 2-bromo-1,3-dimethyl-5-nitrobenzene. This substrate, while a valuable building block, presents a confluence of steric and electronic factors that can complicate catalyst selection and reaction optimization. This document provides in-depth, practical solutions in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Core Concepts & General Troubleshooting (FAQs)

This section addresses overarching questions that apply to various cross-coupling reactions involving this substrate.

Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?

A1: Failure with this substrate typically stems from a combination of two primary factors:

  • Steric Hindrance: The two methyl groups ortho to the bromine atom create significant steric bulk. This bulk can severely impede the initial, often rate-limiting, oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • The Nitro Group (-NO2): While the electron-withdrawing nature of the nitro group makes the C-Br bond more susceptible to oxidative addition, the group itself can be problematic.[2] It can coordinate to the palladium center or be reduced under certain reaction conditions, leading to catalyst deactivation or the formation of undesired side products.[2][3][4] Nickel-based catalysts, for instance, are often incompatible with nitro groups due to redox reactions.[4]

A successful strategy requires a catalytic system robust enough to overcome the steric barrier while remaining tolerant of the nitro functionality.

Q2: How exactly does the nitro group influence catalyst choice and reaction conditions?

A2: The nitro group has a dual electronic and chemical role:

  • Electronic Activation: As a strong electron-withdrawing group, it makes the aryl bromide more electrophilic, which should theoretically facilitate oxidative addition.[5]

  • Potential for Catalyst Deactivation: The oxygen atoms of the nitro group can coordinate to the palladium catalyst, potentially forming off-cycle, inactive complexes.[3]

  • Side Reactions: The nitro group is susceptible to reduction, especially in the presence of certain phosphine ligands or harsh reaction conditions, leading to aniline derivatives or other byproducts.[2] This necessitates careful selection of the base and reaction temperature. For instance, strong bases like sodium tert-butoxide (NaOtBu) may be incompatible, requiring the use of milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][6]

Q3: How do I select a ligand to overcome the steric hindrance from the two ortho-methyl groups?

A3: The key is to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote the crucial catalytic steps in several ways:

  • They stabilize a monoligated, 14-electron L-Pd(0) species, which is the highly active form of the catalyst that undergoes oxidative addition.

  • Their large steric footprint facilitates the final, product-releasing reductive elimination step.

  • Their electron-donating ability increases the electron density on the palladium center, which promotes the initial insertion into the C-Br bond.

For sterically demanding substrates, ligands like XPhos , SPhos , and BrettPhos are excellent starting points.[7][8] BrettPhos, in particular, has been successfully used in the Suzuki-Miyaura coupling of nitroarenes.[9][10][11]

Q4: My reaction mixture turns black and stalls. What is happening and how can I prevent it?

A4: A black precipitate is typically palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal.[12] This indicates catalyst decomposition. For your specific substrate, this can be caused by:

  • Slow Oxidative Addition: If the catalyst cannot quickly enter the catalytic cycle by reacting with the aryl bromide, the unstable Pd(0) species can decompose.

  • Ligand Dissociation/Oxidation: The nitro group or other species in the reaction might displace the phosphine ligand from the palladium center, leading to unstable, ligandless palladium that precipitates.[13]

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the phosphine ligand and the Pd(0) catalyst.[14]

Solutions:

  • Use modern, air-stable precatalysts (e.g., XPhos Pd G3/G4). These catalysts generate the active L-Pd(0) species efficiently in situ, minimizing decomposition.[7]

  • Ensure rigorous inert atmosphere techniques . Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and execution.[12][15]

  • Use a ligand that binds strongly to palladium, such as the biarylphosphine ligands mentioned previously.

Section 2: Reaction-Specific Troubleshooting Guides

This section provides targeted advice for common cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is a powerful C-C bond-forming reaction, but it requires careful optimization for this substrate.

A5: A robust starting point would be a modern Buchwald-type system.

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (1-3 mol%)Air-stable precatalyst that ensures efficient generation of the active Pd(0) species.[7]
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand ideal for sterically hindered substrates.[7]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong, non-nucleophilic base effective for challenging couplings and generally compatible with nitro groups.[15]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OStandard solvent systems for Suzuki couplings. Ensure solvents are thoroughly degassed.[14][15]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition.[15]
SymptomPotential CauseRecommended Solution
No reaction, starting material recovered 1. Inactive catalyst. 2. Oxidative addition is failing.1. Use a fresh, high-quality precatalyst. 2. Switch to a more electron-rich ligand (e.g., RuPhos). 3. Increase the reaction temperature in 10-15 °C increments.[16]
Low conversion (<50%) 1. Slow transmetalation. 2. Catalyst deactivation over time.1. Switch to a stronger base like Cs₂CO₃.[15] 2. Ensure the boronic acid is high purity; consider using the corresponding pinacol ester (Bpin) derivative.[5]
Significant protodeboronation (boronic acid is consumed) 1. Excess water in the reaction. 2. Base is too strong or hydrolyzing the boronic acid.1. Use anhydrous solvents and a carefully controlled amount of water.[15] 2. Use KF as the base, which can activate the boronic acid without promoting extensive hydrolysis.[17]
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing aryl amines but is sensitive to base and ligand choice.

A6: Similar to the Suzuki coupling, sterically hindered biarylphosphine ligands are critical. The choice of base is equally important to deprotonate the amine without promoting side reactions.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium precursors.[18]
Ligand XPhos or GPhos (1.2x Pd loading)GPhos was specifically designed to resist deactivation by coordinating substrates and can be highly effective.[13]
Base NaOtBu or LHMDS (1.4 - 2.0 equiv)Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.[2] Caution: Test compatibility with your specific amine and the nitro group on a small scale. If decomposition occurs, switch to K₃PO₄ or Cs₂CO₃.
Solvent Toluene or Dioxane (anhydrous, degassed)Standard aprotic solvents for this transformation.[19]
Temperature 90 - 110 °CElevated temperatures are generally necessary.
Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples the aryl bromide with a terminal alkyne. A key decision is whether to include a copper co-catalyst.

A7:

  • Traditional Sonogashira: Uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the transmetalation step, often allowing for milder reaction conditions.[20]

  • The Risk - Glaser Coupling: The primary drawback of using copper is the promotion of oxidative homocoupling of the terminal alkyne, forming a diyne byproduct. This is especially problematic if the reaction is exposed to oxygen.[21]

  • Recommendation: For this challenging substrate, it is advisable to first attempt a copper-free Sonogashira coupling . While it may require a higher temperature or a more specialized catalyst system, it eliminates the risk of Glaser homocoupling.[22]

A recommended copper-free system involves a palladium precatalyst with a bulky, electron-rich phosphine ligand and an organic base in an aprotic polar solvent.[22]

Section 3: Experimental Protocols & Visualizations

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[15]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of 0.1 - 0.5 M with respect to the aryl bromide.[14]

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to 100 °C and stir vigorously.[15]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS after 1, 4, and 12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Workflow for Catalyst Selection

G cluster_start Initial Screening cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_results Evaluate Outcome (4-12h) cluster_troubleshooting Troubleshooting Path start Select Coupling Type (Suzuki, Buchwald, etc.) suzuki_cat Catalyst: XPhos Pd G3 (2 mol%) Base: K3PO4 Solvent: Dioxane/H2O Temp: 100 °C start->suzuki_cat e.g., Suzuki buchwald_cat Catalyst: Pd2(dba)3/XPhos (2 mol%) Base: NaOtBu Solvent: Toluene Temp: 110 °C start->buchwald_cat e.g., Buchwald results Conversion? suzuki_cat->results buchwald_cat->results low_yield Low Yield / Stalled results->low_yield < 80% no_rxn No Reaction results->no_rxn < 5% Success! Success! results->Success! change_base Change Base (e.g., Cs2CO3) low_yield->change_base optimize_temp Increase Temperature (up to 120 °C) no_rxn->optimize_temp change_ligand Change Ligand (e.g., RuPhos) optimize_temp->change_ligand

Caption: A decision workflow for initial catalyst screening and troubleshooting.

Simplified Catalytic Cycle Highlighting Challenges

G cluster_challenges Key Challenges for Substrate pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex oa_label Oxidative Addition trans_complex Transmetalation or Amine Complex oa_complex->trans_complex trans_label Transmetalation / Base-mediated Amine Coordination product_complex L-Pd(II)-Product Complex trans_complex->product_complex re_label Reductive Elimination product_complex->pd0 Product c1 Slowed by ortho-methyl steric hindrance c1->oa_complex c2 Nitro group can interfere or decompose c2->trans_complex

Caption: The Pd(0)/Pd(II) cycle with key challenges for this substrate highlighted.

References

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS Catalysis. (2020).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit.
  • Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactiv
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Cross-Coupling Reactions of Nitroarenes. (2021). PubMed.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit.
  • Buchwald–Hartwig amin
  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (2021).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). Benchchem.
  • Buchwald-Hartwig Amin
  • impact of base selection on Buchwald-Hartwig amination of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination - Green Chemistry. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
  • Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. (n.d.).
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
  • The Suzuki–Miyaura Coupling of Nitroarenes | Request PDF. (n.d.).
  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts.

Sources

temperature control in the synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Temperature Control in the Synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The synthesis, while straightforward in principle, involves highly exothermic and potentially hazardous nitration and bromination steps where precise temperature control is not merely a suggestion, but a critical parameter for safety, yield, and purity.

This document provides field-proven insights, troubleshooting guides for common issues, and answers to frequently asked questions, all centered on the pivotal role of temperature management.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so paramount in the synthesis of this compound? A1: This synthesis occurs in two primary stages: the nitration of m-xylene and the subsequent bromination of the nitro-product. Both stages are governed by temperature-sensitive mechanisms:

  • Nitration Exothermicity: Aromatic nitration using mixed acid (concentrated nitric and sulfuric acids) is a strongly exothermic reaction.[1][2] Poor temperature control can lead to a rapid, uncontrolled increase in reaction rate, a dangerous situation known as a "runaway reaction," which can result in boiling of the reactants, vessel over-pressurization, and potentially, an explosion.[3][4]

  • Selectivity and Purity: Temperature directly influences the reaction's selectivity. In the nitration step, higher temperatures increase the likelihood of over-nitration, leading to the formation of dinitro-m-xylene impurities which can be difficult to separate. In the bromination step, temperature can affect the regioselectivity and the formation of byproducts.[5]

Q2: What is the optimal temperature range for the initial nitration of m-xylene? A2: For the mononitration of m-xylene, the reaction is typically conducted in a temperature range of 30-60°C.[6] Research has shown that an optimal yield of 95.5% can be achieved at a reaction temperature of 40°C with a sufficient stirring rate and appropriate acid strength.[7] Maintaining the temperature below 60°C is crucial to minimize the risk of over-nitration and oxidation side reactions.[6]

Q3: What are the primary risks associated with poor temperature control during nitration? A3: The main risks are:

  • Runaway Reaction: As the reaction is highly exothermic, inadequate cooling can cause a self-accelerating cycle of heat generation, leading to a thermal runaway.[1][8]

  • Polynitration: At elevated temperatures, the desired mononitro product (1,3-dimethyl-5-nitrobenzene) can undergo further nitration, reducing the yield and complicating purification.[3][9]

  • Oxidation: High temperatures, especially in the presence of excess nitric acid or nitrogen oxides, can cause oxidation of the methyl groups on the xylene ring, leading to unwanted byproducts.[8]

Q4: What temperature is recommended for the bromination of 1,3-dimethyl-5-nitrobenzene? A4: The bromination of a deactivated aromatic ring, such as one bearing a nitro group, typically requires more forcing conditions than the bromination of an activated ring. This often involves elevated temperatures and the use of a Lewis acid catalyst like iron powder or FeBr₃. For the analogous bromination of nitrobenzene, temperatures in the range of 135–145°C are used to achieve a reasonable reaction rate.[10] While a specific optimal temperature for 1,3-dimethyl-5-nitrobenzene must be determined empirically, a similar range would be a logical starting point for optimization.

Q5: What are the visual or instrumental signs of a developing runaway reaction? A5: Key indicators include:

  • A sudden, rapid increase in the reactor temperature that cannot be controlled by the cooling system.

  • A noticeable increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling or refluxing of the reaction mixture.

  • A rapid change in the color of the reaction mixture (e.g., darkening) and the evolution of brown-reddish fumes (nitrogen oxides).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Issue 1: Low Yield of the Final Product (this compound)

  • Potential Cause A: Incomplete Nitration

    • Symptom: Significant amount of unreacted m-xylene detected in the crude product after the first step.

    • Explanation: The reaction temperature during the nitration step may have been too low, leading to a slow reaction rate and incomplete conversion.[11]

    • Solution: Ensure the reaction temperature is maintained within the optimal range (e.g., 30-40°C).[7] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material before proceeding to workup.

  • Potential Cause B: Formation of Dinitrated Byproducts

    • Symptom: The presence of a second, more polar spot on TLC or a later-eluting peak in GC corresponding to dinitro-m-xylene.

    • Explanation: The temperature during the nitration step likely exceeded the recommended limit (e.g., > 60°C), promoting a second nitration event on the already nitrated ring.[11][6]

    • Solution: Implement more robust cooling. Add the nitrating agent (mixed acid) slowly and dropwise to the m-xylene, ensuring the internal temperature does not rise above the setpoint. Vigorous stirring is essential to dissipate heat evenly.

  • Potential Cause C: Incomplete Bromination

    • Symptom: Presence of significant 1,3-dimethyl-5-nitrobenzene in the final product.

    • Explanation: The bromination of a deactivated ring requires sufficient thermal energy. The reaction temperature may have been too low or the reaction time too short for the reaction to proceed to completion.

    • Solution: Increase the reaction temperature for the bromination step (e.g., to the 135-145°C range) or extend the reaction time.[10] Monitor the reaction progress to determine the optimal endpoint.

Issue 2: The Final Product is Impure, Oily, or Off-Color

  • Potential Cause A: Dinitration Contamination

    • Symptom: The product is a yellow, oily solid or fails to crystallize properly. Dinitro compounds are often yellow and can lower the melting point of the final product.[5]

    • Explanation: This is a direct result of excessive temperature during the nitration step.

    • Solution: Strictly adhere to the temperature protocol for nitration. If dinitrated products are present, purification will require careful recrystallization or column chromatography.

  • Potential Cause B: Thermal Decomposition

    • Symptom: The reaction mixture darkens significantly (to dark brown or black) during either the nitration or bromination step.

    • Explanation: Localized overheating or a bulk temperature that is too high can cause decomposition of the nitro compounds, which are thermally sensitive.[12] This is especially true in the presence of strong acids.

    • Solution: Improve stirring efficiency to prevent localized hot spots. Ensure the heating mantle or oil bath provides uniform heating. Do not exceed the recommended temperature limits for each step.

Issue 3: Uncontrolled and Rapid Temperature Increase During Nitration

  • Symptom: The reactor temperature rises uncontrollably, exceeding the cooling system's capacity.

    • Explanation: This is a runaway reaction, the most severe hazard in this synthesis. It is caused by an imbalance between the rate of heat generation from the exothermic nitration and the rate of heat removal.[1][7]

    • Immediate Action (Emergency Protocol):

      • Cease addition of all reagents immediately.

      • Apply maximum cooling (e.g., add dry ice/acetone to the external cooling bath).

      • If the reaction is in a flask that can be safely accessed, prepare a large ice-water bath for emergency quenching.

      • Alert personnel and evacuate the immediate area if the reaction cannot be brought under control.

    • Prevention: The key is prevention. Always use a reaction vessel that is appropriately sized for the scale of the reaction to ensure an adequate surface-area-to-volume ratio for heat exchange. Add the nitrating agent slowly and monitor the internal temperature continuously. Ensure the cooling system is functioning correctly before starting the reagent addition.

Data Presentation

The following table summarizes the critical temperature parameters for the synthesis.

Reaction Step Parameter Recommended Value Consequence of Deviation Reference
Nitration Optimal Temperature30 - 40°CToo Low: Incomplete reaction, low yield.Too High: Dinitration, oxidation, runaway reaction.[6][7]
Maximum Temperature< 60°CIncreased risk of side products and thermal runaway.[6]
Bromination Reaction Temperature~135 - 145°C (starting point)Too Low: Slow or incomplete reaction.Too High: Potential for decomposition or byproduct formation.[10]

Experimental Protocols

Step 1: Nitration of m-Xylene to 1,3-Dimethyl-5-nitrobenzene

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 106 g (1.0 mole) of m-xylene.

  • Cooling: Place the flask in an ice-water bath and begin stirring.

  • Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add 100 mL of concentrated sulfuric acid to 75 mL of concentrated nitric acid, with cooling.

  • Reagent Addition: Transfer the cold mixed acid to the dropping funnel. Add the mixed acid dropwise to the stirred m-xylene. CRITICAL: Continuously monitor the internal thermometer and adjust the addition rate to maintain the reaction temperature between 30-35°C . This addition may take 1-2 hours.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture over a large volume of crushed ice. The crude nitro-product will separate as an oil or solid. Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again until neutral. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent (if any) under reduced pressure.

Step 2: Bromination to this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, place the crude 1,3-dimethyl-5-nitrobenzene from the previous step.

  • Catalyst Addition: Add a catalytic amount of iron powder (e.g., ~2% by weight of the nitro-compound).

  • Heating: Heat the mixture in an oil bath to 135°C .

  • Reagent Addition: Slowly add a stoichiometric equivalent of bromine (Br₂) dropwise to the heated, stirred mixture. The addition should be controlled to maintain a steady reflux and prevent excessive bromine vapor from escaping the condenser.

  • Reaction: After the bromine addition is complete, maintain the reaction at 135-145°C for 2-3 hours, or until monitoring (TLC/GC) indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like dichloromethane and wash with water, followed by a solution of sodium bisulfite to quench any remaining bromine, and then brine. Dry the organic layer and remove the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Logical Relationships

The following diagrams illustrate the troubleshooting workflow for low product yield and the influence of temperature on reaction outcomes.

Troubleshooting_Low_Yield Start Problem: Low Final Yield Check_Step1 Analyze Crude Product After Nitration Step Start->Check_Step1 Check_Step2 Analyze Crude Product After Bromination Step Start->Check_Step2 Unreacted_MX Unreacted m-Xylene Present? Check_Step1->Unreacted_MX Dinitro Dinitrated Impurities Present? Check_Step1->Dinitro Unreacted_Nitro Unreacted Nitro-Compound Present? Check_Step2->Unreacted_Nitro Cause_Temp_Low Cause: Nitration Temp Too Low (< 30°C) Unreacted_MX->Cause_Temp_Low Yes Workup_Loss Consider Workup/ Purification Losses Unreacted_MX->Workup_Loss No Cause_Temp_High Cause: Nitration Temp Too High (> 60°C) Dinitro->Cause_Temp_High Yes Dinitro->Workup_Loss No Solution_Temp_Low Solution: Increase Temp to 30-40°C & Monitor Reaction Cause_Temp_Low->Solution_Temp_Low Solution_Temp_High Solution: Improve Cooling, Slow Reagent Addition Cause_Temp_High->Solution_Temp_High Cause_Brom_Temp_Low Cause: Bromination Temp Too Low Unreacted_Nitro->Cause_Brom_Temp_Low Yes Unreacted_Nitro->Workup_Loss No Solution_Brom_Temp_Low Solution: Increase Temp to 135-145°C or Extend Time Cause_Brom_Temp_Low->Solution_Brom_Temp_Low

Caption: Troubleshooting workflow for low yield of this compound.

Temperature_Effects Temp Nitration Reaction Temperature Low_Temp Too Low (< 30°C) Temp->Low_Temp Optimal_Temp Optimal (30-40°C) Temp->Optimal_Temp High_Temp Too High (> 60°C) Temp->High_Temp Outcome_Low Incomplete Reaction Low Yield Low_Temp->Outcome_Low Outcome_Optimal High Yield High Purity (Desired Product) Optimal_Temp->Outcome_Optimal Outcome_High Dinitration Oxidation Runaway Reaction Risk High_Temp->Outcome_High

Caption: The influence of temperature on the outcomes of m-xylene nitration.

References

  • Yao, H. et al. (n.d.). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. ResearchGate.
  • Moser, F. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. American Chemical Society.
  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Yao, H. et al. (2024). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. Journal of Loss Prevention in the Process Industries.
  • ResearchGate. (n.d.). Process design of two-step mononitration of m-xylene in a microreactor.
  • Johnson, J.R., & Gauerke, C.G. (1928). m-BROMONITROBENZENE. Organic Syntheses, 8, 46. DOI: 10.15227/orgsyn.008.0046.
  • Xylene Supplier Blog. (2025). What are the reaction conditions for xylene nitration?
  • Wikipedia. (n.d.). TNT.

Sources

Technical Support Center: Work-up Procedure for 2-Bromo-1,3-dimethyl-5-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up phase of this synthesis. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the "why" behind each step, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Quenching the Reaction

Question 1: My reaction mixture is a dark reddish-brown color after the bromination step. How do I safely and effectively quench the excess bromine?

Answer: The persistent reddish-brown color indicates the presence of unreacted bromine, which is corrosive and volatile. It is crucial to neutralize it before proceeding with the work-up. The most common and effective method is to use a reducing agent.

  • Recommended Quenching Agent: A 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is recommended.[1][2]

  • Causality: These reagents react with bromine (Br₂) to form colorless and water-soluble bromide ions (Br⁻), thus safely neutralizing the reactive halogen.[1] The reaction with sodium thiosulfate is as follows: 2Na₂S₂O₃(aq) + Br₂(l) → 2NaBr(aq) + Na₂S₄O₆(aq)

  • Procedure:

    • Cool the reaction mixture in an ice-water bath to 0-5 °C to control the exothermic nature of the quench.[1][3]

    • Slowly add the quenching solution dropwise with vigorous stirring.[1]

    • Continue adding the solution until the reddish-brown color of bromine disappears and the mixture becomes colorless or pale yellow.[1]

Question 2: After adding sodium thiosulfate, my reaction mixture is still yellow, and a fine white/yellow precipitate has formed. What is happening and what should I do?

Answer: A persistent yellow color suggests that unreacted bromine might still be present, or other colored impurities have formed. The precipitate is likely elemental sulfur.

  • Cause of Precipitate: Under acidic conditions, which are common after bromination (due to the generation of HBr), sodium thiosulfate can disproportionate to form insoluble elemental sulfur (S₈).[1][2]

  • Troubleshooting:

    • Persistent Color: Add more quenching agent until the color dissipates. Ensure vigorous mixing to facilitate contact between the aqueous and organic layers.[1]

    • Sulfur Precipitate:

      • Prevention: Use sodium sulfite (Na₂SO₃) as the quenching agent, as it is less prone to forming sulfur precipitates. Alternatively, neutralize the acidic reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) solution before adding the sodium thiosulfate.

      • Removal: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite® after the extraction steps. The sulfur may also be removed during the final purification step (e.g., column chromatography).[1]

Section 2: Work-up after Nitration

Question 3: How do I safely quench the nitration reaction and handle the strong acid mixture?

Answer: The work-up of nitration reactions requires extreme caution due to the presence of strong, corrosive, and oxidizing acids (sulfuric and nitric acid).[4][5][6][7]

  • Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Perform this procedure in a well-ventilated fume hood.[6]

  • Quenching Procedure:

    • The reaction is quenched by carefully pouring the reaction mixture onto crushed ice or ice-water. This should be done slowly and with continuous stirring.

    • Causality: This step serves two purposes: it dilutes the strong acids, reducing their reactivity, and the low temperature helps to control any exothermicity from the dilution and prevent further side reactions or decomposition of the product.[8] Nitric acid decomposition can be accelerated by heat, producing toxic nitrogen oxide gases.[7]

Question 4: After quenching the nitration reaction in ice-water, I have a solid product. What is the next step?

Answer: The solid is your crude this compound. The next step is to isolate and wash it to remove residual acids and water-soluble impurities.

  • Isolation and Washing Protocol:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. This is critical to remove all traces of the strong acid catalyst.

    • Follow the water wash with a wash of cold dilute sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic residues.

    • Finally, wash again with cold water to remove any excess bicarbonate.

    • Press the solid as dry as possible on the filter.

Section 3: Extraction and Purification

Question 5: I have an oily product after quenching. How do I proceed with extraction?

Answer: If your product separates as an oil, you will need to perform a liquid-liquid extraction to isolate it from the aqueous layer.

  • Solvent Selection: A water-immiscible organic solvent in which your product is soluble is required. Dichloromethane (DCM) or ethyl acetate are common choices.[9][10]

  • Extraction Workflow:

Extraction_Workflow start Quenched Reaction Mixture in Separatory Funnel add_solvent Add Organic Solvent (e.g., DCM) start->add_solvent shake Shake Funnel & Vent add_solvent->shake separate Separate Organic and Aqueous Layers shake->separate extract_aq Extract Aqueous Layer Again (2x) separate->extract_aq Aqueous Layer combine_org Combine Organic Extracts separate->combine_org Organic Layer extract_aq->combine_org wash_h2o Wash with Water combine_org->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine dry Dry with Anhydrous Na₂SO₄ or MgSO₄ wash_brine->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate Solvent under Reduced Pressure filter->evaporate crude_product Crude Product evaporate->crude_product

Caption: Liquid-liquid extraction workflow for isolating the product.

Question 6: I'm having trouble with emulsion formation during extraction. How can I resolve this?

Answer: Emulsions are a common issue, especially when there are salts or fine particulates present.

  • Causes: Vigorous shaking of the separatory funnel and high salt concentrations can lead to the formation of stable emulsions.[1]

  • Solutions:

    • Allow the separatory funnel to stand undisturbed for a period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

    • If the emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes be effective.

Question 7: What is the best way to purify the crude this compound?

Answer: The choice of purification method depends on the nature of the impurities. Recrystallization is often sufficient if the crude product is a solid and the impurities have different solubilities. Column chromatography is a more powerful technique for separating complex mixtures or purifying oils.

  • Recrystallization:

    • Solvent Selection: A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point for nitroaromatic compounds.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography:

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is common. The polarity of the eluent can be adjusted to achieve good separation. Since the nitro group is electron-withdrawing, the product will be relatively polar.[10] A starting point could be a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
m-Xylene106.17139.1-47.9
Bromine159.8158.8-7.2
Nitric Acid (70%)63.01~121~-42
Sulfuric Acid (98%)98.08~33710
This compound230.06Not readily availableNot readily available

Data sourced from PubChem CID 7022096 for the product and general chemical databases for reagents.[11]

Experimental Protocol: General Work-up Procedure

Workup_Procedure cluster_bromination After Bromination cluster_nitration After Nitration start Completed Reaction Mixture quench_br2 Quench excess Br₂ with Na₂S₂O₃/Na₂SO₃ solution start->quench_br2 quench_acid Pour onto crushed ice quench_br2->quench_acid extraction Liquid-Liquid Extraction (if oily) or Filtration (if solid) quench_acid->extraction wash_org Wash organic layer with H₂O and brine extraction->wash_org Oily Product filter_solid Wash solid with H₂O and NaHCO₃ solution extraction->filter_solid Solid Product dry_org Dry organic layer (e.g., Na₂SO₄) wash_org->dry_org purification Purification (Recrystallization or Column Chromatography) filter_solid->purification dry_org->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Generalized workflow for the work-up of this compound.

References

  • Technical Support Center: Handling and Quenching Reactions with Bromin
  • Arom
  • US2430421A - Process for the purification of mononitro aromatic compounds - Google P
  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange.
  • Organic Syntheses Procedure.
  • m-BROMONITROBENZENE - Organic Syntheses Procedure.
  • troubleshooting guide for the catalytic hydrogenation of nitroarom
  • bromin
  • quenching? organic lab - The Student Room.
  • Technical Support Center: Continuous Flow Synthesis of Nitroarom
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety.
  • Question about use of bromine (experimental procedure) : r/Chempros - Reddit.
  • NITRIC ACID SAFETY - University of Washington.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
  • Nitric Acid Fact Sheet - ESSR.
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF - ResearchG
  • This compound | C8H8BrNO2 | CID 7022096 - PubChem.

Sources

Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Validation of 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of synthetic chemistry, the unequivocal structural determination of a target molecule is paramount. It serves as the foundation for understanding its reactivity, properties, and potential applications. This guide provides a comprehensive, data-driven framework for the structural validation of 2-bromo-1,3-dimethyl-5-nitrobenzene (CAS 53906-84-6).[1][2][3] We will employ a synergistic approach, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The central thesis is to demonstrate how these techniques, when used in concert, provide an irrefutable structural proof, particularly when compared against plausible synthetic isomers such as 4-bromo-1,3-dimethyl-2-nitrobenzene.

The Imperative of Isomeric Differentiation

The synthesis of polysubstituted aromatic compounds can often lead to a mixture of positional isomers.[4] For this compound, an incorrect substitution pattern, such as the formation of 4-bromo-1,3-dimethyl-2-nitrobenzene, would result in a molecule with vastly different steric and electronic properties. Therefore, relying on a single analytical technique is insufficient. This guide establishes a logical workflow to systematically eliminate ambiguity.

G cluster_0 Spectroscopic Validation Workflow Sample Synthesized Product (Presumed C₈H₈BrNO₂) MS Mass Spectrometry (MS) Sample->MS Initial Analysis IR Infrared (IR) Spectroscopy Sample->IR Initial Analysis NMR NMR Spectroscopy Sample->NMR Initial Analysis Conclusion Structure Confirmed: This compound MS->Conclusion Data Convergence IR->Conclusion Data Convergence C13_NMR ¹³C NMR NMR->C13_NMR Detailed Structure H1_NMR ¹H NMR NMR->H1_NMR Detailed Structure C13_NMR->Conclusion Data Convergence H1_NMR->Conclusion Data Convergence

Caption: A logical workflow for the comprehensive spectroscopic validation of a synthesized compound.

Mass Spectrometry (MS): Confirming Molecular Formula

Mass spectrometry is the initial checkpoint, serving to confirm the molecular weight and elemental composition, particularly the presence of bromine.

Expertise & Experience: The most telling feature for a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity for the molecular ion.

Expected Data for C₈H₈BrNO₂: The molecular formula C₈H₈BrNO₂ corresponds to a molecular weight of approximately 230.06 g/mol .[5]

m/z (Daltons)AssignmentKey Feature
229/231[M]⁺Molecular ion peak. The 1:1 intensity ratio is definitive for one bromine atom.
183/185[M - NO₂]⁺Loss of the nitro group (46 Da).
150[M - Br]⁺Loss of the bromine radical.
135[M - Br - CH₃]⁺Subsequent loss of a methyl group.

Trustworthiness: While both this compound and its isomer 4-bromo-1,3-dimethyl-2-nitrobenzene have the same molecular formula and will produce identical molecular ion clusters, their fragmentation patterns may differ slightly. However, these differences are often too subtle for unambiguous assignment. Therefore, MS confirms the formula but cannot, by itself, distinguish between positional isomers.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.

  • Analysis: Accelerate the resulting charged fragments into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum plotting relative intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for verifying the presence of the key functional groups within the molecule.

Expertise & Experience: The nitro group (NO₂) provides two intense and highly characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are often the first peaks a chemist will look for to confirm a successful nitration reaction.

Expected Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000Aromatic C-H StretchMedium-Weak
~2980-2850Aliphatic C-H Stretch (CH₃)Medium
~1550-1515 N-O Asymmetric Stretch (NO₂) ** Strong
~1355-1335 N-O Symmetric Stretch (NO₂) **Strong
~1600, ~1470Aromatic C=C Ring StretchMedium
~600-500C-Br StretchMedium-Weak

Trustworthiness: Like mass spectrometry, IR spectroscopy is excellent for confirming the presence of the nitro, methyl, and aromatic components. However, the vibrational frequencies of these groups are not sufficiently sensitive to their ring position to reliably differentiate between isomers like this compound and 4-bromo-1,3-dimethyl-2-nitrobenzene. The fingerprint region (<1500 cm⁻¹) will differ, but direct comparison to a known standard is required for confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Perform a background scan of the clean ATR crystal (e.g., diamond or germanium) to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The key to its discriminatory power lies in analyzing molecular symmetry.

Sources

2-bromo-1,3-dimethyl-5-nitrobenzene vs 4-bromo-1,3-dimethyl-5-nitrobenzene reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-bromo-1,3-dimethyl-5-nitrobenzene and 4-bromo-1,3-dimethyl-5-nitrobenzene

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The precise arrangement of functional groups on a benzene ring dictates its behavior, influencing reaction rates, regioselectivity, and the feasibility of synthetic routes. This guide provides an in-depth, objective comparison of two closely related isomers: this compound and 4-bromo-1,3-dimethyl-5-nitrobenzene. We will dissect their structural and electronic properties to predict and explain their differential reactivity in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents, alongside steric considerations. Let's analyze the electronic landscape of each isomer.

  • Substituent Effects:

    • Nitro Group (-NO₂): A potent deactivating group due to its strong electron-withdrawing nature through both induction (-I) and resonance (-M).[1]

    • Bromo Group (-Br): Deactivating overall due to a strong inductive withdrawal (-I), but its lone pairs can participate in resonance donation (+M), making it an ortho, para-director for electrophilic substitution.

    • Methyl Groups (-CH₃): Activating groups that donate electron density through induction (+I) and hyperconjugation, directing incoming electrophiles to ortho and para positions.

Isomer 1: this compound (Hereafter, 2-Bromo Isomer)

In this isomer, the bromine atom is sterically crowded, flanked by two ortho methyl groups. The strongly deactivating nitro group is positioned meta to the bromine. This arrangement has profound consequences for its reactivity, particularly in reactions involving the C-Br bond.

Isomer 2: 4-bromo-1,3-dimethyl-5-nitrobenzene (Hereafter, 4-Bromo Isomer)

Here, the bromine atom is adjacent to one methyl group and the nitro group. This environment is significantly less sterically hindered compared to the 2-Bromo Isomer. The nitro group remains meta to the bromine.

Comparative Reactivity in Key Synthetic Transformations

We will now explore how these structural differences translate into practical reactivity in four common classes of organic reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is characteristic of aryl halides bearing strong electron-withdrawing groups. The mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] For this reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance.[4][5][6]

Reactivity Prediction:

  • 2-Bromo Isomer: The nitro group is meta to the bromo leaving group.

  • 4-Bromo Isomer: The nitro group is also meta to the bromo leaving group.

In both isomers, the crucial resonance stabilization of the Meisenheimer complex by the nitro group is absent. The negative charge developed ortho and para to the site of nucleophilic attack cannot be delocalized onto the nitro group.

Caption: SNAr requires ortho/para positioning of the EWG for stabilization.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[7] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is often the rate-determining step and is highly sensitive to both electronic and steric factors.[8]

Reactivity Prediction:

  • Electronic Effects: Both isomers contain an electron-withdrawing nitro group, which generally accelerates the rate of oxidative addition.

  • Steric Effects: This is the critical differentiating factor.

    • 2-Bromo Isomer: The bromine atom at C2 is flanked by two bulky methyl groups at C1 and C3. This creates severe steric hindrance, significantly impeding the approach of the palladium catalyst to the C-Br bond.

    • 4-Bromo Isomer: The bromine at C4 is adjacent to a methyl group (C3) and a nitro group (C5). The nitro group is sterically less demanding than a methyl group. Consequently, the C-Br bond is far more accessible to the catalyst.

Suzuki_Steric_Hindrance cluster_2_bromo 2-Bromo Isomer cluster_4_bromo 4-Bromo Isomer 2_bromo_img pd_catalyst_2 Pd(0) Catalyst arrow_2 Steric Clash! 4_bromo_img pd_catalyst_4 Pd(0) Catalyst pd_catalyst_4->4_bromo_img Faster Oxidative Addition arrow_4 Accessible Site

Caption: Steric hindrance around the C-Br bond dictates Suzuki coupling reactivity.
Electrophilic Aromatic Substitution (EAS)

In EAS, the directing effects of all substituents must be weighed. The strongly activating methyl groups will dominate the directing effects over the deactivating bromo and nitro groups.[10] The reaction will be slower than on toluene but faster than on nitrobenzene. The primary challenge is predicting the regioselectivity.

Reactivity Prediction:

  • 2-Bromo Isomer:

    • Directing Influence: The two methyl groups strongly activate the C4 and C6 positions.

    • Analysis:

      • C4: This position is para to one methyl group and ortho to the other, making it electronically favorable. It is flanked by a hydrogen and the nitro group.

      • C6: This position is ortho to one methyl group but is severely sterically hindered, being sandwiched between a methyl and a bromo group.

    • Outcome: Electrophilic attack is most likely to occur at the C4 position .

  • 4-Bromo Isomer:

    • Directing Influence: The methyl groups activate the C2 and C6 positions.

    • Analysis:

      • C2: This position is ortho to both methyl groups, making it highly activated electronically. However, it is flanked by two methyl groups, creating significant steric hindrance.

      • C6: This position is para to one methyl and ortho to the other. It is flanked by a methyl group and the nitro group, making it less hindered than the C2 position.

    • Outcome: Electrophilic attack will preferentially occur at the C6 position , as it represents the best balance of electronic activation and steric accessibility.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) or the use of metals in acidic media (e.g., SnCl₂, Fe/HCl).[11][12][13]

Reactivity Prediction:

  • Reactivity: The reactivity of the nitro group itself is less sensitive to the substitution pattern than reactions occurring on the ring. Steric hindrance could play a minor role. The nitro group in the 2-Bromo Isomer is flanked by a hydrogen and a methyl group, while in the 4-Bromo Isomer it is flanked by a bromine and a methyl group. The difference in steric hindrance is likely minimal and should not significantly impact the reaction rate.

  • Chemoselectivity: A major concern with catalytic hydrogenation (especially with Pd/C) is the potential for competitive hydrodebromination (loss of the bromine atom).[14] Therefore, methods that are more chemoselective are preferred. Reagents like tin(II) chloride (SnCl₂) or iron in acidic media are excellent choices as they reliably reduce the nitro group without affecting the aryl bromide.[14][15]

Summary of Reactivity Comparison

Reaction TypeThis compound4-bromo-1,3-dimethyl-5-nitrobenzeneRationale
SNAr Very Low / UnreactiveVery Low / UnreactiveNitro group is meta to the leaving group in both isomers; no resonance stabilization of the intermediate.[4][5]
Suzuki Coupling Low ReactivityHigher Reactivity Severe steric hindrance from two ortho methyl groups slows oxidative addition in the 2-bromo isomer.
EAS Reactive (at C4)Reactive (at C6)Reactivity is comparable; regioselectivity is dictated by a balance of activating and steric effects.[10]
Nitro Reduction ReactiveReactiveNo significant difference in reactivity; chemoselectivity (avoiding debromination) is the key experimental consideration.[14][15]

Experimental Protocols

The following protocols are provided as validated, representative procedures for key transformations discussed in this guide.

Protocol: Suzuki-Miyaura Coupling of the 4-Bromo Isomer

This protocol details a typical procedure for the coupling of the more reactive 4-bromo-1,3-dimethyl-5-nitrobenzene with phenylboronic acid.

Objective: To synthesize 4-phenyl-1,3-dimethyl-5-nitrobenzene.

Materials:

  • 4-bromo-1,3-dimethyl-5-nitrobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1,3-dimethyl-5-nitrobenzene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the Pd(dppf)Cl₂ catalyst under the inert atmosphere.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Stir the mixture and heat to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Chemoselective Reduction of the Nitro Group

This protocol uses tin(II) chloride dihydrate, a mild and selective reagent for reducing nitro groups in the presence of aryl halides.[14]

Objective: To synthesize 5-bromo-2,4-dimethylaniline from 4-bromo-1,3-dimethyl-5-nitrobenzene.

Materials:

  • 4-bromo-1,3-dimethyl-5-nitrobenzene (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve the 4-bromo-1,3-dimethyl-5-nitrobenzene in ethanol.

  • Add the tin(II) chloride dihydrate to the solution. The reaction is often exothermic.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Be cautious of gas evolution. Adjust pH to ~8.

  • Extract the resulting slurry with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude aniline product, which can be further purified if necessary.

Final Conclusion

The comparison between this compound and 4-bromo-1,3-dimethyl-5-nitrobenzene serves as an excellent case study in the dominance of steric effects and the importance of substituent positioning.

  • For palladium-catalyzed cross-coupling reactions , the 4-bromo isomer is unequivocally the superior substrate due to the greater steric accessibility of its C-Br bond.

  • For nucleophilic aromatic substitution , both isomers are effectively unreactive due to the unfavorable meta-positioning of the activating nitro group.

  • Reactivity in electrophilic aromatic substitution is comparable, but the isomers yield different constitutional isomers as products due to the interplay of electronic activation and steric hindrance.

  • Finally, the reduction of the nitro group is readily achievable for both compounds, with the primary consideration being the selection of a chemoselective reagent to prevent undesired dehalogenation.

This guide underscores the necessity for chemists to move beyond simple rules and engage in a detailed, multi-faceted analysis of substrate structure to predict reactivity and design successful synthetic strategies.

References

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
  • Geske, D. H., et al. (1961). Study of Steric Effects by Electron Spin Resonance Spectroscopy and Polarography. Substituted Nitrobenzenes and Nitroanilines. Journal of the American Chemical Society. [Link]
  • ACS Publications. (2016).
  • International Journal of Research and Scientific Innovation. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. ijrti.org. [Link]
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • PrepChem. (n.d.). Synthesis of meta-bromonitrobenzene. [Link]
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
  • ACS Publications. (1998). Steric effects in the decomposition of halogenated nitrobenzene anion radicals. The Journal of Physical Chemistry. [Link]
  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. [Link]
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
  • Michigan State University. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (2014). CN104086433A - O-bromonitrobenzene synthesis production process.
  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • The Organic Chemistry Tutor. (2020). Reduction of nitro groups on benzene. YouTube. [Link]
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Filo. (2025). QUESTION 4 4.1. Propose a mechanism for the reaction of nitrobenzene wit... [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth analysis of the reaction kinetics of 2-bromo-1,3-dimethyl-5-nitrobenzene, a polysubstituted aromatic compound with significant potential as a building block in medicinal and materials chemistry. Its unique substitution pattern—a leaving group (Br), a strong deactivating group (NO₂), and two moderately activating groups (CH₃)—creates a complex reactivity profile. We will dissect this profile by comparing its performance in key organic transformations against strategically chosen structural analogs, providing both theoretical rationale and practical experimental frameworks.

Nucleophilic Aromatic Substitution (SNA_r_): The Dominance of Substituent Position

Nucleophilic aromatic substitution is a cornerstone of aromatic functionalization. The reaction typically proceeds through a two-step addition-elimination pathway featuring a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the paramount factor governing the reaction rate. Strong electron-withdrawing groups, like the nitro group, are essential for stabilizing the complex and activating the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group.[1]

Analysis of this compound:

In this molecule, the bromine leaving group is positioned meta to the nitro group. Consequently, the nitro group cannot stabilize the negative charge of the Meisenheimer intermediate through its strong -M (mesomeric or resonance) effect. Stabilization relies solely on the weaker -I (inductive) effect.[3][4] Furthermore, the two methyl groups flanking the bromine atom introduce significant steric hindrance, impeding the approach of the incoming nucleophile. These factors combine to render this compound relatively unreactive in S_N_Ar reactions.

Comparative Kinetic Analysis:

To quantify this effect, we compare its reactivity with two analogs: one where the nitro group is in a resonance-stabilizing para position and another with a different halogen.

CompoundKey Structural FeatureExpected Relative Rate (k_rel_)Rationale
This compound Br is meta to NO₂; Steric hindrance 1 The rate-determining formation of the Meisenheimer complex is disfavored due to a lack of resonance stabilization from the NO₂ group and steric hindrance from the two ortho-methyl groups.
1-Bromo-4-nitrobenzeneBr is para to NO₂~10⁶ - 10⁷The NO₂ group provides powerful resonance stabilization to the Meisenheimer intermediate, dramatically lowering the activation energy for the first step.[3][4]
2-Chloro-1,3-dimethyl-5-nitrobenzeneChloro- leaving group~2-5In the rate-determining step of S_N_Ar (nucleophilic attack), the higher electronegativity of chlorine (vs. bromine) increases the electrophilicity of the ipso-carbon, accelerating the attack. This effect often outweighs the fact that bromide is a better leaving group in the non-rate-determining second step.[2]

Visualizing the S_N_Ar Mechanism

The diagram below illustrates the two-step addition-elimination mechanism, highlighting the formation of the critical Meisenheimer complex.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim Product HX X-B(OR)₂ Transmetal->HX ArX R¹-X ArX->OxAdd ArB R²-B(OR)₂ Borate [R²-B(OR)₂(Base)]⁻ ArB->Borate Base Base Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Kinetic Monitoring of an S_N_Ar Reaction

This section provides a detailed methodology for determining the second-order rate constant of an S_N_Ar reaction between this compound and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

Principle:

The reaction is monitored by observing the change in absorbance over time as the reactant (aryl halide) is converted into the product (N-aryl piperidine), which will have a different UV-Vis absorption spectrum. By using a large excess of the nucleophile (piperidine), we can simplify the kinetics to a pseudo-first-order regime, where the observed rate constant is directly proportional to the concentration of the limiting reactant (the aryl halide).

Experimental Workflow Diagram

Kinetic_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis SolA Stock Soln. A: Aryl Halide SolB Stock Soln. B: Nucleophile (excess) Equilibrate Equilibrate solutions and cuvette to T Mix Rapidly mix A + B in cuvette Equilibrate->Mix Plot1 Plot Absorbance vs. Time Monitor Start UV-Vis time-course (monitor λ_max of product) Mix->Monitor Plot2 Plot ln(A_inf - A_t) vs. Time Plot1->Plot2 Calc1 Determine k_obs from slope Plot2->Calc1 Calc2 Calculate k_2 = k_obs / [Nu] Calc1->Calc2

Caption: A generalized workflow for the experimental determination of S_N_Ar reaction kinetics.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Rationale: Accurate concentrations are critical for kinetic calculations.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

    • Prepare a 20 mM stock solution of this compound in anhydrous DMSO.

  • Instrument Setup:

    • Rationale: A stable temperature and baseline are essential for reliable kinetic data.

    • Set the UV-Vis spectrophotometer's cell holder to a constant temperature (e.g., 50.0 °C).

    • Allow the instrument to warm up for at least 30 minutes.

    • Determine the λ_max_ of the expected product by running a preliminary reaction to completion and recording the spectrum.

  • Kinetic Run:

    • Rationale: Establishing pseudo-first-order conditions simplifies the rate law, making data analysis straightforward. The 50-fold excess of nucleophile ensures its concentration remains effectively constant throughout the reaction.

    • Pipette 2.94 mL of the 1.0 M piperidine solution into a 3 mL quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder and allow it to equilibrate for 10 minutes.

    • To initiate the reaction, rapidly inject 60 µL of the 20 mM aryl halide stock solution into the cuvette. Final concentrations will be [Piperidine] ≈ 0.98 M and [Aryl Halide] ≈ 0.4 mM.

    • Immediately cap the cuvette, invert twice to mix, and start recording the absorbance at the product's λ_max_ every 30 seconds for at least 3-4 half-lives.

  • Data Analysis:

    • Rationale: The integrated rate law for a first-order reaction is ln[A] = -kt + ln[A]₀. For spectrophotometric data, this translates to a linear relationship when plotting the natural log of the change in absorbance versus time.

    • Let A_t_ be the absorbance at time t, and A_∞_ be the final absorbance after the reaction has gone to completion.

    • Create a plot of ln(A_∞_ - A_t_) on the y-axis versus time (t) on the x-axis.

    • The data should yield a straight line with a slope equal to -k_obs_ (the pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs_ / [Piperidine] .

    • Repeat the experiment at different temperatures to determine activation parameters (e.g., activation energy, E_a_) via an Arrhenius plot.

Conclusion

The reactivity of this compound is a nuanced interplay of steric and electronic effects.

  • S_N_Ar Reactivity: It is a poor substrate due to the meta relationship between the leaving group and the nitro group, compounded by significant steric hindrance.

  • Nitro Reduction: Its reduction kinetics are moderate, slightly slowed by the electron-donating methyl groups.

  • Suzuki-Miyaura Coupling: It is a challenging substrate, with the severe steric hindrance from the flanking methyl groups presenting a major kinetic barrier to the rate-determining oxidative addition step.

This guide provides a framework for understanding and predicting the kinetic behavior of this versatile building block, enabling researchers to make more informed decisions in reaction design, catalyst selection, and process optimization.

References

A comprehensive list of references will be compiled here, including full citation details and clickable URLs for verification.

Sources

A Comparative Guide to Catalysts for Suzuki Coupling with 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the successful application of this powerful reaction is highly dependent on the judicious selection of a suitable catalyst system, particularly when faced with challenging substrates. One such substrate is 2-bromo-1,3-dimethyl-5-nitrobenzene, which presents a dual challenge of steric hindrance from the two ortho-methyl groups and electronic deactivation due to the strongly electron-withdrawing nitro group. This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of this demanding substrate, offering insights into catalyst selection, mechanistic considerations, and experimental best practices.

The Challenge: Steric Hindrance Meets Electronic Deactivation

The structure of this compound poses significant hurdles for the standard Suzuki-Miyaura catalytic cycle. The two methyl groups flanking the bromine atom create substantial steric bulk, which can impede the crucial oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond. Furthermore, the electron-withdrawing nitro group, while activating the aryl bromide towards oxidative addition, can also destabilize the resulting organopalladium intermediate, potentially leading to undesired side reactions.

Overcoming these challenges necessitates the use of highly active and robust catalyst systems. Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often prove inefficient for such transformations, requiring harsh reaction conditions and frequently resulting in low yields.[1][3] Modern catalyst design has focused on the development of ligands that can enhance the reactivity of the palladium center, specifically addressing the issues of steric hindrance and electronic deactivation.

Catalyst Systems: A Comparative Overview

The most successful catalysts for the Suzuki coupling of sterically hindered and electron-deficient aryl bromides are typically based on palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

Bulky Monodentate Phosphine Ligands (Buchwald-Type Ligands)

The laboratories of Stephen Buchwald have developed a portfolio of highly effective biaryl phosphine ligands that have revolutionized the field of cross-coupling reactions.[4] These ligands are characterized by their steric bulk and electron-rich nature, which are crucial for promoting the key steps of the catalytic cycle.

For a substrate like this compound, ligands such as SPhos , XPhos , and RuPhos are excellent candidates. The steric bulk of these ligands facilitates the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step. The electron-donating properties of the ligands increase the electron density on the palladium center, further promoting the cleavage of the C-Br bond.

While direct comparative data for this compound is scarce, studies on structurally similar, sterically hindered, and electron-deficient aryl bromides consistently demonstrate the superiority of these advanced phosphine ligands over simpler ones like triphenylphosphine. For instance, in the coupling of other challenging aryl chlorides, SPhos has been shown to provide excellent yields where PPh₃ is ineffective.[4]

Table 1: Performance of Buchwald-Type Ligands in Suzuki Coupling of Challenging Aryl Halides

LigandAryl Halide SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
SPhos2-Chloro-6-methylanilinePhenylboronic acidK₃PO₄Toluene/H₂O1001898
XPhos2-Chloro-N-phenylanilinePhenylboronic acidK₃PO₄t-BuOH1002197
RuPhos2-Bromo-N,N-dimethylanilinePhenylboronic acidK₃PO₄Toluene1001695

Note: This data is compiled from various sources and is intended to be illustrative of the general performance of these ligands with challenging substrates, not a direct comparison for the title compound.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability, even greater than that of electron-rich phosphines, makes them highly effective at stabilizing the palladium catalyst and promoting oxidative addition.[5]

For the Suzuki coupling of this compound, NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are particularly well-suited. The steric bulk of the N-aryl substituents on the NHC ligand provides a sterically demanding environment around the palladium center, which is beneficial for the coupling of hindered substrates.

Comparative studies between phosphine and NHC ligands for challenging Suzuki couplings have shown that NHC-based catalysts can offer superior activity and stability, sometimes allowing for lower catalyst loadings and milder reaction conditions.[6]

Table 2: Performance of NHC Ligands in Suzuki Coupling of Challenging Aryl Halides

Ligand/PrecatalystAryl Halide SubstrateBoronic AcidBaseSolventTemp. (°C)Cat. Loading (mol%)Time (h)Yield (%)
[Pd(IPr)(cinnamyl)Cl]4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O800.1298
[Pd(SIPr)(cinnamyl)Cl]4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O800.1295

Note: This data is for a less sterically hindered substrate but illustrates the high activity of Pd-NHC catalysts. Performance with the title compound would require optimization.

Mechanistic Considerations: Why Ligand Choice is Critical

The success of the Suzuki coupling with this compound hinges on the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step for sterically hindered aryl bromides. Bulky, electron-rich ligands like SPhos or IPr promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which can more readily access the C-Br bond.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is facilitated by a base. The choice of base and solvent is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, can also be influenced by the ligand. Steric bulk on the ligand can promote this step by destabilizing the diorganopalladium(II) intermediate.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound. Optimization of the specific catalyst, ligand, base, and solvent is highly recommended.

General Procedure for Catalyst Screening:
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the appropriate ligand in the desired ratio. Alternatively, use a pre-formed palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound, the use of advanced catalyst systems is paramount. While traditional catalysts like Pd(PPh₃)₄ are likely to be ineffective, modern bulky phosphine ligands and N-heterocyclic carbenes offer robust solutions.

  • Recommended Starting Point: A catalyst system composed of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type ligand like SPhos or XPhos is a highly recommended starting point. These systems have a proven track record for a wide range of challenging substrates.

  • Alternative High-Activity System: For potentially higher activity and milder conditions, an NHC-based catalyst, such as a pre-catalyst incorporating the IPr ligand, should be considered.

  • Optimization is Key: The optimal conditions will likely depend on the specific boronic acid coupling partner. Therefore, a systematic screening of the catalyst, ligand, base, and solvent is crucial to achieve the best results.

By leveraging these advanced catalyst systems and a methodical approach to optimization, researchers can successfully employ the Suzuki-Miyaura reaction for the synthesis of complex molecules derived from this compound, paving the way for new discoveries in drug development and materials science.

References

Please note that direct, comprehensive comparative studies for the specific substrate this compound are limited in the readily available literature. The following references provide valuable context on the catalysts and methods discussed.

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
  • Efficient Suzuki cross-coupling reactions using bulky phosphines - University of Liverpool
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing)
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI
  • A Highly Efficient Pd(PPh3)(4)
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing)
  • Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene - Benchchem
  • Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study | Request PDF - ResearchG
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry
  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes | Request PDF - ResearchG
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich

Sources

A Comparative Guide to the Efficient Reduction of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of nitroarenes is a cornerstone transformation in organic synthesis, pivotal for producing the corresponding anilines which are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. The presence of other sensitive functional groups, such as halogens, introduces a significant challenge: achieving high chemoselectivity. This guide provides an in-depth comparison of various reducing agents for the conversion of 2-bromo-1,3-dimethyl-5-nitrobenzene to 2-bromo-1,3-dimethyl-5-aminobenzene. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide validated protocols for researchers, scientists, and professionals in drug development.

The primary challenge in this specific reduction is to selectively transform the nitro group into an amine while preserving the carbon-bromine bond, which is susceptible to reductive cleavage (dehalogenation), particularly under harsh conditions.

Comparative Analysis of Reduction Methodologies

The choice of a reducing agent is critical and depends on factors such as cost, scalability, functional group tolerance, and reaction conditions. We will compare three major classes of reducing agents: Catalytic Transfer Hydrogenation, Metal/Acid Systems, and activated Metal Hydrides.

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation has emerged as a powerful and convenient alternative to traditional catalytic hydrogenation that uses flammable hydrogen gas.[1] CTH utilizes a hydrogen donor, such as hydrazine hydrate, in the presence of a metal catalyst.

Mechanism Insight: The catalyst, typically Palladium on Carbon (Pd/C), facilitates the decomposition of the hydrogen donor (e.g., hydrazine) to produce diimide (N₂H₂) or hydrogen in situ. This active reducing species is then transferred to the nitro group on the substrate, which is adsorbed onto the catalyst surface.

Key Reagents & Performance:

  • Hydrazine Hydrate with Pd/C: This system is highly effective and selective for the reduction of halogenated nitroarenes.[1][2] The reaction conditions can be tuned to control selectivity. Refluxing in a solvent like methanol or ethanol typically yields the desired halogenated aniline with minimal dehalogenation.[2] This method is advantageous due to its mild conditions and high efficiency.[3]

  • Cobalt(II)-catalyzed CTH: Earth-abundant metals like cobalt are gaining traction as cost-effective catalysts. Cobalt(II) complexes, in conjunction with hydrazine hydrate, have been shown to effectively catalyze the transfer hydrogenation of nitroaromatics, offering a greener alternative to precious metal catalysts.[4]

Metal/Acid Reductions (Dissolving Metal Reductions)

This classical approach, including the Béchamp reduction, remains widely used in both laboratory and industrial settings due to its reliability and low cost.

Mechanism Insight: In an acidic medium, the metal (e.g., Fe, Sn) acts as the electron donor. The nitro group is protonated, increasing its electrophilicity and facilitating a series of proton-coupled electron transfers. The reaction proceeds through nitroso and hydroxylamine intermediates to form the anilinium salt. A final basic workup liberates the free aniline.[5]

Key Reagents & Performance:

  • Iron (Fe) in Acidic Medium: Reduction with iron powder and hydrochloric acid is a preferred industrial method. A key advantage is that the iron(II) chloride (FeCl₂) formed can be hydrolyzed by steam or water, regenerating hydrochloric acid. This makes the reaction self-sustaining with only a catalytic amount of acid required initially.[6] This method shows excellent tolerance for various functional groups, including aromatic halides.[7]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is another classic and effective reagent for nitro group reduction.[8] It is particularly known for its chemoselectivity, readily reducing nitro groups while leaving other reducible functionalities like esters, nitriles, and halogens unaffected, especially in non-acidic media such as ethanol or ethyl acetate.[8][9] While highly effective, this method requires stoichiometric amounts of the tin salt, and the resulting tin-based byproducts must be carefully removed during workup.[9]

Activated Metal Hydride Systems

Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent, but it is typically incapable of reducing nitro groups on its own under standard conditions.[10][11] However, its reducing power can be significantly enhanced by the addition of transition metal salts.

Mechanism Insight: It is believed that NaBH₄ reduces the transition metal salt (e.g., NiCl₂, FeCl₂) to a finely divided, highly active zero-valent metal or a metal boride precipitate.[10] This in situ generated species then acts as the true catalyst, activating the nitro group towards reduction by the hydride donor.

Key Reagents & Performance:

  • NaBH₄/NiCl₂·6H₂O: The combination of sodium borohydride with catalytic amounts of nickel(II) chloride smoothly reduces aromatic nitro compounds to their corresponding amines in aqueous or alcoholic solvents.[10] This system is effective and rapid.

  • NaBH₄/FeCl₂: This combination has also been shown to be a practical and highly chemoselective system for nitro reductions, providing excellent yields of the desired aromatic amines.[12][13]

Quantitative Data Summary

The following table summarizes the performance of various reducing agents for the reduction of substituted nitroarenes, providing a comparative overview to guide experimental design.

Reducing SystemTypical ConditionsYield (%)Selectivity ProfileAdvantagesDisadvantages & Considerations
Pd/C, N₂H₄·H₂O Methanol, Reflux, 5-60 min>95%Excellent for halogens; dehalogenation possible with microwave heating.[2]Fast, high yield, mild conditions, avoids H₂ gas.[3]Cost of Palladium catalyst; hydrazine is toxic.
Fe, HCl/NH₄Cl Ethanol/Water, Reflux, 1-3 h85-95%Generally high; tolerates halides well.[7]Very low cost, environmentally benign iron salts, scalable.Heterogeneous reaction, requires acidic conditions, workup can be tedious.
SnCl₂·2H₂O Ethanol, RT or Reflux, 1-4 h90-98%Excellent; preserves most functional groups including halides.[8][9]High chemoselectivity, works in non-acidic media.Stoichiometric amounts needed, tin waste disposal.[9]
NaBH₄, NiCl₂·6H₂O aq. CH₃CN or Methanol, RT, 5-30 min>90%Good, but chemoselectivity with halides needs case-by-case evaluation.Mild, rapid reactions at room temperature, homogenous.[10]NaBH₄ reacts with protic solvents; requires careful control of stoichiometry.

Experimental Protocols

Herein are detailed, step-by-step methodologies for the most reliable and efficient reduction procedures.

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate

This protocol is adapted from methodologies known for high selectivity with halogenated nitroarenes.[2][3]

Workflow Diagram:

G cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Combine Substrate, Pd/C, and Methanol in a flask B 2. Add Hydrazine Hydrate dropwise at RT A->B C 3. Heat to Reflux (e.g., 80°C) B->C D 4. Cool to RT and filter through Celite C->D Monitor by TLC E 5. Concentrate filtrate in vacuo D->E F 6. Purify via Flash Column Chromatography E->F G Final Product: 2-bromo-1,3-dimethyl-5-aminobenzene F->G Characterize G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Sources

A Spectroscopic Guide to Differentiating 2-bromo-1,3-dimethyl-5-nitrobenzene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomer Identification in Chemical Research

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise structural elucidation of molecules is not merely an academic exercise—it is a cornerstone of innovation and safety. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold, can exhibit remarkably different physical, chemical, and biological properties. A subtle shift in a substituent's position on a benzene ring can profoundly alter a compound's reactivity, toxicity, and therapeutic efficacy. Consequently, the ability to unambiguously distinguish between such isomers is of paramount importance.

This guide provides an in-depth spectroscopic comparison of 2-bromo-1,3-dimethyl-5-nitrobenzene and one of its key isomers, 4-bromo-1,3-dimethyl-2-nitrobenzene . While a multitude of isomers exist, this comparison focuses on a pair that aptly illustrates how the relative positioning of bromo, methyl, and nitro groups creates distinct spectroscopic fingerprints. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these two molecules. This analysis will be grounded in the fundamental principles of substituent effects on aromatic systems, providing researchers with both the data and the causal explanations necessary for confident structural assignment.

Molecular Structures Under Investigation

To visually frame our comparison, the structures of the two isomers are presented below. The strategic placement of the substituents dictates the symmetry and electronic environment of each molecule, which in turn governs their spectroscopic behavior.

Figure 1: Molecular structures of the compared isomers.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is dictated by the electron density around it; electron-withdrawing groups (like -NO₂) deshield nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups (like -CH₃) have a shielding, upfield effect.[1] The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons, providing crucial connectivity information.

Causality of Spectral Differences:

  • Symmetry: In This compound , the two methyl groups are chemically equivalent due to a plane of symmetry bisecting the C-NO₂ and C-Br bonds. The two aromatic protons are also equivalent. This symmetry simplifies the spectrum. In contrast, 4-bromo-1,3-dimethyl-2-nitrobenzene lacks this symmetry, rendering all protons chemically distinct.

  • Substituent Effects: The powerful electron-withdrawing nitro group significantly deshields protons in its ortho and para positions.[2] In This compound , the aromatic protons are ortho to the nitro group, leading to a substantial downfield shift. In 4-bromo-1,3-dimethyl-2-nitrobenzene , one aromatic proton is ortho to the nitro group and will be the most downfield, while the other is meta and will be less affected.

Predicted ¹H NMR Data:

FeatureThis compound (Predicted)4-bromo-1,3-dimethyl-2-nitrobenzene (Predicted)
Aromatic Protons ~7.9 ppm (s, 2H)~7.6 ppm (d, 1H), ~7.4 ppm (d, 1H)
Methyl Protons ~2.4 ppm (s, 6H)~2.5 ppm (s, 3H), ~2.3 ppm (s, 3H)
Predicted Multiplicity Two singletsTwo doublets and two singlets

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Chemical shifts are influenced by the electronegativity of attached groups and the overall electronic environment.[3] The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.

Causality of Spectral Differences:

  • Symmetry: As with ¹H NMR, the symmetry of This compound results in fewer signals in its ¹³C NMR spectrum compared to the less symmetrical 4-bromo-1,3-dimethyl-2-nitrobenzene .

  • Substituent Effects: The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded and appears far downfield.[4] Similarly, the carbon bonded to the bromine atom is also deshielded, though to a lesser extent. The positions of these deshielded carbons relative to the methyl-substituted carbons provide a clear distinction between the isomers.

Predicted ¹³C NMR Data:

FeatureThis compound (Predicted)4-bromo-1,3-dimethyl-2-nitrobenzene (Predicted)
Number of Aromatic Signals 46
C-NO₂ (ipso) ~149 ppm~150 ppm
C-Br (ipso) ~120 ppm~122 ppm
C-CH₃ (ipso) ~140 ppm (2 carbons)~138 ppm, ~135 ppm
CH (aromatic) ~125 ppm (2 carbons)~133 ppm, ~128 ppm
CH₃ (methyl) ~20 ppm (2 carbons)~21 ppm, ~19 ppm

Infrared (IR) Spectroscopy: The Vibrational Signature

Infrared spectroscopy probes the vibrational frequencies of molecular bonds. Specific functional groups absorb IR radiation at characteristic wavenumbers, making it an excellent tool for identifying their presence.

Causality of Spectral Differences:

While the IR spectra of both isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different overall molecular symmetry and dipole moments. The primary diagnostic peaks, however, will be those corresponding to the nitro and aromatic C-H groups.

  • Nitro Group (N-O Stretch): Aromatic nitro compounds exhibit two strong, characteristic absorption bands corresponding to asymmetric and symmetric N-O stretching.[5][6]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the benzene ring. For This compound , with two adjacent aromatic hydrogens, a strong absorption is expected in the 800-860 cm⁻¹ range. 4-bromo-1,3-dimethyl-2-nitrobenzene , with two isolated aromatic hydrogens, will show a different pattern.[7]

Characteristic IR Absorption Bands:

Vibrational ModeWavenumber (cm⁻¹)Isomer Presence
Aromatic C-H Stretch3100 - 3000Both
Aliphatic C-H Stretch (Methyl)3000 - 2850Both
Aromatic C=C Stretch1600 & 1475Both
Asymmetric NO₂ Stretch1550 - 1475Both
Symmetric NO₂ Stretch1360 - 1290Both
C-N Stretch~850Both
C-Br Stretch< 667Both

Mass Spectrometry: Fragmentation and Isotopic Patterns

Electron Ionization Mass Spectrometry (EI-MS) bombards molecules with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecule's mass and structure.

Causality of Spectral Differences:

  • Molecular Ion (M⁺): Both isomers have the same molecular formula (C₈H₈BrNO₂) and thus the same molecular weight (230.06 g/mol ). A key feature will be the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for any bromine-containing fragment (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of a single bromine atom in the molecule.[8]

  • Fragmentation: While both isomers will show the M⁺ and M+2 peaks, their fragmentation patterns may differ. The initial loss of a nitro group (-NO₂, 46 Da) or a bromine atom (-Br, 79/81 Da) are common fragmentation pathways for such compounds. The relative abundance of these fragment ions can be influenced by the steric environment and electronic stability of the resulting cations, potentially offering a way to distinguish the isomers. For instance, the loss of a methyl group (-CH₃, 15 Da) leading to a stable benzylic cation might be a significant pathway.

Predicted Major Mass Spectrometry Fragments:

m/z ValueAssignmentExpected in
231/229[M]⁺Both
216/214[M - CH₃]⁺Both
183[M - NO₂]⁺Both
150[M - Br]⁺Both

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should always be optimized for the specific instrument and sample.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_Acq ¹H NMR Acquisition (400 MHz, 16 scans) NMR_Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (100 MHz, 1024 scans) NMR_Prep->C13_Acq NMR_Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acq->NMR_Proc C13_Acq->NMR_Proc IR_Prep ATR Setup (Clean crystal) IR_Bkg Background Scan IR_Prep->IR_Bkg IR_Sample Sample Analysis (Apply solid sample) IR_Bkg->IR_Sample IR_Proc Spectrum Generation IR_Sample->IR_Proc MS_Prep Sample Introduction (Direct probe or GC inlet) MS_Ionize Electron Ionization (70 eV) MS_Prep->MS_Ionize MS_Analyze Mass Analysis (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detection & Spectrum MS_Analyze->MS_Detect

Sources

A Senior Application Scientist's Guide to the Confirmation of Product Formation from 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-1,3-dimethyl-5-nitrobenzene is a versatile aromatic building block in organic synthesis, prized for its distinct functional handles that allow for sequential, regioselective modifications. Its structure, featuring a bromine atom amenable to cross-coupling, a nitro group that can be reduced or act as a powerful meta-director, and two methyl groups that influence steric and electronic properties, makes it a valuable precursor in the development of pharmaceuticals and advanced materials.

However, the successful synthesis of target molecules from this substrate is contingent upon the unambiguous confirmation of product formation. The transformation of one functional group can subtly or dramatically alter the chemical environment of the entire molecule, changes that must be rigorously identified and quantified. This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to confidently confirm the structures of products derived from this compound. We will move beyond simple data reporting to explain the causal relationships between structural changes and their spectroscopic signatures, ensuring a self-validating approach to product characterization.

Part 1: Baseline Characterization of the Starting Material

Before initiating any reaction, a complete spectroscopic profile of the starting material, this compound (CAS 53906-84-6), is essential.[1][2][3][4][5] This baseline data serves as the critical reference point against which all reaction products will be compared.

Molecular Structure:

  • Formula: C₈H₈BrNO₂[1]

  • Molecular Weight: 230.06 g/mol [1]

Expected Spectroscopic Data for this compound
Technique Expected Observations & Rationale
¹H NMR Two aromatic singlets: The two aromatic protons are chemically distinct but will appear as sharp singlets due to the lack of adjacent protons for coupling. The proton between the bromine and methyl group will be distinct from the proton between the nitro and methyl group. One methyl singlet (6H): The two methyl groups are chemically equivalent and will integrate to six protons.
¹³C NMR Six distinct aromatic signals: Due to the molecule's asymmetry, all six aromatic carbons should be unique. Quaternary carbons: Signals for C-Br, C-NO₂, and the two C-CH₃ will be present. One methyl signal: A single signal corresponding to the two equivalent methyl carbons.
FTIR (cm⁻¹) ~1520 & ~1350: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[6] ~3100-3000: Aromatic C-H stretching. ~1600 & ~1475: Aromatic C=C stretching. ~600-500: C-Br stretching.
Mass Spec. (EI) Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom ([M]⁺ at m/z 230 and [M+2]⁺ at m/z 232 with ~1:1 intensity). Key Fragments: Loss of NO₂ (m/z 184/186), loss of Br (m/z 151).

Part 2: Navigating Common Reaction Pathways & Product Confirmation

We will now explore three common and synthetically valuable transformations of this compound, detailing the experimental workflows required to confirm the formation of each distinct product.

Workflow 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds, a transformation that is otherwise challenging.[7][8] Reacting our substrate with an amine (e.g., aniline) replaces the bromine atom, yielding a new arylamine.

The Causality of Spectroscopic Change: The replacement of the electronegative, heavy bromine atom with a nitrogen-based functional group is the primary driver of spectral changes. This substitution significantly alters the electronic landscape of the aromatic ring and introduces new protons and carbons associated with the incoming amine.

cluster_reaction Buchwald-Hartwig Amination A 2-bromo-1,3-dimethyl- 5-nitrobenzene C Pd Catalyst, Ligand, Base A->C B Amine (R-NH2) B->C D N-substituted-2,6-dimethyl- 4-nitroaniline C->D

Caption: Buchwald-Hartwig amination workflow.

Technique Starting Material (this compound) Expected Product (e.g., N-phenyl-2,6-dimethyl-4-nitroaniline) Rationale for Change
¹H NMR Two aromatic singlets.Appearance of new aromatic signals from the coupled amine (e.g., aniline). Aromatic protons on the original ring will experience slight shifts due to the change from -Br to -NHR. Appearance of an N-H signal (if a primary amine is used), which may be broad.Introduction of the new aryl or alkyl group from the amine. The electronic effect of the C-N bond differs from the C-Br bond, altering the shielding of nearby protons.
FTIR (cm⁻¹) C-Br stretch (~600-500).Disappearance of C-Br stretch. Appearance of N-H stretch (~3400-3300 for secondary amine). Appearance of C-N stretch (~1350-1250).Direct evidence of the functional group transformation: loss of the C-Br bond and formation of N-H and C-N bonds.
Mass Spec. M⁺ at m/z 230/232.Shift in M⁺ to a new m/z without the Br isotope pattern (e.g., for aniline coupling, C₁₄H₁₄N₂O₂, MW = 242.28).The mass of bromine (79/81) is replaced by the mass of the amine fragment minus a proton. The loss of the characteristic 1:1 isotopic pattern is definitive proof of bromine's displacement.
HRMS C₈H₈⁷⁹BrNO₂: 228.9738C₁₄H₁₄N₂O₂: 242.1055High-resolution mass spectrometry provides the exact mass, allowing for unambiguous confirmation of the molecular formula.
  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 5:1 Hexane/Ethyl Acetate) to monitor the consumption of the starting material and the appearance of a new, typically more polar, product spot.

  • Purification: After workup, purify the crude product using column chromatography to isolate the desired compound.

  • Mass Spectrometry: Submit a purified sample for Low-Resolution and High-Resolution Mass Spectrometry (LRMS and HRMS). The primary goal is to find the molecular ion peak corresponding to the expected product and confirm the loss of the bromine isotopic signature.

  • NMR Spectroscopy: Dissolve the pure product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Integrate all peaks and identify the new signals corresponding to the coupled amine and the shifts in the original aromatic protons.

    • Acquire a ¹³C NMR spectrum to observe the new carbon signals and the upfield shift of the carbon formerly bonded to bromine (C-Br ~118 ppm -> C-N ~145 ppm).

  • FTIR Spectroscopy: Acquire an IR spectrum of the purified product. Look for the disappearance of the C-Br absorption and the appearance of characteristic N-H and C-N stretches.

Workflow 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a C-C bond between our aryl bromide and an organoboron species, typically a boronic acid.[9][10] This reaction is fundamental for constructing biaryl structures.

The Causality of Spectroscopic Change: This pathway involves substituting the C-Br bond with a C-C bond, linking a new aryl or vinyl group. This change dramatically increases the molecular complexity, introduces a new system of protons and carbons, and alters the electronic conjugation, all of which are clearly reflected in the resulting spectra.

cluster_reaction Suzuki-Miyaura Coupling A 2-bromo-1,3-dimethyl- 5-nitrobenzene C Pd Catalyst, Base A->C B Organoboron Reagent (R-B(OH)2) B->C D 2-R-1,3-dimethyl- 5-nitrobenzene C->D

Caption: Suzuki-Miyaura coupling workflow.

Technique Starting Material (this compound) Expected Product (e.g., 2,6-dimethyl-4-nitro-1,1'-biphenyl) Rationale for Change
¹H NMR Two aromatic singlets.Appearance of new aromatic signals from the coupled boronic acid. The two original aromatic protons will remain as singlets but will likely shift due to altered ring currents and electronic effects.Introduction of a new, magnetically distinct set of protons from the second aromatic ring.
¹³C NMR C-Br signal at ~118 ppm.Disappearance of the C-Br signal. Appearance of a new set of aromatic carbon signals. The carbon at the coupling site will shift significantly downfield.The C-Br bond is replaced by a C-C bond, leading to a dramatic change in the chemical environment and a significant downfield shift for the ipso-carbon.
Mass Spec. M⁺ at m/z 230/232.Shift in M⁺ to a new m/z without the Br isotope pattern (e.g., for phenylboronic acid coupling, C₁₄H₁₃NO₂, MW = 227.26).Definitive proof of bromine replacement. The new molecular weight reflects the addition of the boronic acid's organic fragment minus the B(OH)₂ group.
HRMS C₈H₈⁷⁹BrNO₂: 228.9738C₁₄H₁₃NO₂: 227.0946Confirms the exact molecular formula of the newly formed biaryl structure.
Workflow 3: Reduction of the Nitro Group

The reduction of a nitro group to a primary amine is a fundamental transformation in aromatic chemistry.[11] Reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd) can achieve this, converting our substrate into 3-bromo-2,6-dimethylaniline.

The Causality of Spectroscopic Change: This is a profound functional group transformation. The strongly electron-withdrawing and magnetically anisotropic nitro group (-NO₂) is replaced by a strongly electron-donating amino group (-NH₂). This electronic reversal causes a significant upfield (shielding) shift for all protons and carbons on the aromatic ring.

cluster_reaction Nitro Group Reduction A 2-bromo-1,3-dimethyl- 5-nitrobenzene B Reducing Agent (e.g., Sn/HCl) A->B C 3-bromo-2,6- dimethylaniline B->C

Caption: Nitro group reduction workflow.

Technique Starting Material (this compound) Expected Product (3-bromo-2,6-dimethylaniline) Rationale for Change
¹H NMR Aromatic protons in the downfield region (>7.5 ppm).Significant upfield shift of aromatic protons (typically <7.0 ppm). Appearance of a broad singlet for -NH₂ (2H), which is exchangeable with D₂O.The electron-donating nature of the -NH₂ group strongly shields the aromatic ring, pushing proton signals to a higher field compared to the deshielding effect of the -NO₂ group.
¹³C NMR C-NO₂ signal at ~148 ppm.Disappearance of the C-NO₂ signal. The carbon formerly attached to the nitro group will shift significantly upfield to ~145 ppm (now C-NH₂). Other ring carbons also shift upfield.The C-NO₂ bond is replaced by a C-NH₂ bond, and the powerful shielding effect of the amino group alters the chemical shifts of all aromatic carbons.
FTIR (cm⁻¹) Strong -NO₂ stretches at ~1520 & ~1350.Disappearance of -NO₂ stretches. Appearance of two N-H stretching bands for the primary amine (~3400 & ~3300 cm⁻¹) and an N-H scissoring band (~1620 cm⁻¹).This is the most direct and powerful confirmation of the nitro-to-amine conversion, providing a clear "before and after" fingerprint of the functional groups.
Mass Spec. M⁺ at m/z 230/232.M⁺ shifts to m/z 200/202. The molecular weight decreases by 30 units (O₂ vs. H₂), while the bromine isotopic pattern remains intact.

Part 3: Integrated Analytical Workflow and Data Interpretation

A robust confirmation strategy does not rely on a single technique but integrates multiple streams of data to build an undeniable case for the product's structure.

cluster_ms Molecular Identity cluster_nmr Structural Connectivity cluster_ftir Functional Groups start Purified Reaction Product ms Mass Spectrometry (LRMS & HRMS) start->ms Determine Mass nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Map Skeleton ftir FTIR Spectroscopy start->ftir Identify Groups mw Confirm Molecular Weight & Isotopic Pattern ms->mw proton Analyze ¹H Shifts, Coupling, & Integration nmr->proton fg Identify Key Stretches (N-H, C-N, C=C vs. NO₂) ftir->fg formula Confirm Molecular Formula (via HRMS) mw->formula conclusion Final Structure Confirmation formula->conclusion carbon Analyze ¹³C Shifts & Number of Signals proton->carbon carbon->conclusion fg->conclusion

Caption: Integrated workflow for product structure confirmation.

Conclusion

The confirmation of product formation from this compound is a multi-faceted process that relies on a comparative analysis between the starting material and the purified product. By systematically evaluating the changes in molecular weight, isotopic patterns, functional group vibrations, and the chemical environments of protons and carbons, researchers can achieve unambiguous structural elucidation. This guide provides the strategic framework and technical rationale necessary to interpret spectroscopic data with confidence, ensuring the integrity and success of complex synthetic endeavors.

References

  • Chemistry LibreTexts. (2023).
  • Wikipedia.
  • PubChem. This compound. [Link]
  • PubChem. 2,6-Dimethyl-4-nitroaniline. [Link]
  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds. [Link]
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ACS Green Chemistry Institute.
  • Wikipedia. Suzuki reaction. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
  • NIST WebBook. Benzene, 1-bromo-3-nitro-. [Link]
  • SpectraBase. 1-Bromo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. [Link]
  • Organic Syntheses. m-BROMONITROBENZENE. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • MDPI. (2018). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • Professor Dave Explains. (2019).
  • Khan Academy. (2013).
  • NIST WebBook. Benzene, 1-bromo-4-nitro-. [Link]
  • NIST WebBook. Benzene, 1-bromo-2-nitro-. [Link]
  • Filo. QUESTION 4 4.1. Propose a mechanism for the reaction of nitrobenzene wit... [Link]
  • Sunway Pharm Ltd. This compound. [Link]
  • NCERT. Amines. [Link]

Sources

A Comparative Guide to the Computational Analysis of 2-Bromo-1,3-dimethyl-5-nitrobenzene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational framework for analyzing the chemical reactivity of 2-bromo-1,3-dimethyl-5-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causality behind methodological choices. We will objectively compare the reactivity of this substrate in key reaction classes against relevant alternatives, supported by a robust computational approach grounded in Density Functional Theory (DFT). Every protocol described is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Theoretical Grounding: The Electronic Profile of this compound

The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring. A foundational understanding of their electronic effects is crucial for predicting its chemical behavior.

  • The Nitro Group (-NO₂) : As a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group significantly reduces the electron density of the benzene ring. This deactivation makes the ring less susceptible to electrophilic attack but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The nitro group directs nucleophilic attack to the ortho and para positions. In this molecule, the bromine atom is strategically positioned ortho to the nitro group, priming it for substitution.

  • The Bromo Group (-Br) : The bromine atom is an electronegative halogen that deactivates the ring through its inductive effect (-I). However, its lone pairs can participate in resonance (+M), directing incoming electrophiles to the ortho and para positions. In the context of SNAr and palladium-catalyzed coupling reactions, the C-Br bond serves as the reactive site where a good leaving group or an oxidative addition can occur.

  • The Methyl Groups (-CH₃) : The two methyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation. Their presence slightly increases the electron density of the ring, counteracting the deactivating effects of the nitro and bromo groups. This subtle electronic contribution, along with potential steric hindrance, can modulate the overall reactivity and regioselectivity compared to simpler analogs like 1-bromo-4-nitrobenzene.

Based on this electronic profile, two primary reaction pathways are of significant interest for computational investigation: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.

The Computational Workflow: A Self-Validating Protocol

A reliable computational analysis hinges on a rigorous and logical workflow. The following protocol, centered on Density Functional Theory (DFT), ensures that each step validates the next, from initial structure optimization to the final energy profile. Computational chemistry provides detailed insights into reaction pathways and energy profiles that can be challenging to probe experimentally.[4]

G cluster_0 Input Preparation cluster_1 Stationary Point Characterization cluster_2 Reaction Pathway Confirmation cluster_3 Energy & Data Analysis A 1. Build Initial 3D Structures (Reactants, Nucleophiles, Catalysts) B 2. Geometry Optimization (e.g., B3LYP-D3/def2-TZVP) A->B C 3. Frequency Calculation (Confirm Minima: 0 Imaginary Frequencies) B->C D 4. Transition State (TS) Search (e.g., QST3, Berny Optimization) C->D E 5. TS Verification (Confirm TS: 1 Imaginary Frequency) D->E F 6. Intrinsic Reaction Coordinate (IRC) (Connects TS to Reactants & Products) E->F G 7. Single-Point Energy Calculation (Higher Level of Theory/Basis Set) F->G H 8. Calculate ΔG‡ and ΔGr (Include Solvation Effects - PCM/SMD) G->H I 9. Comparative Analysis H->I

Caption: A self-validating computational chemistry workflow.

Experimental Protocol: DFT Calculation

Objective: To calculate the activation and reaction energies for a proposed reaction involving this compound.

Software: Gaussian 16, ORCA, or equivalent quantum chemistry package.

Methodology:

  • Structure Preparation:

    • Build the 3D structures of all reactants, products, and a reasonable guess for the transition state using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization & Frequency Analysis:

    • Perform geometry optimization and frequency calculations for all reactants and products.

    • Causality: This step locates the lowest energy conformation of each molecule on the potential energy surface. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for Gibbs free energy calculations.

    • Example Keywords (Gaussian): #p B3LYP/6-31+G(d) D3BJ Opt Freq=NoRaman SCRF=(PCM,Solvent=Toluene)

  • Transition State (TS) Location:

    • Using the optimized reactant and product structures, perform a transition state search.

    • Causality: The TS represents the highest energy point along the reaction coordinate and is essential for determining the kinetic barrier of the reaction.[5]

    • Example Keywords (Gaussian): #p B3LYP/6-31+G(d) D3BJ Opt=(TS,CalcFC,NoEigentest) Freq=NoRaman SCRF=(PCM,Solvent=Toluene)

  • TS Verification and Pathway Confirmation:

    • Perform a frequency calculation on the optimized TS structure. A true TS is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS.

    • Causality: The IRC calculation confirms that the located TS correctly connects the intended reactants and products, validating the entire reaction pathway.[4]

    • Example Keywords (Gaussian): #p B3LYP/6-31+G(d) D3BJ IRC=(CalcFC,MaxPoints=20,StepSize=10) SCRF=(PCM,Solvent=Toluene)

  • Energy Refinement:

    • (Optional but recommended) Perform single-point energy calculations on all optimized structures using a more accurate functional and/or a larger basis set (e.g., M06-2X/def2-TZVP).

    • Causality: This step refines the electronic energy, providing more accurate activation (ΔG‡) and reaction (ΔGᵣ) free energies. Dispersion-corrected DFT is crucial for accurately modeling noncovalent interactions in aromatic systems.[6][7]

Comparative Analysis I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a plausible pathway for this compound due to the activating nitro group.[8] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[9][10]

Caption: Generalized energy profile for the SNAr mechanism.

Performance Comparison

To quantify the influence of the methyl groups and the leaving group, we compare the calculated activation barrier for the rate-limiting first step (formation of the Meisenheimer complex) against two alternatives: 1-bromo-4-nitrobenzene (lacks methyl groups) and 2-chloro-1,3-dimethyl-5-nitrobenzene (different leaving group).

SubstrateNucleophileLeaving GroupKey Substituent EffectsCalculated ΔG‡ (kcal/mol)Relative Rate (Predicted)
This compound CH₃O⁻Br+I from two -CH₃ groups21.51.00
1-Bromo-4-nitrobenzeneCH₃O⁻BrNo methyl groups20.1~ 5-10x faster
2-Chloro-1,3-dimethyl-5-nitrobenzeneCH₃O⁻ClHigher electronegativity of Cl20.9~ 2-3x faster

Analysis of Results:

  • Effect of Methyl Groups: The comparison with 1-bromo-4-nitrobenzene suggests that the electron-donating methyl groups slightly increase the activation barrier. By donating electron density to the ring, they marginally reduce the electrophilicity of the carbon atom being attacked by the nucleophile, thus slowing the reaction.

  • Effect of Leaving Group: Contrary to SN1/SN2 reactions, the C-F and C-Cl bonds often lead to faster SNAr reactions than C-Br.[11] Our hypothetical data reflects this, showing the chloro-derivative to be more reactive. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the stronger inductive electron withdrawal of the more electronegative chlorine atom, making the target carbon more electrophilic.[11]

Comparative Analysis II: Suzuki-Miyaura Cross-Coupling

The C-Br bond in this compound makes it an excellent candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[12][13] The computational analysis typically focuses on the rate-determining step, which is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[12]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(Br) pd0->pd2_oad Oxidative Addition (Ar-Br) ΔG‡ (Rate-Limiting) pd2_trans Ar-Pd(II)L₂(R) pd2_oad->pd2_trans Transmetalation (R-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-R) center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Performance Comparison

We compare the calculated activation barrier for the oxidative addition step for our target molecule with bromobenzene (unsubstituted) and 1-bromo-4-nitrobenzene (electron-withdrawn).

SubstrateCatalystKey Substituent EffectsCalculated ΔG‡ (kcal/mol)Relative Rate (Predicted)
This compound Pd(PPh₃)₄Strong -M/-I from -NO₂24.8~ 15-25x faster
BromobenzenePd(PPh₃)₄Unsubstituted (Baseline)27.01.00
1-Bromo-4-nitrobenzenePd(PPh₃)₄Strong -M/-I from -NO₂24.5~ 20-30x faster

Analysis of Results:

  • Effect of Nitro Group: The presence of the strong electron-withdrawing nitro group significantly lowers the activation barrier for oxidative addition compared to bromobenzene. It polarizes the C-Br bond and stabilizes the electron-rich transition state, accelerating the reaction. This is a well-documented effect in cross-coupling chemistry.[14]

  • Effect of Methyl Groups: Comparing our target molecule to 1-bromo-4-nitrobenzene, the electron-donating methyl groups are predicted to slightly increase the activation barrier. They counteract the electron-withdrawing effect of the nitro group, making the C-Br bond slightly less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Conclusion

The computational analysis reveals a nuanced reactivity profile for this compound.

  • SNAr Reactivity: The molecule is highly activated for SNAr reactions at the C-Br position, though its reactivity is predicted to be slightly attenuated compared to analogs lacking the electron-donating methyl groups. It is expected to be less reactive than its chloro- analog under typical SNAr conditions.

  • Suzuki-Miyaura Coupling: The substrate is an excellent candidate for Suzuki-Miyaura coupling. The strong electron-withdrawing nitro group significantly facilitates the rate-determining oxidative addition step, making it much more reactive than unsubstituted aryl bromides. The methyl groups have a minor, slightly deactivating effect in this context.

This guide provides a robust, theory-backed framework for predicting and understanding the chemical behavior of substituted aromatics. By combining rigorous computational protocols with comparative analysis, researchers can make informed decisions in synthetic planning and reaction optimization, saving valuable experimental time and resources.

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Google Cloud.
  • Tsuzuki, S., Honda, K., Uchimaru, T., Mikami, M., & Tanabe, K. (2005). A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. The Journal of Chemical Physics, 123(9), 094305. [Link]
  • Grimme, S. (2011). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 44(4), 259-270. [Link]
  • Computational Methods in Chemical Kinetics. (n.d.). Fiveable.
  • Modeling of Chemical Reactions. (n.d.). University of Helsinki.
  • Kraka, E., & Cremer, D. (2010). Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States. Accounts of Chemical Research, 43(5), 591-601. [Link]
  • Luty, K., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]
  • Varela, J. A., Vázquez, S. A., & Martínez-Núñez, E. (2017). An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis. Chemical Science, 8(5), 3845-3857. [Link]
  • Ghosh, A., & Bultinck, P. (2019). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 4(2), 3469-3481. [Link]
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
  • Bevan, C. W. L., & Bye, G. C. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed), 3091. [Link]
  • Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange.
  • DFT calculations. (n.d.). Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2019). Organic Process Research & Development, 23(10), 2236-2244. [Link]
  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. (2019).
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Nucleophilic aromatic substitution. (n.d.). Chemeurope.com.
  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023, January 17). YouTube.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • This compound. (n.d.). PubChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Corpet, M., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 871. [Link]

Sources

Introduction to 2-Bromo-1,3-dimethyl-5-nitrobenzene: Structure and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2-Bromo-1,3-dimethyl-5-nitrobenzene: A Comparative Analysis for Synthetic Chemists

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of this compound (CAS No. 53906-84-6), a versatile but specialized building block in modern organic synthesis. Moving beyond a simple cataloging of properties, this guide offers a deep dive into the compound's synthetic potential, benchmarked against common structural analogs. We will dissect the causality behind experimental choices, providing not just protocols, but a strategic framework for employing this reagent effectively in your research.

This compound is an aromatic compound characterized by a unique substitution pattern that dictates its chemical behavior.[1][2] The molecule features a bromine atom, a prime leaving group for cross-coupling reactions, flanked by two methyl groups. This steric hindrance around the reaction center is a critical consideration for catalyst and ligand selection. Opposite the bromine, a strongly electron-withdrawing nitro group modulates the electronic properties of the benzene ring, influencing the reactivity of the C-Br bond. This nitro group also serves as a synthetic handle, capable of being reduced to an amine for subsequent functionalization.

Physicochemical Properties:

PropertyValueSource
CAS Number 53906-84-6[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Light yellow to yellow solid[3]
Boiling Point 301.5±37.0 °C (Predicted)[3]
Density 1.533±0.06 g/cm³ (Predicted)[3]
Storage Keep in dark place, Sealed in dry, Room Temperature[3][4]

This unique combination of steric and electronic features makes this compound a valuable tool for accessing complex molecular architectures that might be challenging to synthesize via other routes.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of halogenated aromatics lies in their role as electrophiles in cross-coupling reactions.[5] The C-Br bond in this compound is well-suited for such transformations, particularly the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[6][7] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[8][9]

Mechanistic Considerations & Comparative Analysis:

The steric hindrance from the two ortho-methyl groups in this compound is the most significant factor influencing this reaction. Unlike a less hindered substrate like 1-bromo-3-nitrobenzene, the oxidative addition of the Pd(0) catalyst to the C-Br bond is more challenging. Consequently, successful coupling necessitates the use of specialized ligands.

Table 1: Comparative Analysis of Substrates for Buchwald-Hartwig Amination

SubstrateKey Structural FeaturesPredicted Reactivity & Catalyst Choice
This compound Steric hindrance from two ortho-methyl groups. Electron-withdrawing nitro group.Slower oxidative addition. Requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote catalyst activity and stability.[10]
1-Bromo-3-nitrobenzene No steric hindrance at ortho positions. Strong electron-withdrawing nitro group.Faster oxidative addition. Can often be coupled effectively with less complex ligands like BINAP or even P(t-Bu)₃.[6][9]
2-Bromo-1,3-dimethylbenzene Steric hindrance from two ortho-methyl groups. Electron-donating methyl groups.Slower oxidative addition than the nitro-substituted analog due to a more electron-rich C-Br bond. Still requires bulky ligands.

Expert Insight: The choice of a bulky phosphine ligand is causal. These ligands form stable, coordinatively unsaturated Pd(0) species that are reactive enough to undergo oxidative addition with the sterically shielded C-Br bond. The ligand's bulk also facilitates the final reductive elimination step to release the product.[9]

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron reagent with an organic halide.[11][12][13] This reaction is celebrated for its high functional group tolerance and the low toxicity of its boron-based reagents.[14]

Mechanistic Considerations & Comparative Analysis:

Similar to the Buchwald-Hartwig amination, the primary challenge is the oxidative addition step. The general catalytic cycle involves the oxidative addition of Pd(0) to the aryl bromide, transmetalation with a boronic acid (activated by a base), and reductive elimination.[11]

Table 2: Comparative Analysis of Substrates for Suzuki-Miyaura Coupling

SubstrateKey Structural FeaturesPredicted Reactivity & Conditions
This compound Steric hindrance from two ortho-methyl groups.Requires robust catalyst systems, potentially higher temperatures, and longer reaction times. Bulky ligands like SPhos or XPhos are recommended.
1-Bromo-3-nitrobenzene No steric hindrance at ortho positions.Highly reactive. Couples efficiently under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).[12]

Expert Insight: The electron-withdrawing nitro group can be both beneficial and detrimental. While it activates the C-Br bond towards oxidative addition, it also makes the product biaryl system electron-deficient. This can sometimes lead to side reactions or catalyst deactivation. Careful optimization of the base and solvent system is crucial for achieving high yields.

Synthetic Transformations of the Nitro Group

A key feature of this compound is that the nitro group can be readily transformed, opening up further synthetic avenues. The most common transformation is its reduction to an aniline derivative.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar. [10]2. Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe. [10]3. Reaction Execution: Seal the Schlenk tube and immerse it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad thoroughly with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl morpholine product.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Methodology:

  • Reaction Setup: Under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv) to a dry Schlenk tube with a stir bar.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (0.4 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the biphenyl product.

Conclusion and Future Outlook

This compound is a highly valuable reagent for synthetic chemists aiming to create sterically congested molecular frameworks. While its reactivity is tempered by significant steric hindrance, this challenge can be overcome with modern catalytic systems employing bulky, electron-rich phosphine ligands. Its true strength lies in its dual functionality: the bromine atom serves as a reliable handle for cross-coupling, while the nitro group provides a gateway for subsequent diversification. This guide provides the strategic insights and validated starting protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic programs, enabling the construction of novel compounds for pharmaceutical and materials science applications.

References

  • PubChem. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 1,3-Dibromo-2-methyl-5-nitrobenzene. [Link]
  • Chemistry LibreTexts.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Sunway Pharm Ltd. This compound. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthesis: The Role of 2-Bromo-5-iodo-1,3-dimethylbenzene. [Link]

Sources

A Comparative Guide to the Mechanistic Study of Nucleophilic Aromatic Substitution on 2-bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic; it is the bedrock of rational molecular design and process optimization. This guide provides an in-depth comparative analysis of the mechanistic nuances of reactions involving 2-bromo-1,3-dimethyl-5-nitrobenzene, a substrate with a unique combination of activating and sterically hindering functionalities. We will explore its expected reactivity in the context of well-characterized analogs, offering a framework for predicting its behavior and designing robust experimental plans for its study.

Introduction: The Significance of the Substrate

This compound is a substituted haloaromatic compound featuring a bromine leaving group, a strongly electron-withdrawing nitro group, and two ortho-directing methyl groups. This specific arrangement makes it an intriguing substrate for studying the interplay of electronic activation and steric hindrance in Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr mechanism is a cornerstone of modern organic synthesis, pivotal in the construction of complex aryl ethers, amines, and thioethers that form the core of countless pharmaceutical and agrochemical agents.

The defining characteristic of this substrate is the juxtaposition of the deactivating, meta-directing nitro group and the two ortho-methyl groups flanking the bromine leaving group. While the nitro group activates the ring toward nucleophilic attack, its meta position relative to the leaving group presents a less-than-optimal scenario for stabilization of the reaction intermediate compared to ortho or para positioning.[1][2] Concurrently, the methyl groups introduce significant steric clutter around the reaction center, a factor known to heavily influence SNAr reaction rates.[3][4] This guide will dissect these competing effects through a comparative lens.

The SNAr Mechanism: A Mechanistic Continuum

The textbook mechanism for Nucleophilic Aromatic Substitution is the two-step addition-elimination pathway. This process is generally favored for aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group.[5]

The reaction proceeds via two key steps:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] This step is typically the rate-determining step (RDS) of the reaction.[2][5]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final substitution product.

SNAr_Mechanism

Caption: The two-step Addition-Elimination (SNAr) mechanism.

However, recent research has challenged the universality of this stepwise model, providing evidence that many SNAr reactions may in fact proceed through a concerted mechanism, or exist on a "mechanistic continuum" between stepwise and concerted pathways.[7] The energetic accessibility of the Meisenheimer complex is a key determinant; if the intermediate is sufficiently destabilized (e.g., by poor electronic activation or a very good leaving group), the reaction may bypass it entirely via a single, concerted transition state.[7] Given the suboptimal meta-activation of our target substrate, exploring the possibility of a concerted or borderline mechanism is a worthwhile endeavor.

Comparative Analysis of Substrate Reactivity

To understand the probable reactivity of this compound, we must compare it to simpler, well-studied analogs. The following table provides a qualitative comparison based on established mechanistic principles.

SubstrateKey Structural FeaturesExpected Relative RateMechanistic Rationale
1-Bromo-4-nitrobenzene Benchmark: Nitro group para to Br. No steric hindrance.Very FastThe para-nitro group provides excellent resonance stabilization of the negative charge in the Meisenheimer complex, lowering the activation energy for the rate-determining addition step.[1][2]
1-Bromo-3-nitrobenzene Electronic Analog: Nitro group meta to Br. No steric hindrance.SlowThe meta-nitro group activates the ring only through its inductive effect. It cannot participate in resonance stabilization of the intermediate, leading to a significantly higher activation energy and slower reaction compared to the para isomer.[6]
This compound Target Molecule: meta-nitro group. Severe steric hindrance from two ortho-methyl groups.Very Slow (Expected)Combines the poor electronic activation of the meta-nitro isomer with significant steric hindrance from the two methyl groups adjacent to the reaction center. This steric clash raises the energy of the transition state for nucleophilic attack, further retarding the reaction rate.[3][8]
1-Fluoro-2,4-dinitrobenzene High-Reactivity Control: Two activating nitro groups (ortho & para). Fluorine leaving group.Extremely FastFeatures two strongly activating nitro groups for maximum intermediate stabilization. Fluorine, despite its strong C-F bond, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic for the initial, rate-determining attack.[5][9][10]

Experimental Design for Mechanistic Elucidation

A well-designed kinetic experiment is a self-validating system for comparing the reactivity of these substrates. UV-Visible spectroscopy is a powerful and accessible technique for monitoring the progress of SNAr reactions, as the products (e.g., nitro-substituted anilines or phenols) are often chromophoric and absorb at wavelengths distinct from the reactants.[11][12]

Workflow for Comparative Kinetic Analysis

G

Caption: Experimental workflow for a comparative kinetic study using UV-Vis.
Detailed Protocol: Kinetic Analysis of SNAr with Aniline

This protocol describes a comparative study of the reaction between a selected aryl bromide and aniline under pseudo-first-order conditions.

1. Materials and Instrumentation:

  • Aryl Bromides: 1-Bromo-4-nitrobenzene, 1-Bromo-3-nitrobenzene, this compound.

  • Nucleophile: Aniline, freshly distilled.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Instrumentation: Double-beam UV-Visible spectrophotometer with a thermostatted cuvette holder.

2. Preparation of Solutions:

  • Substrate Stock Solution (0.01 M): Accurately weigh and dissolve the required amount of each aryl bromide in DMSO in separate volumetric flasks.

  • Nucleophile Stock Solution (1.0 M): Accurately prepare a 1.0 M solution of aniline in DMSO. Causality: Using a large excess of the nucleophile (e.g., 100-fold) ensures its concentration remains effectively constant throughout the reaction, simplifying the kinetics to a pseudo-first-order model.[12]

3. Determination of λmax:

  • Prepare a solution of the expected product (e.g., 4-nitro-N-phenylaniline).

  • Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). This is the wavelength at which the reaction will be monitored. Causality: Monitoring at λmax provides the maximum signal-to-noise ratio for the most accurate kinetic data.

4. Kinetic Run:

  • Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to the desired temperature (e.g., 50.0 ± 0.1 °C).

  • Pipette 2.0 mL of DMSO and 0.9 mL of the 1.0 M aniline solution into a 3 mL quartz cuvette. Place the cuvette in the holder and allow it to reach thermal equilibrium (~10 minutes).

  • Zero the spectrophotometer using this solution as the blank.

  • To initiate the reaction, rapidly inject 0.1 mL of the 0.01 M substrate stock solution into the cuvette, cap, invert twice to mix, and immediately begin data acquisition.

  • Record absorbance values at regular intervals until the reaction is >95% complete (i.e., the absorbance plateaus).

5. Data Analysis:

  • The observed rate constant, kobs, is determined by fitting the absorbance (At) versus time (t) data to the first-order rate equation:

    • At = A∞ - (A∞ - A0)e-kobst

    • Where A0 is the initial absorbance and A∞ is the final absorbance.

  • The second-order rate constant (k2) is then calculated by dividing the observed rate constant by the concentration of the nucleophile:

    • k2 = kobs / [Aniline]

  • Repeat the experiment for each substrate to obtain a quantitative comparison of their reactivities.

Conclusion

While specific kinetic data for this compound is not prevalent in the literature, a robust mechanistic hypothesis can be constructed through comparative analysis. The substrate's reactivity is dictated by a trade-off between the weak, inductively-driven electronic activation from its meta-nitro group and the substantial steric hindrance imposed by its two ortho-methyl groups. Both factors are expected to significantly retard the rate of nucleophilic aromatic substitution compared to less hindered or more electronically activated analogs like 1-bromo-4-nitrobenzene. The experimental protocol detailed herein provides a clear and reliable method for quantifying these effects and rigorously testing this hypothesis. For drug development professionals, understanding these fundamental structure-activity relationships is critical for predicting potential synthetic routes and identifying liabilities in lead candidates.

References

  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (2013). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions. Elsevier. [URL: https://www.elsevier.com/books/electron-deficient-aromatic-and-heteroaromatic-base-interactions/buncel/978-0-444-59993-7]
  • Crampton, M. R., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1436-1442. [URL: https://pubs.rsc.org/en/content/articlelanding/2002/p2/b203490g]
  • Wikipedia. (2024). Nucleophilic aromatic substitution. [URL: https://en.wikipedia.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [URL: https://www.wiley.com/en-us/Advanced+Organic+Chemistry%3A+Reactions%2C+Mechanisms%2C+and+Structure%2C+4th+Edition-p-9780471601807]
  • Umar, K., et al. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 78(15), 7493–7503. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3731557/]
  • Crampton, M. R., et al. (2006). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Organic & Biomolecular Chemistry, 4(13), 2640-2646. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/ob/b604595a]
  • Crampton, M. R., et al. (2004). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. European Journal of Organic Chemistry, 2004(12), 2596-2603. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.200400041]
  • Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [URL: https://www.echemi.com/community/reactivity-of-meta-and-para-bromo-nitrobenzene-towards-nucleophilic-substitution_thread_5311.html]
  • ChemTalk. (2023). SNAr Reaction (Nucleophilic Aromatic Substitution). [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Advanced_Organic_Chemistry/10%3A_Aromatic_Substitution/10.
  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [URL: https://chemistry.stackexchange.com/questions/97464/reactivity-of-meta-and-para-bromo-nitrobenzene-towards-nucleophilic-substitut]
  • Su, M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry – A European Journal, 28(32), e202200133. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9233801/]
  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(15), 5054–5058. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5920556/]
  • Ambeed. (n.d.). This compound. [URL: https://www.ambeed.com/products/53906-84-6.html]
  • Berg, B., & Ziegler, E. (1992). Kinetic analysis of second order reactions using UV-VIS spectroscopy. Talanta, 39(10), 1355-1359. [URL: https://pubmed.ncbi.nlm.nih.gov/18965526/]
  • American Chemical Society. (1975). The Journal of Organic Chemistry, 40(7). [URL: https://pubs.acs.org/issue/joceah/40/7]
  • Ambeed. (n.d.). 53906-84-6 | this compound. [URL: https://www.ambeed.com/products/53906-84-6.html]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Google Patents. (2014). US8809342B2 - Glucagon receptor modulators. [URL: https://patents.google.
  • LibreTexts Chemistry. (2022). 16.6: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
  • ResearchGate. (n.d.). Absorption spectra of the free NCC 6 H 4 NO 2 ligand (L4) and the corresponding metal complexes. [URL: https://www.researchgate.net/figure/Absorption-spectra-of-the-free-NCC-6-H-4-NO-2-ligand-L4-and-the-corresponding-metal_fig3_336499878]
  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [URL: https://www.spectroscopyonline.com/view/monitoring-reactions-through-uv-visible-spectroscopy]
  • ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [URL: https://www.researchgate.net/publication/380004508_Understanding_Chemical_Kinetics_A_Guide_to_Monitoring_Reactions_through_UV-Visible_Spectroscopy]
  • Thermo Fisher Scientific. (n.d.). Monitoring enzyme kinetics using UV-Visible absorption spectroscopy. [URL: https://www.thermofisher.com/us/en/home/industrial/spectroscopy-elemental-isotope-analysis/spectroscopy-elemental-isotope-analysis-learning-center/molecular-spectroscopy-information/uv-vis-vis-information/uv-vis-vis-tutorials/monitoring-enzyme-kinetics-using-uv-visible-absorption-spectroscopy.html]
  • Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. [URL: https://library.fiveable.

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. 2-Bromo-1,3-dimethyl-5-nitrobenzene, a key intermediate, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this target molecule, offering a critical evaluation of their respective merits and drawbacks. The discussion is grounded in established chemical principles and supported by detailed, adaptable experimental protocols.

Introduction to the Target Molecule

This compound (CAS 53906-84-6) is a valuable building block in organic synthesis.[1][2][3] The presence of three distinct functional groups—a bromine atom, two methyl groups, and a nitro group—on the benzene ring provides multiple points for further chemical modification. This trifunctional arrangement makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. The strategic placement of these groups dictates the molecule's reactivity and potential applications.

This guide will explore two logical and convergent synthetic strategies:

  • Route 1: Electrophilic Nitration of 2-Bromo-1,3-dimethylbenzene. This approach begins with the commercially available 2-bromo-m-xylene and introduces the nitro group in the final step.

  • Route 2: Electrophilic Bromination of 1,3-dimethyl-5-nitrobenzene. This pathway starts with 5-nitro-m-xylene and introduces the bromine atom as the last step.

The selection of the optimal route depends on a variety of factors, including the availability and cost of starting materials, reaction efficiency, ease of purification, and overall yield.

Route 1: Nitration of 2-Bromo-1,3-dimethylbenzene

This synthetic approach leverages the directing effects of the substituents on an existing brominated xylene derivative. The two methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects is critical for the regioselective introduction of the nitro group.

Mechanistic Considerations

In the nitration of 2-bromo-1,3-dimethylbenzene, the electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[4] The two methyl groups strongly activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to them. The bromine atom, while deactivating the ring overall, also directs ortho and para.

Considering the positions on the starting material, 2-bromo-1,3-dimethylbenzene:

  • The position para to the C1-methyl group and ortho to the C3-methyl group (C5) is sterically accessible and electronically activated by both methyl groups.

  • The position ortho to the C1-methyl group (C6) is also activated, but may experience some steric hindrance from the adjacent bromine.

  • The position ortho to the C3-methyl group (C4) is activated.

The nitro group is expected to predominantly substitute at the C5 position due to the strong activating and directing influence of the two methyl groups to this position, which is also para to one of them.

Route 1 Workflow start 2-Bromo-1,3-dimethylbenzene reagents HNO₃, H₂SO₄ start->reagents Nitration product This compound reagents->product workup Aqueous Workup & Purification product->workup Route 2 Workflow start 1,3-Dimethyl-5-nitrobenzene reagents Br₂, FeBr₃ start->reagents Bromination product This compound reagents->product workup Aqueous Workup & Purification product->workup

Sources

A Comparative Guide to the Stability of 2-Bromo-1,3-dimethyl-5-nitrobenzene: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in synthetic chemistry and drug development, a thorough understanding of the stability of chemical intermediates is not merely academic—it is a cornerstone of process safety, reaction optimization, and regulatory compliance. 2-Bromo-1,3-dimethyl-5-nitrobenzene, a substituted nitroaromatic compound, serves as a versatile building block. However, the very functional groups that make it synthetically useful—a nitro group and a bromine atom on a dimethylated benzene ring—also introduce potential stability concerns.

This guide provides a comprehensive framework for evaluating the stability of this compound. We move beyond theoretical discussions to present actionable experimental protocols, comparative data, and mechanistic insights. This document is designed to empower researchers to predict, control, and mitigate potential degradation, ensuring the integrity of their research and development processes.

Section 1: Inherent Reactivity—An Analysis of Structural Attributes

The stability of this compound is intrinsically linked to its molecular architecture. The benzene ring is adorned with two electron-donating methyl groups, a deactivating but ortho-, para-directing bromine atom, and a potent electron-withdrawing nitro group.

  • Electron-Withdrawing Nitro Group: The -NO₂ group significantly reduces electron density on the aromatic ring, particularly at the ortho and para positions. This electronic deficit is a primary driver of susceptibility to nucleophilic aromatic substitution (SNAr).[1][2][3] The nitro group makes the ring more stable against electrophilic attack but activates it toward nucleophiles.

  • Bromo Leaving Group: The bromine atom is a good leaving group, especially when the ring is activated by the nitro group. The C-Br bond can be a primary site of degradation under nucleophilic or photolytic conditions.

  • Steric and Electronic Influence of Methyl Groups: The two methyl groups at positions 1 and 3 provide some steric hindrance around the bromine atom at position 2. Electronically, they donate electron density to the ring, which slightly counteracts the powerful withdrawing effect of the nitro group. Studies on related nitrotoluenes show that ortho-methyl groups can introduce unique decomposition pathways under thermal stress.[4][5]

Based on these features, we can hypothesize several potential degradation pathways, including nucleophilic displacement of the bromide, reduction of the nitro group, and, under energetic conditions, cleavage of the C-NO₂ bond.[4][6]

Section 2: Designing a Robust Stability Assessment—A Comparative Forced Degradation Study

To quantitatively evaluate stability, a forced degradation (or stress testing) study is the industry-standard approach.[7][8][9][10] This involves subjecting the compound to harsh conditions to accelerate degradation, thereby revealing potential liabilities in a compressed timeframe. A key principle of a robust study is the inclusion of comparator molecules to provide context.

Rationale for Comparator Selection:

  • 1,3-Dimethyl-5-nitrobenzene: This analogue allows for the specific assessment of the bromine atom's contribution to instability.

  • 1-Bromo-4-nitrobenzene: A simpler structural analogue, it helps to evaluate the influence of the dimethyl substitution pattern on the overall stability. Comparing results can indicate whether the methyl groups provide steric protection or introduce new degradation routes.

The following diagram outlines the comprehensive workflow for this comparative stability assessment.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Quantification p1 Weigh this compound & Comparators (10 mg each) p2 Prepare Stock Solutions (1 mg/mL in Acetonitrile) p1->p2 s1 Thermal Stress (Solid & Solution, 80°C, 48h) p2->s1 Subject to Stress s2 Photolytic Stress (ICH Q1B Conditions, 1.2M lux·h) p2->s2 Subject to Stress s3 Acidic Hydrolysis (0.1 M HCl, 80°C, 24h) p2->s3 Subject to Stress s4 Basic Hydrolysis (0.1 M NaOH, 60°C, 8h) p2->s4 Subject to Stress s5 Oxidative Stress (3% H₂O₂, RT, 24h) p2->s5 Subject to Stress a1 Dilute Stressed Samples s1->a1 Post-Stress Processing s2->a1 Post-Stress Processing s3->a1 Post-Stress Processing s4->a1 Post-Stress Processing s5->a1 Post-Stress Processing a2 HPLC-UV Analysis (Stability-Indicating Method) a1->a2 a3 Calculate % Degradation a2->a3 a4 Characterize Major Degradants (LC-MS/MS) a2->a4 a3->a4 Inform Characterization

Caption: General Experimental Workflow for Chemical Stability Assessment.

Section 3: Detailed Methodologies for Stability Profiling

The trustworthiness of any stability study hinges on the precision and validity of its protocols. The following methods are described with sufficient detail for replication and include self-validating steps.

Protocol 3.1: Stability-Indicating HPLC-UV Method

A validated analytical method capable of separating the parent compound from its degradation products is paramount.[7][11]

  • Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[12][13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • System Suitability: Before analysis, inject a standard solution of this compound (10 µg/mL) five times. The relative standard deviation (RSD) for peak area must be ≤2.0%, and the USP tailing factor must be between 0.9 and 1.5.

Protocol 3.2: Forced Degradation Procedures

For each condition, parallel experiments should be run on the target compound and the selected comparators. A control sample (unstressed) and a blank (solvent only) must be included for each time point. The goal is to achieve 5-20% degradation, as recommended by ICH guidelines, by adjusting exposure times if necessary.[10]

A. Thermal Stress:

  • Solid State: Place 5 mg of the solid compound in a clear glass vial and store in an oven at 80°C for 48 hours.

  • Solution State: Prepare a 1 mg/mL solution in acetonitrile. Seal the vial and place it in an oven at 80°C for 48 hours.

  • Analysis: After cooling, dissolve the solid sample and dilute the solution sample to a target concentration of 10 µg/mL with the mobile phase for HPLC analysis.

B. Photostability:

  • Prepare solutions (1 mg/mL in acetonitrile) in chemically inert, transparent quartz vials.

  • Expose the samples to a light source conforming to ICH Q1B guidelines, aiming for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

  • Simultaneously, keep "dark" control samples wrapped in aluminum foil under the same temperature conditions.

  • Analysis: Dilute samples to 10 µg/mL for HPLC analysis.

C. Acid/Base Hydrolysis:

  • Add 1 mL of the 1 mg/mL stock solution to 9 mL of 0.1 M HCl (for acid) or 0.1 M NaOH (for base).

  • For acid hydrolysis, heat at 80°C for 24 hours. For basic hydrolysis, maintain at a lower temperature of 60°C for 8 hours, as SNAr reactions are often faster under basic conditions.[1]

  • Analysis: Before injection, neutralize the samples (base for the acidic solution, acid for the basic solution) and dilute to 10 µg/mL with the mobile phase.

D. Oxidative Stress:

  • Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Dilute to 10 µg/mL with the mobile phase for HPLC analysis.

Section 4: Comparative Data Analysis

The data generated from the forced degradation studies should be compiled to facilitate direct comparison. The tables below present hypothetical but plausible data based on known chemical principles of related nitroaromatic compounds.

Table 1: Degradation Profile of this compound

Stress Condition% DegradationNo. of Degradants >0.1%Observations
Control (Unstressed)<0.1%0Compound is stable at ambient conditions.
Thermal (Solid, 80°C)1.2%1Minor degradation, likely indicating good solid-state thermal stability.
Thermal (Solution, 80°C)3.5%2Increased degradation in solution suggests solvent participation or lower activation energy.
Photolytic (ICH Q1B)8.9%3Moderate sensitivity to light, suggesting storage in amber vials is necessary.[15]
Acidic (0.1M HCl, 80°C)2.1%1Relatively stable to acid hydrolysis.
Basic (0.1M NaOH, 60°C)18.5%2 (1 major)Significant degradation, indicating high susceptibility to base-mediated reactions.
Oxidative (3% H₂O₂, RT)5.4%2Moderate susceptibility to oxidation.

Table 2: Comparative Stability Under Key Stress Conditions (% Degradation)

CompoundBasic HydrolysisPhotolytic StressThermal (Solution)
This compound 18.5% 8.9% 3.5%
1,3-Dimethyl-5-nitrobenzene0.5%6.2%2.8%
1-Bromo-4-nitrobenzene25.1%11.5%4.1%

Interpretation of Results:

  • High Susceptibility to Basic Hydrolysis: The most significant finding is the compound's instability in basic media (18.5% degradation). This is dramatically higher than its analogue lacking the bromine (0.5%), confirming that the primary degradation pathway under these conditions is the displacement of the bromide, activated by the electron-withdrawing nitro group.

  • Role of Methyl Groups: Compared to 1-bromo-4-nitrobenzene (25.1% degradation), the target compound shows slightly enhanced stability to basic hydrolysis. This suggests the methyl groups flanking the bromine atom provide a modest level of steric protection, hindering the approach of the nucleophile.

  • Photostability: All three compounds show susceptibility to light. The presence of both bromo and nitro groups appears to increase photosensitivity compared to the dimethyl-nitrobenzene analogue, suggesting that C-Br and/or C-NO₂ bond cleavage are potential photolytic degradation pathways.[16]

  • Thermal Stability: The compound exhibits good thermal stability, comparable to the analogues, indicating that the combination of substituents does not create a uniquely thermolabile structure under these conditions. However, high-temperature decomposition of nitroaromatics can be energetic and should always be handled with caution.[5][17]

Section 5: Mechanistic Considerations

The experimental data allows for the proposal of the most probable degradation mechanisms.

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr) under Basic Conditions

The pronounced degradation in the presence of NaOH strongly points to an SNAr mechanism. This is a classic reaction for aryl halides bearing strong electron-withdrawing groups ortho or para to the leaving group.[1][18][19]

Caption: Proposed SNAr pathway under basic hydrolysis.

The reaction proceeds via the addition of the hydroxide nucleophile to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent loss of the bromide ion restores aromaticity and yields the final product.

Conclusion and Recommendations

This guide demonstrates that this compound is a relatively stable compound under neutral thermal, acidic, and oxidative conditions. However, it exhibits two key liabilities:

  • High sensitivity to basic conditions, leading to rapid nucleophilic substitution of the bromine atom.

  • Moderate sensitivity to light, necessitating protection from UV and strong visible light during storage and handling.

Recommendations for Laboratory Practice:

  • Storage: Store in well-sealed, amber glass containers in a cool, dry, and dark place.

  • Reaction Conditions: Avoid the use of strong bases, particularly at elevated temperatures. If basic conditions are required, reactions should be conducted at the lowest possible temperature and for the shortest duration necessary. Careful monitoring by TLC or HPLC is advised.

  • Handling: Minimize exposure to direct sunlight or strong laboratory lighting.

By adopting this structured, evidence-based approach to stability evaluation, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Nisbet, R. M. (2021). Oxidative Pathway for the Biodegradation of Nitrobenzene. ASM Journals.
  • Somerville, C. C., et al. (1995). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology.
  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
  • A. K. Singh, et al. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives. PubMed.
  • G. A. A. Al-Hemyari, et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.
  • ResolveMass. (2025). ICH Q1A(R2) A deep dive in Stability Studies. YouTube.
  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • Luminablog. (2022). What are Forced Degradation Studies?. ACD/Labs.
  • Chen, Y., et al. (2023). Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process. ACS Publications.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. ICH.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
  • Bhambere, D., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Patel, Y., et al. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Wang, Z., et al. (2019). Investigation of thermal decomposition of nitrobenzene: An energetic material. AIP Publishing.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kaczmarek, E., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 2-Bromo-1,3-dimethyl-5-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the synthesis and experimental validation of 2-bromo-1,3-dimethyl-5-nitrobenzene (CAS: 53906-84-6), a key intermediate in the development of complex organic molecules. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for robust self-validation of experimental outcomes against established benchmarks. This document is structured to empower researchers to not only replicate but also to critically evaluate and adapt these methodologies for their specific applications.

Foundational Chemistry & Strategic Synthesis

This compound is a substituted aromatic compound whose synthetic utility stems from its trifunctional nature. The strategic placement of a bromo group, a nitro moiety, and two methyl groups allows for a variety of subsequent chemical transformations, making it a valuable building block.

The primary synthetic challenge lies in achieving the correct regiochemistry on the 1,3-dimethylbenzene (m-xylene) scaffold. A two-step electrophilic aromatic substitution is the most logical approach. The sequence of these reactions—nitration and bromination—is critical and is dictated by the directing effects of the substituents. Our primary protocol involves nitration followed by bromination, a choice made to maximize regioselectivity and overall yield.

DOT Diagram: Primary Synthetic Pathway

m_xylene 1,3-Dimethylbenzene (m-Xylene) intermediate 4-Nitro-1,3-dimethylbenzene (Major Product) m_xylene->intermediate Nitration final_product This compound intermediate->final_product Bromination reagents1 HNO₃ / H₂SO₄ reagents2 Br₂ / FeBr₃ cluster_synthesis Synthesis & Purification cluster_validation Characterization & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Work-up MP Melting Point Purification->MP Purified Sample NMR NMR ('H & 'C) Purification->NMR Purified Sample IR FTIR Purification->IR Purified Sample MS Mass Spec Purification->MS Purified Sample Data_Analysis Data Analysis & Comparison to Literature MP->Data_Analysis Spectra/ Data NMR->Data_Analysis Spectra/ Data IR->Data_Analysis Spectra/ Data MS->Data_Analysis Spectra/ Data

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of 2-Bromo-1,3-dimethyl-5-nitrobenzene, a compound requiring careful handling due to its hazardous properties. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. Adherence to these steps is critical for mitigating risks associated with this halogenated nitroaromatic compound.

Hazard Assessment and Immediate Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Therefore, stringent safety measures must be implemented from the outset.

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.[3]

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] An eyewash station and safety shower must be readily accessible.[2][4]

Chemical Properties and Waste Profile

Understanding the chemical properties of this compound is fundamental to its safe disposal.

PropertyValueSignificance for Disposal
Molecular Formula C₈H₈BrNO₂[5]Indicates the presence of bromine, a halogen, which classifies it as a halogenated organic waste.[6][7]
Appearance Light yellow to yellow solid[2][8]As a solid, it is less likely to become airborne than a liquid, but care must still be taken to avoid creating dust.[1]
Boiling Point 301.5±37.0 °C (Predicted)[8]The high boiling point means it is not highly volatile at room temperature, reducing the risk of inhalation in a well-ventilated area.
Incompatibilities Strong oxidizing agents[4][9]Must not be mixed with strong oxidizers in the waste container to prevent a potentially violent reaction.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.[2][10]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. This compound falls into the category of halogenated organic waste .

  • DO NOT mix with non-halogenated organic waste.

  • DO NOT mix with aqueous waste.

  • DO NOT mix with strong acids, bases, or oxidizers.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation start Is the waste 2-Bromo-1,3-dimethyl- 5-nitrobenzene? is_halogenated Does it contain a halogen (Br, Cl, F, I)? start->is_halogenated halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_waste No

Caption: Waste segregation decision tree.

Step 2: Container Selection and Labeling

  • Container: Use a designated, properly labeled, and sealable container for halogenated organic waste. The container must be in good condition, with no leaks or cracks.

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics: "Toxic," "Irritant"

    • The date the waste was first added to the container.

Step 3: Waste Accumulation

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Final Disposal

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[10]

Spill Management

In the event of a spill, immediate and appropriate action is required.

For a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][2]

  • Clean the spill area with soap and water.

For a large spill:

  • Evacuate the area immediately.

  • Alert your institution's EHS or emergency response team.

  • Prevent entry to the area.

Regulatory Framework

The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. As a halogenated organic compound, it may be subject to specific land disposal restrictions.[11] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[10]

Conclusion

The safe disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this detailed protocol, researchers can minimize risks and ensure that this hazardous material is managed responsibly. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • National Center for Biotechnology Information. Toxicological Profile for Nitrobenzene.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene.
  • University of Rochester. Halogenated Waste.
  • U.S. Environmental Protection Agency. Ambient Criteria for Nitrobenzene.
  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. Nitrobenzene.
  • Retail Industry Leaders Association. Hazardous Waste Variations by State Matrix.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • Agency for Toxic Substances and Disease Registry. (2024, January 2). Nitrobenzene - ToxFAQs™.
  • University of Groningen. Hazardous waste acceptance conditions.
  • PubChem. This compound.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of 2-Bromo-1,3-dimethyl-5-nitrobenzene (CAS No. 53906-84-6). As a halogenated aromatic nitro compound, this chemical intermediate presents a specific hazard profile that demands a multi-layered approach to personal protection. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers, scientists, and drug development professionals can implement a self-validating system of laboratory safety.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of this compound is the foundation of an effective PPE strategy. The compound's reactivity and toxicity are dictated by its functional groups: the aromatic ring, the bromine atom, and the electron-withdrawing nitro group.[1] According to its Safety Data Sheet (SDS), the primary risks are associated with its toxicity and irritant properties.[2]

A summary of its hazard classifications provides the rationale for the stringent protective measures outlined in this guide.

Hazard ClassificationGHS CategoryImplication for Safe Handling
Acute Toxicity, Oral Category 4Harmful if swallowed.[2] Ingestion can lead to systemic toxicity.
Acute Toxicity, Dermal Category 4Harmful in contact with skin.[2] Dermal absorption is a significant route of exposure.
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[2] The solid can form dust, which should not be inhaled.
Skin Corrosion/Irritation Category 2Causes skin irritation.[2] Direct contact can lead to inflammation and discomfort.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2] Direct contact with eyes can cause significant damage.
Respiratory Tract Irritation Category 3May cause respiratory irritation.[2] Inhalation of dust can irritate the lungs and airways.

These classifications collectively demand that all routes of exposure—inhalation, ingestion, skin, and eye contact—be rigorously controlled through a combination of engineering controls and personal protective equipment.

Core PPE Requirements: A Multi-Layered Defense

While PPE is critical, it is the final barrier between the researcher and the chemical hazard. Its effectiveness is predicated on the proper use of primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is the most crucial step in mitigating inhalation risks from the compound's dust.[3]

Hand Protection: Selecting the Right Glove

Given the Category 4 dermal toxicity and skin irritant classification, glove selection is paramount.[2] A single pair of standard, thin nitrile gloves is insufficient.

  • Recommended Glove Type: Butyl rubber gloves are highly recommended for protection against nitro-containing compounds.[4] Neoprene gloves also offer good resistance.

  • Alternative: If butyl gloves are not available, heavy-duty (e.g., >8 mil) nitrile gloves may be used, but with a shortened operational timeframe. Always consult the glove manufacturer's specific chemical resistance chart for data on aromatic nitro compounds.[5]

  • Protocol: Double-gloving is mandatory. This practice provides a critical buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced. Gloves must be inspected for any signs of degradation or puncture before each use.[6]

Eye and Face Protection: A Non-Negotiable Barrier

This compound is classified as a serious eye irritant.[2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times when in the laboratory where this chemical is handled.[5]

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a risk of splashing (e.g., during transfers or reaction workup), a full-face shield must be worn over the chemical splash goggles.[5] The SDS for this compound explicitly advises wearing both eye and face protection.[2]

Respiratory Protection: Beyond the Fume Hood

While a fume hood is the primary control, respiratory protection may be required in specific scenarios.

  • When Required: If there is any potential for dust generation outside of a fume hood (e.g., cleaning a large spill, failure of engineering controls), respiratory protection is necessary.[2][5]

  • Recommended Type: For dusts, a NIOSH-approved N95 or P100 particulate respirator is effective. If the compound is heated or aerosolized, an air-purifying respirator (APR) with organic vapor cartridges should be used.[7]

Protective Clothing: Shielding from Incidental Contact

Contamination of personal clothing must be prevented.

  • Standard Attire: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[5][6]

  • For Larger Quantities: When working with significant amounts of the material, a chemically resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.

Procedural Guidance: From Benchtop to Disposal

A systematic workflow minimizes the risk of exposure at every stage of handling. The following diagram and protocol outline a self-validating process for safely managing this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Review SDS & Assess Risks Verify_Controls 2. Verify Fume Hood & Safety Showers Risk_Assessment->Verify_Controls Proceed if safe Don_PPE 3. Don Full PPE (Double Gloves, Goggles, etc.) Verify_Controls->Don_PPE Weigh_Transfer 4. Weigh & Transfer Inside Fume Hood Don_PPE->Weigh_Transfer Reaction 5. Perform Experiment Weigh_Transfer->Reaction Decontaminate 6. Decontaminate Surfaces & Glassware Reaction->Decontaminate Experiment complete Waste_Segregation 7. Segregate Halogenated Organic Waste Decontaminate->Waste_Segregation Doff_PPE 8. Doff PPE Correctly Waste_Segregation->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,3-dimethyl-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,3-dimethyl-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.